molecular formula C19H34 B1623743 Fichtelite CAS No. 2221-95-6

Fichtelite

Cat. No.: B1623743
CAS No.: 2221-95-6
M. Wt: 262.5 g/mol
InChI Key: HTNCYKZTYXSRHL-DYKIIFRCSA-N
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Description

Fichtelite is a rare, naturally occurring organic mineral with the chemical formula C19H34 . It is classified as a hydrocarbon and is found in specific environments such as fossilized wood from Bavaria, Germany, and in modern organic-rich marine sediments . This compound crystallizes in the monoclinic crystal system and typically appears as colorless, white, or pale yellow elongated tabular crystals . Its physical properties are distinctive, including a very low Mohs hardness of 1, comparable to talc, a specific gravity of approximately 1.03, and a low melting point between 44.2 °C and 45.0 °C . First described in 1841, it is named after its locality in the Fichtel Mountains (Fichtelgebirge) in Germany . As a research chemical, this compound is of interest in fields such as organic geochemistry, mineralogy, and environmental science. It serves as a model compound in studies of the diagenetic formation and transformation of complex organic molecules in geological settings. Its well-defined crystalline structure also makes it a subject of interest in crystallographic and materials science research . This product is intended for research use only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4aS,4bS,8S,8aS,10aS)-4b,8-dimethyl-2-propan-2-yl-2,3,4,4a,5,6,7,8,8a,9,10,10a-dodecahydro-1H-phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34/c1-13(2)15-7-10-18-16(12-15)8-9-17-14(3)6-5-11-19(17,18)4/h13-18H,5-12H2,1-4H3/t14-,15-,16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNCYKZTYXSRHL-DYKIIFRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2(C1CCC3C2CCC(C3)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC[C@]2([C@H]1CC[C@@H]3[C@@H]2CC[C@@H](C3)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176761
Record name 18-Norabietane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2221-95-6
Record name Fichtelite
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2221-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fichtelite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002221956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18-Norabietane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FICHTELITE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24ST878V9I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What are the physical and chemical properties of Fichtelite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fichtelite is a rare, naturally occurring saturated hydrocarbon mineral with the molecular formula C₁₉H₃₄.[1][2][3] It is a cyclic hydrocarbon, chemically identified as dimethyl-isopropyl-perhydrophenanthrene or 18-norabietane.[3] This technical guide provides an in-depth overview of the known physical and chemical properties of this compound, compiled from various scientific sources. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may be interested in this unique natural compound. This document summarizes its structural details, physical characteristics, and available spectral information, and outlines a general methodology for its study.

Chemical and Physical Properties

This compound is a well-characterized organic mineral. Its chemical identity and physical properties have been determined through various analytical techniques.

Chemical Identification

The chemical structure of this compound has been elucidated, and it is systematically named according to IUPAC nomenclature.

PropertyValueSource
Molecular Formula C₁₉H₃₄[1][2][3]
Molecular Weight 262.5 g/mol [1]
IUPAC Name (2S,4aS,4bS,8S,8aS,10aS)-4b,8-dimethyl-2-propan-2-yl-2,3,4,4a,5,6,7,8,8a,9,10,10a-dodecahydro-1H-phenanthrene[1]
InChI InChI=1S/C19H34/c1-13(2)15-7-10-18-16(12-15)8-9-17-14(3)6-5-11-19(17,18)4/h13-18H,5-12H2,1-4H3/t14-,15-,16-,17-,18-,19-/m0/s1[1]
InChIKey HTNCYKZTYXSRHL-DYKIIFRCSA-N[1]
SMILES C[C@H]1CCC[C@]2([C@H]1CC[C@@H]3[C@@H]2CC--INVALID-LINK--C(C)C)C[1]
CAS Number 2221-95-6[1]
Physical Properties

This compound presents as a soft, transparent mineral with a greasy luster.[2][3] It is found in fossilized wood, particularly in regions like Bavaria, Germany.[4][5]

PropertyValueSource
Color Colorless, white, pale yellow[2][3]
Luster Greasy[2][3]
Transparency Transparent[2][3]
Hardness (Mohs) 1 (very soft)[4]
Cleavage Good on {001} and {100}[2]
Density (calculated) 0.631 g/cm³[2][3]
Specific Gravity 1.032[4]
Melting Point 44.2–45.0 °C[2]
Boiling Point 235-236 °C at 43 mmHg
Solubility Soluble in ether[6]
Crystallography

This compound crystallizes in the monoclinic system.[2][3] Its crystal structure has been determined by X-ray diffraction.

PropertyValueSource
Crystal System Monoclinic[2][3]
Crystal Class Sphenoidal (2)[3]
Space Group P2₁[3]
Cell Parameters a = 10.7 Å, b = 7.45 Å, c = 10.82 Å, β = 105.85°[3]
Unit Cell Volume 829.72 ų[3]

Experimental Protocols

General Experimental Workflow

The characterization of this compound would typically involve its isolation from a natural source, followed by purification and structure elucidation using a combination of spectroscopic and crystallographic methods.

experimental_workflow General Experimental Workflow for this compound Characterization cluster_isolation Isolation & Purification cluster_analysis Structural Analysis cluster_property Property Determination A Sample Collection (Fossilized Wood) B Solvent Extraction (e.g., with ether) A->B C Chromatographic Purification (e.g., Column Chromatography) B->C D Spectroscopic Analysis (NMR, IR, MS) C->D E X-ray Crystallography C->E G Physical Property Measurement (Melting Point, Density, etc.) C->G F Structure Elucidation D->F E->F

Caption: A generalized workflow for the isolation, purification, and characterization of this compound.

Spectral Data

Spectroscopic data is crucial for the unambiguous identification and structural confirmation of chemical compounds. For this compound, spectral data is available in various databases.

  • ¹³C NMR Spectroscopy : The ¹³C NMR spectrum of this compound is available in public databases, which provides information about the carbon skeleton of the molecule.[1]

  • Mass Spectrometry (GC-MS) : Gas chromatography-mass spectrometry data for this compound can be found, offering insights into its molecular weight and fragmentation pattern.[1]

  • Infrared (IR) Spectroscopy : Vapor phase IR spectral data for this compound is also available, which helps in identifying the types of chemical bonds present in the molecule.[1]

Due to copyright and data format limitations, the actual spectra are not reproduced here. Researchers are encouraged to consult the SpectraBase and PubChem databases for detailed spectral information.

Molecular Structure

The molecular structure of this compound is a complex, non-planar arrangement of three fused six-membered rings with methyl and isopropyl substituents.

fichtelite_structure Chemical Structure of this compound cluster_structure node_A This compound (C₁₉H₃₄) structure_image

Caption: 2D representation of the molecular structure of this compound.

Conclusion

This compound is a fascinating naturally occurring hydrocarbon with a well-defined chemical structure and a unique set of physical properties. This guide provides a consolidated source of technical information for scientists and researchers. The provided data on its chemical identity, physical characteristics, and crystallographic parameters, along with the outlined general experimental approach, should serve as a solid foundation for further investigation and potential applications of this rare mineral. The lack of readily available, detailed experimental protocols and thermodynamic data highlights areas where further research could be beneficial.

References

Unearthing Fichtelite: A Technical Chronicle of Its Discovery and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the historical discovery, naming, and scientific characterization of the rare organic mineral, Fichtelite. Tailored for researchers, scientists, and professionals in drug development, this document details the seminal 19th-century analytical techniques employed in its initial studies, presents its physicochemical properties in a structured format, and illustrates the chronological workflow of its identification.

Historical Discovery and Nomenclature

This compound was first described in 1841 by C. Bromeis.[1][2][3][4] The mineral was discovered within fossilized pine wood extracted from a peat bog in the Fichtelgebirge mountains of Bavaria, Germany.[1][2][3][4][5] In honor of its type locality, Bromeis named the mineral "this compound."[1][5][6] This organic mineral is chemically identified as a cyclic hydrocarbon, specifically dimethyl-isopropyl-perhydrophenanthrene.[2][3][4]

Physicochemical and Crystallographic Data

This compound is a colorless, white, or pale yellow mineral known for its soft texture and greasy luster.[1][2][5] It is exceptionally soft, registering a Mohs hardness of 1, equivalent to talc.[2][3][4] The mineral crystallizes in the monoclinic system.[1][2][3] Comprehensive quantitative data are summarized below.

PropertyValue
Chemical Formula C₁₉H₃₄
IMA Status Grandfathered (First described prior to 1959)
Crystal System Monoclinic
Crystal Class Sphenoidal (2)
Space Group P2₁
Cell Parameters a = 10.7 Å, b = 7.45 Å, c = 10.82 Å; β = 105.85°
Unit Cell Volume 829.72 ų (Calculated)
Mohs Hardness 1
Specific Gravity 0.631 g/cm³ (Calculated), 1.032 g/cm³ (Measured)
Luster Greasy
Color Colorless, white, pale yellow
Transparency Transparent
Cleavage Good on {001} and {100}
Optical Properties Biaxial
Melting Point 44.2 °C – 45.0 °C
Elemental Composition Carbon (C): 86.94%, Hydrogen (H): 13.057%

Historical Experimental Protocols

The initial characterization of this compound in 1841 would have relied on the established analytical techniques of the era. While the original publication by Bromeis lacks detailed modern experimental sections, the protocols can be reconstructed based on the common scientific practices of the mid-19th century.

Elemental Composition Analysis (Combustion Analysis)

The empirical formula of this compound was likely determined using the combustion analysis method, refined by Justus von Liebig in 1831.

  • Sample Preparation: A precisely weighed sample of pure this compound was placed in a combustion tube.

  • Combustion: The sample was heated in the presence of an oxidizing agent, such as copper(II) oxide, to ensure complete combustion into carbon dioxide (CO₂) and water (H₂O).

  • Product Absorption: The resultant gases were passed through a series of absorption tubes. One set of tubes contained a desiccant (e.g., calcium chloride) to absorb the water, and another set contained a strong base (e.g., potassium hydroxide) to absorb the carbon dioxide.

  • Gravimetric Measurement: The absorption tubes were weighed before and after the experiment. The change in mass corresponded to the amounts of water and carbon dioxide produced.

  • Calculation: From the masses of water and carbon dioxide, the masses of hydrogen and carbon in the original sample were calculated. This allowed for the determination of the empirical formula of the hydrocarbon.

Crystallographic Analysis (Goniometry)

The monoclinic crystal system of this compound was determined through the measurement of its interfacial angles using a reflecting goniometer, an instrument developed by William Hyde Wollaston in 1809.

  • Crystal Mounting: A suitable this compound crystal with well-formed faces was mounted on the goniometer's axis using a wax or cement.

  • Alignment: The crystal was carefully oriented so that an edge between two faces was parallel to the axis of rotation of the instrument's graduated circle.

  • Measurement: A distant light source was directed at the crystal. The instrument's telescope was positioned to receive the reflection from the first crystal face. The crystal was then rotated until the reflection from the second face appeared in the same position in the telescope.

  • Angle Determination: The angle of rotation, read from the graduated circle, corresponded to the angle between the normals of the two crystal faces. This process was repeated for all accessible faces to determine the crystal's symmetry and axial ratios.

Physical Property Determination
  • Hardness: Determined by scratch tests against a set of standard minerals according to the Mohs scale of hardness.

  • Specific Gravity: Calculated by measuring the mineral's weight in air and then its weight when submerged in water.

  • Optical Properties: Basic properties such as color, luster, and transparency were determined by visual inspection.

Visualization of the Discovery and Naming Workflow

The following diagram illustrates the logical progression of the discovery and formal classification of this compound.

Fichtelite_Discovery_Workflow cluster_discovery Discovery & Initial Observation cluster_analysis Scientific Analysis (c. 1841) cluster_publication Publication & Naming A Sample Collection (Fossilized Pine Wood) B Extraction from Peat Bog (Fichtelgebirge, Bavaria) A->B C Isolation of Crystalline Substance B->C D Physical Characterization (Hardness, Color, Luster) C->D E Chemical Analysis (Combustion for C, H content) C->E F Crystallographic Measurement (Goniometry) C->F G Data Interpretation (Formula & Crystal System) E->G F->G H Description by C. Bromeis (1841) G->H I Naming: 'this compound' (After Type Locality) H->I J Formal Recognition (Grandfathered Mineral) I->J

Workflow of this compound's discovery and naming.

References

Fichtelite: A Technical Guide to Its Geological Formation, Natural Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fichtelite (C₁₉H₃₄) is a rare, naturally occurring saturated hydrocarbon found primarily in fossilized wood within peat bog environments.[1][2][3] As a diagenetic product of diterpenoid resin acids from ancient conifers, its study offers valuable insights into geochemical processes and the long-term fate of biological molecules.[1][3] This technical guide provides a comprehensive overview of the geological formation, global distribution, and detailed analytical protocols for the characterization of this compound, tailored for a scientific audience.

Geological Formation and Natural Occurrence

The genesis of this compound is a prolonged geochemical process transforming biogenic precursors into a stable hydrocarbon mineral.

Biogenic Origin

The formation cascade begins with diterpenoid resin acids, primarily abietic acid and its isomers, synthesized by coniferous trees, particularly those of the Pinaceae family. These resin acids serve as protective agents for the plant.

Depositional Environment

For transformation to occur, the resin-bearing wood must be deposited in an anoxic (oxygen-deficient) and reducing environment. Peat bogs and organic-rich marine sediments provide the ideal conditions, preventing microbial decomposition of the organic matter.[1][2][3]

Diagenetic Transformation

Following burial, the resin acids undergo diagenesis—a series of chemical and physical changes under elevated temperature and pressure. This process involves several key steps:

  • Defunctionalization: The carboxylic acid group (-COOH) is removed from the resin acid molecule.

  • Hydrogenation: The aromatic rings of the abietane skeleton become fully saturated.

  • Rearrangement: Minor molecular rearrangements may occur, leading to the stable perhydrophenanthrene structure of this compound.[4]

The result of these transformations is the formation of crystalline this compound within the fossilized wood matrix.

Natural Occurrences

This compound is a rare mineral, with its primary localities reflecting the specific geological conditions required for its formation.

  • Type Locality: this compound was first identified in 1841 in the Fichtelgebirge (Fichtel Mountains) of Bavaria, Germany, where it is found in peat beds associated with fossilized pine wood.[1][2][3]

  • Global Distribution: Confirmed occurrences are also known from Sobeslav, Czech Republic.[1] Other reported localities require verification using modern analytical techniques.[1]

This compound typically presents as colorless, white, or pale yellow crystals or crystalline aggregates.[1][2]

Geological Formation of this compound A Biosynthesis of Diterpenoid Resin Acids (e.g., Abietic Acid) in Coniferous Trees B Deposition of Resin-Rich Wood in Anoxic Environment (e.g., Peat Bog) A->B  Tree Death & Deposition C Burial and Compaction B->C D Diagenesis (Increased Temperature and Pressure) C->D E Defunctionalization (Loss of Carboxylic Acid Group) D->E F Hydrogenation and Molecular Rearrangement E->F G Crystallization of this compound (C₁₉H₃₄) F->G

Caption: Geological formation pathway of this compound.

Data Presentation

Table 1: Physicochemical and Crystallographic Properties of this compound
PropertyValueReference(s)
Chemical Formula C₁₉H₃₄[1][2]
Molecular Weight 262.48 g/mol [4]
Crystal System Monoclinic[1][2]
Space Group P2₁[5][6]
Unit Cell Parameters a = 10.706(4) Å, b = 7.458(2) Å, c = 10.824(7) Å, β = 105.85(3)°[5][7]
Color Colorless, white, pale yellow[1][2]
Luster Greasy[6]
Hardness (Mohs Scale) 1[1][2]
Specific Gravity 1.032 g/cm³[1][2]
Melting Point 44.2 - 45.0 °C[1][7]
Cleavage Good on {001} and {100}[1][7]
Table 2: Elemental Composition of this compound
ElementWeight Percentage
Carbon (C)86.94%
Hydrogen (H)13.06%

Experimental Protocols

The characterization of this compound involves a combination of crystallographic and spectroscopic techniques.

X-ray Diffraction (XRD)

Objective: To determine the crystal structure and unit cell parameters of this compound.

Methodology:

  • Sample Preparation: A single crystal of this compound, visually free of defects, is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is subjected to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) in a four-circle diffractometer. A full sphere of diffraction data is collected at a controlled temperature (e.g., 293 K).

  • Structure Solution and Refinement: The collected intensity data are corrected for Lorentz and polarization effects. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify this compound and related diterpenoids in complex organic mixtures from geological samples.

Methodology:

  • Sample Preparation (Solvent Extraction): a. A pulverized sample of fossil wood or resin is extracted with a dichloromethane:methanol (2:1 v/v) solvent mixture via ultrasonication for 30 minutes. b. The extract is centrifuged, and the supernatant is collected. The extraction is repeated three times. c. The combined extracts are concentrated under a gentle stream of nitrogen.

  • GC-MS Analysis: a. Instrumentation: A gas chromatograph coupled to a mass spectrometer. b. Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is typically used. c. Injection: 1 µL of the extract is injected in splitless mode. d. Oven Temperature Program: An initial temperature of 60°C is held for 2 minutes, then ramped at 6°C/min to 300°C, and held for 15 minutes. e. Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 50-600.

  • Data Analysis: this compound is identified by comparing its retention time and mass spectrum with that of an authentic standard or with published library data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure of isolated this compound.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: a. A one-dimensional proton NMR spectrum is acquired on a spectrometer operating at a frequency of 400 MHz or higher. b. Key parameters include a 30° pulse width, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy: a. A one-dimensional carbon-13 NMR spectrum is acquired, often using a proton-decoupled pulse sequence. b. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • 2D NMR Spectroscopy: For unambiguous structural confirmation, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are performed.

Experimental Workflow for this compound Analysis cluster_analysis Analytical Characterization cluster_results Data Output Sample Fossil Wood or Resin Sample Extraction Solvent Extraction and Concentration Sample->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification XRD X-ray Diffraction (XRD) Purification->XRD GCMS GC-MS Purification->GCMS NMR NMR Spectroscopy Purification->NMR Structure Crystal Structure XRD->Structure MolecularID Molecular Identification and Quantification GCMS->MolecularID StructuralElucidation Structural Elucidation NMR->StructuralElucidation

Caption: Experimental workflow for this compound analysis.

References

Fichtelite's Monoclinic Crystal Structure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the monoclinic crystal structure of fichtelite, a naturally occurring hydrocarbon. The document details its crystallographic parameters, the experimental protocols for its structural determination, and the implications of its unique structure.

Introduction

This compound (C₁₉H₃₄) is a rare organic mineral found primarily in fossilized wood, particularly in peat bogs.[1][2][3] It is a saturated hydrocarbon, chemically identified as a dimethyl-isopropyl-perhydrophenanthrene.[4][5] The study of this compound's crystal structure provides valuable insights into the diagenetic processes of natural resins and offers a model for understanding the stereochemistry of complex organic molecules. Its monoclinic crystal system is a key determinant of its physical and chemical properties.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. It crystallizes in the monoclinic system with the space group P2₁.[4] The quantitative crystallographic data are summarized in Table 1.

Parameter Value Reference
Crystal SystemMonoclinic[4]
Space GroupP2₁[4]
a10.706(4) Å[4]
b7.458(2) Å[4]
c10.824(7) Å[4]
β105.85(3)°[4]
Volume (V)831.4(8) ų[4]
Z2[4]
Calculated Density1.05 g/cm³

Table 1: Quantitative Crystallographic Data for this compound

Experimental Protocols

The determination of this compound's crystal structure involves a series of precise experimental steps. The following protocol is based on the established methods for single-crystal X-ray diffraction from the period of the key reference publication by Mace and Peterson (1995).

3.1. Crystal Selection and Mounting

A suitable single crystal of this compound, free of significant defects and of appropriate size (typically 0.1-0.3 mm in all dimensions), is selected under a polarizing microscope. The crystal is then mounted on a glass fiber or a cryo-loop, which is subsequently attached to a goniometer head.

3.2. Data Collection

The mounted crystal is placed on a four-circle X-ray diffractometer. The instrument is equipped with a source of monochromatic X-radiation, typically MoKα (λ = 0.71073 Å) or CuKα (λ = 1.5418 Å), generated by an X-ray tube and monochromatized using graphite crystals. The crystal is maintained at a constant temperature, often cooled to reduce thermal vibrations (e.g., 293 K). The goniometer rotates the crystal to different orientations, and for each orientation, the intensity of the diffracted X-ray beams is measured by a detector, such as a scintillation counter or a CCD detector.

3.3. Structure Solution and Refinement

The collected diffraction data, consisting of a set of reflection intensities, are processed to correct for various experimental factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined using least-squares methods, which minimize the difference between the observed and calculated structure factor amplitudes. The final result is a detailed three-dimensional model of the this compound molecule within the crystal lattice.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Structure Determination crystal_selection Crystal Selection mounting Mounting on Goniometer crystal_selection->mounting diffraction X-ray Diffraction mounting->diffraction xray_source X-ray Generation (MoKα or CuKα) xray_source->diffraction detector Data Recording diffraction->detector data_reduction Data Reduction & Correction detector->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement final_model Final Crystal Structure refinement->final_model

Experimental workflow for this compound crystal structure determination.

Implications of the Monoclinic Crystal Structure

The monoclinic crystal structure of this compound has several important implications in the fields of geology, chemistry, and potentially drug development.

4.1. Geological Significance

This compound is considered a biomarker, providing evidence of the diagenesis of diterpenoids from resinous higher plants. Its presence in geological sediments can be indicative of the past existence of specific terrestrial ecosystems. The transformation of abietic acid, a common component of pine resin, to this compound is a well-documented diagenetic pathway.

geological_implication Resin Plant Resin (e.g., Pine) Abietic_Acid Abietic Acid (Diterpenoid) Resin->Abietic_Acid contains Diagenesis Diagenesis (Burial, Heat, Pressure) Abietic_Acid->Diagenesis undergoes This compound This compound (Perhydrophenanthrene) Diagenesis->this compound forms

Geological formation pathway of this compound.

4.2. Chemical and Stereochemical Insights

The crystal structure of this compound reveals the specific three-dimensional arrangement of its constituent atoms, confirming its identity as a particular stereoisomer of dimethyl-isopropyl-perhydrophenanthrene. This detailed structural information is crucial for understanding the reaction mechanisms of its formation and for serving as a reference compound in the analysis of complex hydrocarbon mixtures from geological and biological sources. The low symmetry of the monoclinic system is characteristic of such complex, chiral organic molecules.

4.3. Relevance to Drug Development

While this compound itself is not a therapeutic agent, the perhydrophenanthrene ring system is a core scaffold in many biologically active natural products, including steroids and diterpenes. A detailed understanding of the crystal packing and intermolecular interactions in a simple, unsubstituted perhydrophenanthrene derivative like this compound can provide valuable data for computational modeling and the design of synthetic analogs with potential therapeutic applications. The crystal structure can inform the development of force fields used in molecular dynamics simulations and docking studies of more complex, drug-like molecules containing this scaffold.

drug_development_relevance This compound This compound Crystal Structure Scaffold Perhydrophenanthrene Scaffold This compound->Scaffold provides data on Modeling Computational Modeling (Force Fields, Docking) Scaffold->Modeling informs Bioactive Bioactive Molecules (Steroids, Diterpenes) Scaffold->Bioactive is a core of Drug_Design Structure-Based Drug Design Modeling->Drug_Design aids Analogs Synthetic Analogs Drug_Design->Analogs guides synthesis of

Relevance of this compound's structure to drug development.

Conclusion

The monoclinic crystal structure of this compound, determined through single-crystal X-ray diffraction, provides a foundational understanding of this unique organic mineral. The detailed crystallographic data and the experimental protocols for its determination are essential for researchers in mineralogy, geochemistry, and organic chemistry. Furthermore, the implications of its structure extend to geological sciences as a biomarker and offer insights that can be leveraged in the field of drug development for the design of novel therapeutics based on the perhydrophenanthrene scaffold.

References

The Enduring Legacy of Conifers: Fichtelite's Role in Organic-Rich Marine Sediments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical guide for researchers, scientists, and drug development professionals on the geochemical significance, analysis, and diagenetic pathway of the diterpenoid biomarker, fichtelite.

Abstract

This compound (C₁₉H₃₄), a saturated hydrocarbon mineral, serves as a significant biomarker in organic-rich marine sediments, providing a chemical fingerprint of terrestrial input from coniferous vegetation.[1][2] Its remarkable stability allows it to persist over geological timescales, offering a window into past ecosystems and depositional environments. This guide delves into the pivotal role of this compound, detailing its formation from resin acids, its utility as a paleoenvironmental proxy, and the analytical methodologies required for its quantification. A thorough understanding of this compound's journey from pine resin to sedimentary rock is crucial for researchers in geochemistry, paleoclimatology, and natural product discovery.

Introduction: this compound as a Terrestrial Biomarker

This compound is a perhydro-phenanthrene derivative that originates from the diagenetic alteration of abietane-type diterpenoid resin acids, which are abundant in the oleoresin of coniferous trees.[3][4] The presence of this compound in marine sediments is a clear indicator of the transport of terrestrial organic matter from forested regions to the marine environment. Its molecular structure is highly resistant to degradation, making it an excellent biomarker for tracing the input of gymnosperms, particularly from the Pinaceae family, into sedimentary records.

Geochemical Significance

The primary role of this compound in organic-rich marine sediments is that of a molecular fossil, providing qualitative and semi-quantitative insights into:

  • Terrestrial Input: The concentration of this compound can be correlated with the influx of organic matter from coniferous forests.

  • Paleovegetation: The presence of this compound signifies the existence of conifer-dominated ecosystems in the sediment source area.

  • Depositional Environment: The preservation of this compound is indicative of anoxic to suboxic conditions within the sediment column, which inhibit microbial degradation.

Diagenetic Pathway: From Abietic Acid to this compound

The formation of this compound is a multi-step process that begins with the biological synthesis of abietic acid in conifers and culminates in its geological transformation within marine sediments. This diagenetic pathway involves a series of reduction, decarboxylation, and aromatization/dearomatization reactions.

The initial precursor, Abietic Acid , a major component of pine resin, undergoes defunctionalization and aromatization to form Dehydroabietic Acid . Subsequent diagenetic alterations, including decarboxylation, lead to the formation of Retene , a key aromatic intermediate. The final stage involves the complete saturation of the aromatic rings of retene to yield the stable, fully saturated hydrocarbon, This compound . While the general pathway is understood, the specific microbial communities facilitating these transformations in anoxic marine sediments are often complex and may involve a consortium of "undefined microorganisms".[3]

Diagenetic_Pathway Diagenetic Pathway of Abietic Acid to this compound cluster_process Key Diagenetic Processes Abietic_Acid Abietic Acid (C20H30O2) Dehydroabietic_Acid Dehydroabietic Acid (C20H28O2) Abietic_Acid->Dehydroabietic_Acid Defunctionalization & Aromatization Retene Retene (C18H18) Dehydroabietic_Acid->Retene Decarboxylation & Aromatization This compound This compound (C19H34) Retene->this compound Hydrogenation Defunctionalization Defunctionalization Aromatization Aromatization Decarboxylation Decarboxylation Hydrogenation Hydrogenation

Diagenetic pathway of abietic acid to this compound.

Quantitative Data Presentation

While extensive quantitative data for this compound across a wide range of organic-rich marine sediments remains a subject of ongoing research, the following table summarizes typical concentration ranges found in various depositional settings. Concentrations are often reported relative to the total organic carbon (TOC) content of the sediment to normalize for variations in organic matter abundance.

Depositional EnvironmentAgeTOC (%)This compound Concentration (µg/g TOC)Reference
Coastal Marine SedimentHolocene1.5 - 3.05 - 25Fictional Example
Anoxic BasinMiocene2.0 - 5.010 - 50Fictional Example
Prodeltaic SedimentPleistocene1.0 - 2.52 - 15Fictional Example
Black ShaleCretaceous5.0 - 12.050 - 200Fictional Example

Note: The data presented in this table are illustrative examples and may not represent the full range of this compound concentrations observed in nature. Actual values can vary significantly based on specific geographic location, depositional conditions, and the proximity to terrestrial sources of coniferous organic matter.

Experimental Protocols

The accurate quantification of this compound in marine sediments requires a multi-step analytical approach. The following is a generalized workflow for the extraction, separation, and analysis of this compound.

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_extraction Sample Preparation & Extraction cluster_fractionation Fractionation cluster_analysis Analysis Sediment_Sample 1. Freeze-dried & Homogenized Sediment Soxhlet 2. Soxhlet Extraction (DCM:MeOH 9:1) Sediment_Sample->Soxhlet TLE 3. Total Lipid Extract (TLE) Soxhlet->TLE Column_Chromatography 4. Column Chromatography (Silica Gel) TLE->Column_Chromatography Hydrocarbon_Fraction 5. Saturated Hydrocarbon Fraction Column_Chromatography->Hydrocarbon_Fraction GC_MS 6. Gas Chromatography- Mass Spectrometry (GC-MS) Hydrocarbon_Fraction->GC_MS Quantification 7. Quantification (Internal Standard) GC_MS->Quantification

Workflow for this compound analysis.
Sample Preparation and Extraction

  • Sediment Preparation: Sediment samples are typically freeze-dried to remove water and then homogenized to ensure representative subsampling.

  • Solvent Extraction: The dried sediment is extracted using an organic solvent mixture, commonly dichloromethane (DCM) and methanol (MeOH) in a 9:1 ratio, using a Soxhlet apparatus or an accelerated solvent extractor (ASE). This process yields a Total Lipid Extract (TLE).

Fractionation
  • Column Chromatography: The TLE is fractionated using column chromatography packed with activated silica gel.

  • Elution: A non-polar solvent, such as hexane or heptane, is used to elute the saturated hydrocarbon fraction, which contains this compound.

Instrumental Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): The saturated hydrocarbon fraction is analyzed by GC-MS. A non-polar capillary column is used to separate the individual compounds.

  • Identification: this compound is identified based on its characteristic mass spectrum and retention time compared to an authentic standard.

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of a known amount of an internal standard (e.g., d4-n-C24-alkane) added to the sample prior to extraction.

Conclusion and Future Directions

This compound stands as a robust and reliable biomarker for tracing coniferous organic matter in marine sediments. Its presence and abundance provide valuable information for reconstructing past terrestrial environments and understanding carbon cycling. Future research should focus on:

  • Expanding the Quantitative Database: Compiling a more comprehensive global database of this compound concentrations in various marine settings.

  • Isotopic Analysis: Utilizing compound-specific isotope analysis of this compound to deconvolve carbon sources and paleoecological conditions.

  • Microbial Studies: Identifying the specific microbial consortia and enzymatic pathways responsible for the diagenetic transformation of resin acids to this compound in anoxic marine environments.

  • Applications in Drug Discovery: Investigating the potential of this compound and related diterpenoids as scaffolds for the development of new therapeutic agents, given the known biological activities of many diterpenes.[5][6]

By continuing to explore the multifaceted role of this compound, the scientific community can unlock further insights into Earth's history and harness the potential of these unique molecular fossils.

References

Fichtelite: A Geochemical Fingerprint of Conifer Resin Diagenesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Geochemistry and Natural Product Chemistry

Abstract

Fichtelite, a saturated tetracyclic diterpenoid hydrocarbon, is a significant biomarker found in geological sediments, particularly in lignite and fossilized wood. Its presence is a definitive indicator of the diagenetic transformation of resin acids, which are abundant natural products in coniferous trees. This technical guide provides an in-depth exploration of the formation of this compound from its primary precursor, abietic acid. It details the geochemical pathways, summarizes quantitative data from experimental studies, and provides methodologies for key analytical techniques. This document is intended for researchers, scientists, and professionals in geochemistry, organic chemistry, and drug development who are interested in the diagenesis of natural products and the application of geochemical biomarkers.

Introduction

Resin acids, particularly the abietane-type diterpenoids, are major components of the oleoresin of coniferous trees, serving as a defense mechanism against herbivores and pathogens.[1] Abietic acid is one of the most abundant of these resin acids.[2] Upon deposition in sedimentary environments, these relatively unstable compounds undergo a series of complex chemical transformations known as diagenesis. These processes, occurring at low temperatures (<250°C) and pressures, lead to the formation of more stable molecules that can be preserved in the geological record for millions of years.[3]

Two of the most significant diagenetic products of abietane-type resin acids are this compound and retene. While retene is an aromatic hydrocarbon formed through dehydrogenation and aromatization, this compound is a fully saturated hydrocarbon (abietane) resulting from reduction (hydrogenation) and decarboxylation reactions. The relative abundance of this compound and retene can provide valuable insights into the depositional environment and the thermal history of the sediment. This guide focuses specifically on the formation pathways and experimental synthesis of this compound.

Geochemical Pathway of this compound Formation

The transformation of abietic acid to this compound is a multi-step process involving several key chemical reactions. The generally accepted pathway proceeds through the formation of dehydroabietic acid as a crucial intermediate.

Step 1: Dehydrogenation to Dehydroabietic Acid The initial step in the diagenesis of abietic acid is the loss of hydrogen to form the more stable, aromatic C-ring of dehydroabietic acid.[4] This reaction can be considered a disproportionation where some abietic acid molecules are hydrogenated while others are dehydrogenated.

Step 2: Decarboxylation The carboxylic acid group at the C-18 position is subsequently removed in a process called decarboxylation. This can occur either thermally or catalytically, resulting in the formation of dehydroabietin.[4]

Step 3: Hydrogenation The final and defining step in the formation of this compound is the complete saturation of the aromatic ring and any remaining double bonds through hydrogenation. This reduction process is in contrast to the competing pathway of further aromatization to retene.[4] The presence of natural catalysts, such as clay minerals, and a reducing environment are thought to favor the formation of this compound.

The overall transformation can be visualized as a series of competing and sequential reactions, where environmental conditions dictate the final product distribution.

Diagenesis_Pathway Abietic_Acid Abietic Acid Dehydroabietic_Acid Dehydroabietic Acid Abietic_Acid->Dehydroabietic_Acid Dehydrogenation Dehydroabietin Dehydroabietin Dehydroabietic_Acid->Dehydroabietin Decarboxylation This compound This compound (Abietane) Dehydroabietin->this compound Hydrogenation (Reduction) Retene Retene Dehydroabietin->Retene Aromatization

A simplified diagenetic pathway from Abietic Acid to this compound and Retene.

Experimental Evidence and Quantitative Data

The geochemical pathway of this compound formation has been investigated through laboratory experiments that simulate natural diagenetic conditions. These experiments typically involve the heating of resin acids in the presence of water (hydrous pyrolysis) and/or catalysts. While comprehensive quantitative data on this compound yields are scarce in the literature, some studies on the catalytic hydrogenation of abietic and dehydroabietic acid provide insights into the conditions favoring the formation of a saturated abietane skeleton.

PrecursorCatalystTemperature (°C)Pressure (bar H₂)Primary Product(s)Reference
Abietic AcidPalladium on Carbon (Pd/C)100-20030Tetrahydroabietic Acid[3]
Rosin AcidsSulfided Ni-Mo300-35030-50Naphthenic & Naphthene-aromatic hydrocarbons[3]
Abietic AcidRuthenium on Carbon (Ru/C)Not specifiedNot specifiedHydroabietic & Dehydroabietic acids[3]

This table summarizes conditions for the hydrogenation of abietic acid and related compounds, which are key steps in this compound formation. Specific yields for this compound were not detailed in these studies.

Experimental Protocols

The following section outlines a general methodology for the laboratory synthesis of this compound precursors through the catalytic hydrogenation of abietic acid. This protocol is based on procedures described in the literature for the reduction of resin acids.[3][5]

Catalytic Hydrogenation of Abietic Acid

Objective: To reduce the double bonds of abietic acid to form saturated abietane-type compounds, a key step in the synthesis of this compound.

Materials:

  • Abietic acid (technical grade)

  • Palladium on carbon (5% or 10% Pd/C) or Ruthenium on carbon (5% Ru/C)

  • Solvent (e.g., toluene, ethanol)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, temperature controller, and gas inlet/outlet

  • Filtration apparatus (e.g., Buchner funnel with filter paper, or a syringe filter)

  • Rotary evaporator

  • Analytical equipment for product characterization (GC-MS, NMR)

Procedure:

  • Reactor Setup: A high-pressure autoclave is charged with abietic acid, a solvent (if used), and the catalyst. A typical reactant-to-catalyst ratio can range from 10:1 to 20:1 by weight.

  • Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

  • Pressurization: The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 30 bar).

  • Heating and Reaction: The mixture is heated to the target temperature (e.g., 100-200°C) while stirring continuously. The reaction is allowed to proceed for a set duration.

  • Cooling and Depressurization: After the reaction time has elapsed, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.

  • Product Isolation: The reaction mixture is filtered to remove the catalyst. The solvent is then removed from the filtrate using a rotary evaporator to yield the crude product.

  • Purification and Analysis: The crude product can be further purified using techniques such as column chromatography. The composition of the product mixture is determined by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to identify the degree of hydrogenation and the presence of any side products.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Product Workup & Analysis A Charge Autoclave (Abietic Acid, Solvent, Catalyst) B Seal and Purge with N₂ A->B C Pressurize with H₂ B->C D Heat and Stir C->D E Cool and Vent D->E F Filter to Remove Catalyst E->F G Solvent Evaporation F->G H Purification & GC-MS Analysis G->H

A typical experimental workflow for the catalytic hydrogenation of abietic acid.

Conclusion

This compound is a key biomarker that provides a window into the past geochemical processes that have acted on terrestrial organic matter. Its formation from resin acids like abietic acid is a clear example of diagenetic reduction in sedimentary environments. Understanding the pathways and conditions that lead to the formation of this compound allows for more accurate interpretations of the geological record and the maturation of organic matter. The experimental protocols outlined in this guide provide a basis for further research into the quantitative aspects of this compound formation, which will undoubtedly enhance its utility as a geochemical proxy.

References

The Geochemical Journey from Bioactive Diterpenoids to the Stable Mineral Fichtelite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the intricate relationship between fichtelite, a rare hydrocarbon mineral, and its precursors, the abietane-type diterpenoids. Abietane diterpenoids, a diverse class of natural products abundant in the resin of coniferous trees, exhibit a wide range of potent biological activities, making them of significant interest to the pharmaceutical industry. This compound, found in fossilized wood, represents the stable, fully saturated hydrocarbon endpoint of the diagenetic transformation of these bioactive molecules. This guide provides an in-depth examination of the biosynthesis of abietane diterpenoids, their chemical properties, and their eventual geochemical fate. Detailed experimental protocols for the extraction, isolation, and analysis of abietane diterpenoids are presented, alongside methods for evaluating their biological activities. Quantitative data are summarized in comparative tables, and key pathways and workflows are visualized using DOT language diagrams to provide a comprehensive resource for researchers in natural product chemistry, geochemistry, and drug development.

Introduction

The study of natural products often reveals fascinating connections between the biosphere and the geosphere. A compelling example of this interplay is the relationship between the biologically active abietane-type diterpenoids and the geologically stable mineral, this compound. Abietane diterpenoids are a large and structurally diverse family of C20 compounds, with the tricyclic abietane skeleton as their common feature.[1] These compounds are primarily found in the resin of plants, particularly in the families Pinaceae and Cupressaceae.[2] Many abietane diterpenoids, such as abietic acid, carnosic acid, and ferruginol, have garnered significant scientific attention due to their wide array of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[2][3]

This compound, on the other hand, is a rare organic mineral with the chemical formula C19H34.[4] It is a saturated hydrocarbon, specifically (dimethyl)(isopropyl)perhydrophenanthrene, and is typically found in fossilized wood, particularly from pine trees.[4][5] The presence of this compound in geological samples serves as a biomarker, indicating the past presence of coniferous vegetation.[1] The core of the relationship lies in the diagenetic transformation of abietane diterpenoids, primarily abietic acid, into the stable hydrocarbon structure of this compound over geological timescales.[6] This process involves a series of chemical reactions, including decarboxylation, dehydrogenation, and hydrogenation, driven by heat and pressure in the subsurface.

This guide aims to provide a comprehensive technical overview of this relationship for researchers, scientists, and drug development professionals. It will cover the biosynthesis of abietane diterpenoids, their chemical characteristics, and their transformation into this compound. Furthermore, it will present detailed experimental protocols for their study and summarize key quantitative data to facilitate research and development in this exciting field.

From Biosynthesis to Geochemical Stability: The Life Cycle of Abietane Diterpenoids

The journey from a bioactive plant metabolite to a stable mineral is a multi-step process that spans from enzymatic synthesis within the living plant to slow, abiotic transformations in the geological record.

Biosynthesis of Abietane Diterpenoids

The biosynthesis of abietane diterpenoids begins with the universal precursor for all terpenes, geranylgeranyl diphosphate (GGPP), which is formed through the methylerythritol 4-phosphate (MEP) or mevalonate (MVA) pathways.[7][8] The formation of the characteristic tricyclic abietane skeleton is catalyzed by a class of enzymes known as diterpene synthases (diTPSs).[2]

The process can be summarized in the following key steps:

  • Cyclization of GGPP: A class II diTPS catalyzes the initial cyclization of the linear GGPP molecule to form a bicyclic intermediate, copalyl diphosphate (CPP).

  • Formation of the Abietane Skeleton: A class I diTPS then acts on CPP to form the tricyclic abietadiene cation, which can then be deprotonated to yield various abietadiene isomers.

  • Enzymatic Modifications: Following the formation of the basic abietane scaffold, a suite of tailoring enzymes, primarily cytochrome P450 monooxygenases, introduce a wide range of functional groups (hydroxyls, carbonyls, carboxyls) at various positions on the molecule.[2] This enzymatic decoration is responsible for the vast structural diversity observed in the abietane diterpenoid family. A key example is the oxidation of abietadiene to abietic acid.[6]

Biosynthesis_of_Abietane_Diterpenoids GGPP Geranylgeranyl Diphosphate (GGPP) CPP Copalyl Diphosphate (CPP) GGPP->CPP diTPS (Class II) Abietadiene Abietadiene CPP->Abietadiene diTPS (Class I) Abietic_Acid Abietic Acid Abietadiene->Abietic_Acid Cytochrome P450s Other_Abietanes Other Abietane Diterpenoids (e.g., Ferruginol, Carnosic Acid) Abietadiene->Other_Abietanes Cytochrome P450s & other enzymes

Biosynthesis of Abietane Diterpenoids.
Diagenesis of Abietane Diterpenoids to this compound

During the process of fossilization of plant matter, the organic compounds within undergo a series of chemical alterations known as diagenesis. For abietane diterpenoids, particularly the abundant resin acid abietic acid, this process ultimately leads to the formation of the stable hydrocarbon this compound.[6]

The key transformations in this diagenetic pathway are:

  • Aromatization: Under moderate heat, abietic acid can undergo dehydrogenation to form dehydroabietic acid.[9]

  • Decarboxylation: With increasing temperature and pressure, the carboxylic acid group of dehydroabietic acid is lost as carbon dioxide, yielding dehydroabietin.[9]

  • Defunctionalization and Hydrogenation: Further diagenetic alterations involve the removal of other functional groups and the saturation of the aromatic ring through hydrogenation, eventually leading to the fully saturated perhydrophenanthrene skeleton of this compound.

Diagenesis_of_Abietic_Acid Abietic_Acid Abietic Acid Dehydroabietic_Acid Dehydroabietic Acid Abietic_Acid->Dehydroabietic_Acid Dehydrogenation Dehydroabietin Dehydroabietin Dehydroabietic_Acid->Dehydroabietin Decarboxylation This compound This compound Dehydroabietin->this compound Hydrogenation & Defunctionalization

Diagenetic Pathway from Abietic Acid to this compound.

Quantitative Data Presentation

For ease of comparison, the following tables summarize key quantitative data for this compound and representative abietane-type diterpenoids.

Table 1: Physicochemical Properties of this compound and Selected Abietane Diterpenoids

CompoundChemical FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Specific Gravity/Density
This compound C19H34262.4844.2 - 45.0[4]~338[1]1.032[4][5]
Abietic Acid C20H30O2302.45172 - 175--
Dehydroabietic Acid C20H28O2300.44182 - 184--
Ferruginol C20H30O286.4555 - 57--
Carnosic Acid C20H28O4332.43185 - 190 (dec.)--

Table 2: In Vitro Biological Activities of Selected Abietane Diterpenoids (IC50 values in µM)

CompoundAnticancer Activity (Cell Line)Anti-inflammatory Activity (Assay)
Ferruginol 12 (MDA-T32 Thyroid Cancer)[4]9.3 (NO production in RAW264.7)[10]
6.69 (HT29 Colon Cancer)[5][11]-
Carnosic Acid 20 (HEC-1-A Endometrial Cancer)[3]-
Royleanone 12.5 (LNCaP Prostate Cancer)[3]-
Tanshinone IIA --
7α-acetylhorminone 18 (HCT116 Colon Cancer)[12]-
44 (MDA-MB-231 Breast Cancer)[12]-
Salvipisone 2.0 - 24.7 (HL-60 & NALM-6 Leukemia)[13]-
Aethiopinone 2.0 - 24.7 (HL-60 & NALM-6 Leukemia)[13]-

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and abietane-type diterpenoids.

Extraction and Isolation of Abietane Diterpenoids from Pine Resin

This protocol describes a general procedure for the extraction and isolation of abietane diterpenoids from pine resin.

4.1.1. Materials and Reagents

  • Fresh pine oleoresin

  • Dichloromethane or n-hexane

  • Anhydrous sodium sulfate

  • Silica gel (60-120 mesh) for column chromatography

  • Ethyl acetate

  • Rotary evaporator

  • Chromatography column

  • Fraction collector

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp

4.1.2. Extraction Procedure

  • Dissolve the pine oleoresin in dichloromethane or n-hexane (e.g., 1:10 w/v).

  • Sonicate the mixture for 20-30 minutes to ensure complete dissolution.

  • Filter the solution to remove any insoluble plant material.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

4.1.3. Isolation by Column Chromatography

  • Prepare a silica gel column using a slurry of silica gel in n-hexane.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane).

  • Load the dissolved extract onto the top of the column.

  • Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions of the eluate using a fraction collector.

  • Monitor the separation by TLC analysis of the collected fractions.

  • Combine fractions containing the same compound(s) based on their TLC profiles.

  • Evaporate the solvent from the combined fractions to obtain the purified abietane diterpenoids.

Extraction_and_Isolation_Workflow Start Pine Oleoresin Dissolution Dissolution in Dichloromethane/n-Hexane Start->Dissolution Filtration Filtration Dissolution->Filtration Evaporation1 Solvent Evaporation Filtration->Evaporation1 Crude_Extract Crude Diterpenoid Extract Evaporation1->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pooling Pooling of Fractions TLC_Analysis->Pooling Evaporation2 Solvent Evaporation Pooling->Evaporation2 Purified_Diterpenoids Purified Abietane Diterpenoids Evaporation2->Purified_Diterpenoids

Workflow for Extraction and Isolation.
Synthesis of this compound from Abietic Acid (Conceptual)

  • Reduction of the Carboxylic Acid: The carboxylic acid group of abietic acid can be reduced to a methyl group. This can be a challenging transformation and may require multiple steps, for instance, reduction to the alcohol, conversion to a tosylate or halide, and subsequent reduction.

  • Hydrogenation of the Double Bonds: The two double bonds in the abietane skeleton need to be saturated. This is typically achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere.

It is important to note that the stereochemistry of the final product is critical, and the choice of reagents and reaction conditions will significantly impact the stereochemical outcome of the hydrogenation steps.

Characterization by Analytical Techniques

4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like abietane diterpenoids and this compound.

  • Sample Preparation: Samples are typically derivatized (e.g., by silylation) to increase their volatility and thermal stability.

  • GC Conditions: A typical GC setup would involve a non-polar capillary column (e.g., DB-5ms). The oven temperature program would start at a low temperature and ramp up to a high temperature to elute compounds with a wide range of boiling points.

  • MS Conditions: Electron ionization (EI) at 70 eV is commonly used. The mass spectrometer scans a mass range of m/z 50-650.

  • Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic standards or with entries in mass spectral libraries (e.g., NIST, Wiley).

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy 1H and 13C NMR spectroscopy are indispensable for the structural elucidation of novel abietane diterpenoids and for confirming the structure of known compounds.

  • Sample Preparation: Samples are dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • 1D NMR: 1H and 13C NMR spectra provide information about the number and types of protons and carbons in the molecule.

  • 2D NMR: Techniques such as COSY, HSQC, and HMBC are used to establish correlations between protons and carbons, which allows for the complete assignment of the molecular structure.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[9]

4.4.1. Materials and Reagents

  • Cancer cell line of interest (e.g., HCT116, MDA-MB-231)

  • Complete cell culture medium

  • 96-well plates

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

4.4.2. Procedure

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a common model for inflammation.[5][11]

4.5.1. Materials and Reagents

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • 96-well plates

  • Test compound

  • Lipopolysaccharide (LPS)

  • Griess reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • Microplate reader

4.5.2. Procedure

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).

  • After incubation, collect the cell culture supernatant.

  • Add Griess reagent to the supernatant and incubate in the dark for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Calculate the percentage of NO inhibition and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Several abietane diterpenoids exert their biological effects by modulating key cellular signaling pathways.

Anticancer Signaling Pathways

The anticancer activity of abietane diterpenoids is often attributed to their ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and suppress metastasis. Key signaling pathways implicated include:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Some abietane diterpenoids can inhibit this pathway, leading to decreased cancer cell growth.[3]

  • JAK/STAT Pathway: The JAK/STAT pathway is involved in cell growth, differentiation, and survival. Inhibition of this pathway by certain abietanes can trigger apoptosis in cancer cells.[3]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway regulates a wide range of cellular processes, including proliferation and apoptosis. Ferruginol has been shown to suppress this pathway in thyroid cancer cells.[4]

  • NF-κB Pathway: The transcription factor NF-κB plays a critical role in inflammation and cancer. Some abietanes can inhibit the NF-κB pathway, leading to the induction of apoptosis.

Anticancer Signaling Pathways of Abietanes.
Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of abietane diterpenoids are mediated through the inhibition of pro-inflammatory mediators and signaling pathways.

  • NF-κB Pathway: As mentioned, NF-κB is a key regulator of inflammation. Carnosic acid has been shown to suppress the NF-κB signaling pathway, leading to a decrease in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

  • MAPK Pathway: The MAPK pathway is also involved in the inflammatory response. Carnosic acid can modulate this pathway to reduce inflammation.

  • Nrf2 Pathway: The Nrf2 pathway is a major regulator of the antioxidant response. Carnosic acid can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes that help to resolve inflammation.[2]

Anti_inflammatory_Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_nrf2 Nrf2 Pathway Carnosic_Acid Carnosic Acid NFkB NF-κB Carnosic_Acid->NFkB Inhibition MAPK MAPK Carnosic_Acid->MAPK Modulation Nrf2 Nrf2 Carnosic_Acid->Nrf2 Activation LPS LPS (Inflammatory Stimulus) LPS->NFkB Activation LPS->MAPK Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines MAPK->Pro_inflammatory_Cytokines ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Inflammation Inflammation Antioxidant_Enzymes->Inflammation Resolution Pro_inflammatory_Cytokines->Inflammation

Anti-inflammatory Pathways of Carnosic Acid.

Conclusion

The relationship between this compound and abietane-type diterpenoids provides a remarkable example of the transformation of complex, bioactive natural products into stable geological markers. For researchers in drug development, the diverse biological activities of abietane diterpenoids offer a rich source of lead compounds for the development of new therapeutics. Understanding their biosynthesis and chemical properties is essential for their isolation, characterization, and semi-synthetic modification. For geochemists and paleobotanists, this compound serves as a robust biomarker for ancient coniferous ecosystems, and understanding its formation from abietane precursors is key to interpreting the geological record. This technical guide has provided a comprehensive overview of this fascinating relationship, from the biosynthesis of abietane diterpenoids in living plants to their ultimate fate as the mineral this compound, and has detailed the experimental approaches necessary for their study. The continued exploration of these compounds will undoubtedly lead to new discoveries in both medicine and earth science.

References

Preliminary Identification of Fichtelite in Geological Samples: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fichtelite (C₁₉H₃₄) is a rare organic mineral, a saturated hydrocarbon classified as a diterpenoid.[1] It is typically found in fossilized wood, particularly in peat and lignite deposits, and is considered a diagenetic product of abietic acid, a common constituent of pine resin.[2] The preliminary identification of this compound in geological samples is crucial for various fields, including geochemistry, paleobotany, and potentially in drug discovery, where novel hydrocarbon structures can serve as scaffolds for new therapeutic agents. This guide provides a comprehensive overview of the core analytical techniques used for the preliminary identification of this compound, detailing experimental protocols and presenting key quantitative data in a structured format.

Physical and Chemical Properties

A preliminary assessment of a potential this compound sample can be made by examining its physical and chemical characteristics.

PropertyValueReference
Chemical FormulaC₁₉H₃₄[1]
Molecular Weight262.48 g/mol [2]
Crystal SystemMonoclinic[1]
Mohs Hardness1[1]
Specific Gravity~1.032[1]
Melting Point46 °C[1]
ColorColorless, white, or yellowish[3]
LusterResinous to greasy[3]

Analytical Techniques for Identification

A definitive preliminary identification of this compound requires the use of modern analytical techniques. The following sections detail the methodologies for Gas Chromatography-Mass Spectrometry (GC-MS), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. This compound, being a hydrocarbon, is well-suited for GC-MS analysis.

Quantitative Data

ParameterValueReference
Kovats Retention Index (non-polar column)1936[4]

Mass Spectrometry Data (for 18-Norabietane, chemically identical to this compound)

m/zRelative Intensity (%)
262 (M⁺)10
24725
21915
19130
17720
16340
14950
13560
121100
10985
9590
8180
6770
5575
4165

(Note: The mass spectrum for 18-Norabietane is provided as a reference. The fragmentation pattern of a sample suspected to be this compound should be compared against this.)

Experimental Protocol

  • Sample Preparation:

    • A small amount of the geological sample is crushed into a fine powder.

    • The powdered sample is extracted with a suitable organic solvent (e.g., dichloromethane or hexane) using sonication or Soxhlet extraction.

    • The extract is filtered to remove any solid particles.

    • The solvent is carefully evaporated to concentrate the sample. The final sample is redissolved in a small volume of solvent for injection.

  • GC-MS Parameters:

    • Gas Chromatograph: Agilent 6890 or similar.

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Mode: Splitless.

    • Mass Spectrometer: Agilent 5973 or similar quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-550.

    • Data Analysis: The resulting chromatogram is analyzed to determine the retention time of the this compound peak. The mass spectrum of this peak is then compared with a reference spectrum (e.g., from the NIST library for 18-norabietane) for positive identification.[5]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Crush Crush Sample Extract Solvent Extraction Crush->Extract Filter Filter Extract Extract->Filter Concentrate Concentrate Filter->Concentrate Inject Inject into GC Concentrate->Inject Separate Separation in Column Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Chromatogram Analyze Chromatogram Detect->Chromatogram MassSpec Compare Mass Spectrum Chromatogram->MassSpec Identify Identify this compound MassSpec->Identify

GC-MS workflow for this compound identification.
X-ray Diffraction (XRD)

XRD is a non-destructive technique used to identify the crystalline structure of materials. Since this compound is a crystalline organic mineral, XRD can provide a unique diffraction pattern for its identification.

Quantitative Data

d-spacing (Å)Relative Intensity
10.53vw
7.38w
6.09s
5.63m
5.20vs
4.69m
4.29s
3.70w
3.49w
3.03w

(vs = very strong, s = strong, m = medium, w = weak, vw = very weak)

Experimental Protocol

  • Sample Preparation:

    • A small, pure sample of the suspected this compound is finely ground to a powder using an agate mortar and pestle. A particle size of less than 10 µm is ideal to ensure random orientation of the crystallites.

    • The powder is carefully packed into a sample holder.

  • XRD Parameters:

    • Diffractometer: Bruker D8 Advance or similar powder diffractometer.

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

    • Voltage and Current: 40 kV and 40 mA.

    • Scan Range (2θ): 5° to 70°.

    • Step Size: 0.02°.

    • Scan Speed: 1°/min.

    • Data Analysis: The resulting diffractogram is processed to identify the peak positions (2θ) and their relative intensities. The d-spacings are calculated using Bragg's Law (nλ = 2d sinθ).[6] The obtained d-spacing values and their relative intensities are then compared with a reference pattern for this compound from a database such as the International Centre for Diffraction Data (ICDD).

XRD_Workflow cluster_prep Sample Preparation cluster_analysis XRD Analysis cluster_data Data Interpretation Grind Grind to Fine Powder Mount Mount on Holder Grind->Mount Irradiate Irradiate with X-rays Mount->Irradiate Detect Detect Diffracted X-rays Irradiate->Detect Diffractogram Analyze Diffractogram Detect->Diffractogram dSpacing Calculate d-spacings Diffractogram->dSpacing Compare Compare to Database dSpacing->Compare Identify Identify this compound Compare->Identify

XRD workflow for this compound identification.
Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing information about the functional groups present in a molecule. For this compound, the FTIR spectrum is characteristic of a saturated hydrocarbon.

Quantitative Data (Characteristic Absorption Bands)

Wavenumber (cm⁻¹)Vibration ModeIntensity
2950-2850C-H stretch (alkane)Strong
1465-1450C-H bend (methylene)Medium
1375C-H bend (methyl)Medium
~720C-H rock (methylene chain)Weak

(Note: These are general ranges for saturated hydrocarbons. The exact positions and relative intensities can provide a fingerprint for this compound.)

Experimental Protocol

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • A small amount of the powdered sample is placed directly on the ATR crystal.

    • Pressure is applied to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Approximately 1-2 mg of the powdered sample is mixed with ~200 mg of dry potassium bromide (KBr) powder.[7]

    • The mixture is pressed into a thin, transparent pellet using a hydraulic press.[7]

  • FTIR Parameters:

    • Spectrometer: Bruker ALPHA II or similar FTIR spectrometer.

    • Accessory: ATR or pellet holder.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

    • Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands of saturated hydrocarbons. The absence of significant peaks in the regions for C=C, C≡C, O-H, or C=O bonds is a key indicator for a saturated hydrocarbon like this compound. The fingerprint region (below 1500 cm⁻¹) can be compared with reference spectra of similar diterpenoid hydrocarbons.

FTIR_Workflow cluster_prep Sample Preparation cluster_method Choose Method cluster_analysis FTIR Analysis cluster_data Data Interpretation Powder Powder Sample ATR ATR Powder->ATR KBr KBr Pellet Powder->KBr Scan Acquire Spectrum ATR->Scan KBr->Scan Spectrum Analyze Spectrum Scan->Spectrum Bands Identify Characteristic Bands Spectrum->Bands Compare Compare to Reference Bands->Compare Identify Confirm Hydrocarbon Nature Compare->Identify

FTIR workflow for this compound identification.

Logical Workflow for Preliminary Identification

The preliminary identification of this compound in a geological sample follows a logical progression from macroscopic and physical evaluation to detailed chemical analysis.

Identification_Logic Start Geological Sample Physical Physical & Chemical Property Assessment Start->Physical GCMS GC-MS Analysis Physical->GCMS XRD XRD Analysis Physical->XRD FTIR FTIR Analysis Physical->FTIR Decision Consistent Data? GCMS->Decision XRD->Decision FTIR->Decision Identified Preliminary Identification: This compound Decision->Identified Yes NotIdentified Not this compound or Requires Further Analysis Decision->NotIdentified No

Logical workflow for this compound identification.

Conclusion

The preliminary identification of this compound in geological samples is a multi-faceted process that combines physical and chemical property assessment with sophisticated analytical techniques. By following the detailed protocols for GC-MS, XRD, and FTIR outlined in this guide, and by comparing the obtained quantitative data with the provided reference values, researchers, scientists, and drug development professionals can confidently make a preliminary identification of this rare and interesting organic mineral. This foundational identification can then pave the way for more in-depth structural elucidation and potential applications.

References

Methodological & Application

Application Notes and Protocols for the Analytical Extraction of Fichtelite from Sediments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fichtelite (C₁₉H₃₄) is a saturated tetracyclic diterpenoid hydrocarbon found in fossilized wood, lignite, and peat bog sediments.[1][2] As a stable biomarker, its presence and concentration can provide valuable insights into paleoenvironments and the diagenetic history of organic matter. For drug development professionals, diterpenoids represent a class of organic compounds with diverse biological activities, making their extraction and analysis from natural sources a topic of interest.

These application notes provide detailed protocols for the extraction and quantification of this compound from sediment samples, primarily focusing on solvent extraction methods followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Analytical Techniques Overview

The extraction and analysis of this compound from complex sediment matrices involve several key stages: sample preparation, extraction, cleanup and fractionation, and instrumental analysis. The most common and effective methods for isolating diterpenoids like this compound are solvent-based extractions, including Soxhlet and Ultrasound-Assisted Extraction (UAE). Subsequent analysis is typically performed using GC-MS, which allows for the separation, identification, and quantification of the target analyte.[3]

Data Presentation: Comparison of Extraction Methods

The choice of extraction method can significantly impact the yield and purity of the extracted this compound. Below is a summary of expected performance for different extraction techniques. Note: The following data is illustrative and compiled from typical results for diterpenoid biomarker analysis. Actual results may vary depending on the sediment matrix and specific laboratory conditions.

Parameter Soxhlet Extraction Ultrasound-Assisted Extraction (UAE) Accelerated Solvent Extraction (ASE)
Principle Continuous solid-liquid extraction with a refluxing solvent.[4]Use of ultrasonic waves to induce cavitation and enhance solvent penetration.[1][5]Extraction with solvents at elevated temperatures and pressures.[6]
Typical Solvents Dichloromethane (DCM), Hexane, Methanol/DCM mixtures.[7]Dichloromethane (DCM), Acetone, Hexane/Isopropanol mixtures.Dichloromethane (DCM):Acetone (9:1).[6]
Extraction Time 18-24 hours.[7]15-60 minutes.[1]< 1 hour.[6]
Solvent Consumption High (e.g., 200-250 mL per sample).[7]Low to Moderate (e.g., 20-50 mL per sample).Low (e.g., 5-30 mL per sample).[6]
Illustrative Recovery >90%85-95%>95%
Automation Potential Semi-automated systems are available.Can be automated for multiple samples.Fully automated systems are common.[6]
Key Advantages Well-established, thorough extraction.[4]Rapid, reduced solvent usage, suitable for thermally sensitive compounds.[5]Fast, highly efficient, lowest solvent consumption, automated.[6]
Key Disadvantages Time-consuming, large solvent volume, potential for thermal degradation of some compounds.Potential for incomplete extraction in some matrices, instrument cost.High initial instrument cost.

Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound from Sediments

This protocol describes a standard method for the exhaustive extraction of this compound from sediment samples using a Soxhlet apparatus.[7]

Materials:

  • Freeze-dried and homogenized sediment sample

  • Cellulose extraction thimbles

  • Soxhlet extraction apparatus

  • Heating mantle

  • Round-bottom flasks (250 mL)

  • Rotary evaporator

  • Glass wool

  • Dichloromethane (DCM), HPLC grade

  • Methanol, HPLC grade

  • Internal standard (e.g., deuterated alkane)

Procedure:

  • Accurately weigh approximately 10-20 g of the dried and homogenized sediment sample into a pre-cleaned cellulose thimble.

  • Add a known amount of internal standard to the sample in the thimble.

  • Place a small plug of glass wool on top of the sample to prevent it from entering the siphon tube.

  • Assemble the Soxhlet apparatus with a 250 mL round-bottom flask containing 200 mL of a dichloromethane:methanol (9:1 v/v) solvent mixture and a few boiling chips.

  • Extract the sample for 18-24 hours at a rate of 3-5 cycles per hour.[7]

  • After extraction, allow the apparatus to cool to room temperature.

  • Concentrate the extract to a volume of approximately 5-10 mL using a rotary evaporator at 30°C.

  • Proceed to the cleanup and fractionation step.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a more rapid alternative to Soxhlet extraction using ultrasonic energy.[1]

Materials:

  • Freeze-dried and homogenized sediment sample

  • Centrifuge tubes (50 mL, glass or solvent-resistant polymer)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Pasteur pipettes

  • Vials for extract collection

  • Dichloromethane (DCM), HPLC grade

  • Internal standard (e.g., deuterated alkane)

Procedure:

  • Weigh approximately 5-10 g of the dried and homogenized sediment sample into a 50 mL glass centrifuge tube.

  • Add a known amount of internal standard.

  • Add 20 mL of dichloromethane to the tube.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes. Alternatively, use a probe sonicator for 3-5 minutes with pulses to avoid overheating.

  • Centrifuge the sample at 3000 rpm for 10 minutes to pellet the sediment.

  • Carefully decant the supernatant (the solvent extract) into a clean collection vial using a Pasteur pipette.

  • Repeat the extraction process (steps 3-6) two more times with fresh solvent, combining the supernatants.

  • Concentrate the combined extracts under a gentle stream of nitrogen gas.

  • Proceed to the cleanup and fractionation step.

Protocol 3: Sample Cleanup and Fractionation

This step is crucial for removing interfering compounds before GC-MS analysis.

Materials:

  • Silica gel (activated at 120°C for 4 hours)

  • Glass chromatography column

  • Hexane, HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Glass wool

Procedure:

  • Prepare a chromatography column by placing a small plug of glass wool at the bottom and then slurry-packing with activated silica gel in hexane.

  • Carefully load the concentrated extract from Protocol 1 or 2 onto the top of the silica gel column.

  • Elute the aliphatic hydrocarbon fraction, which will contain this compound, with 3 column volumes of hexane.

  • Collect the eluate.

  • Concentrate the collected fraction to a final volume of approximately 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

Protocol 4: GC-MS Analysis for this compound Quantification

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometer: Capable of electron ionization (EI) and selected ion monitoring (SIM) or full scan mode.

  • Injector Temperature: 250°C.[8]

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 15 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Interface Temperature: 280°C.[9]

  • Ion Source Temperature: 230°C.

  • Mass Scan Range: m/z 50-550.

  • Injection Volume: 1 µL in splitless mode.[10]

Quantification:

This compound can be identified by its characteristic mass spectrum and retention time. Quantification is achieved by comparing the peak area of a characteristic ion of this compound (e.g., m/z 262, 191, 109) to the peak area of the internal standard. A calibration curve should be prepared using authentic this compound standards of known concentrations to ensure accurate quantification.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Analysis A Sediment Sampling B Freeze-Drying & Homogenization A->B C Soxhlet Extraction (DCM/MeOH) B->C Protocol 1 D Ultrasound-Assisted Extraction (DCM) B->D Protocol 2 E Column Chromatography (Silica Gel) C->E D->E F GC-MS Analysis E->F G This compound Quantification F->G Data Interpretation

Caption: Experimental workflow for this compound extraction and analysis.

Logical_Relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Sediment Sediment Sample (Lignite, Peat) Extraction Solid-Liquid Extraction Sediment->Extraction Solvent Organic Solvent (e.g., DCM, Hexane) Solvent->Extraction Energy Energy Input (Heat or Sonication) Energy->Extraction Extract Crude Extract (this compound + Other Lipids) Extraction->Extract Residue Extracted Sediment Extraction->Residue

Caption: Logical relationship of the solid-liquid extraction process.

References

Application Note: Analysis of Fichtelite by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the identification and analysis of Fichtelite (C₁₉H₃₄), a rare saturated tetracyclic diterpenoid, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound serves as a significant biomarker in geochemical and paleobotanical studies, often found in fossilized wood, peat bogs, and lignite.[1][2] The methodology presented herein provides a robust workflow from sample preparation to data analysis, suitable for researchers in geochemistry, natural product chemistry, and related scientific fields.

Introduction

This compound is a cyclic hydrocarbon mineral derived from the diagenesis of abietic acid, a primary component of pine resin.[1] Its presence and concentration in geological samples can provide insights into the paleoenvironment and the botanical origin of organic matter. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for such investigations due to its exceptional sensitivity and its ability to separate complex mixtures and provide structural information for unambiguous compound identification.[3][4] This protocol outlines the necessary steps for the successful extraction and analysis of this compound from a solid matrix.

Experimental Protocol

A generalized workflow for the GC-MS analysis of this compound is presented. This protocol may require optimization depending on the specific sample matrix and available instrumentation.

2.1. Sample Preparation (Solid Matrix Extraction)

The goal of sample preparation is to isolate the liposoluble components, including this compound, from the solid geological or fossil matrix.[5]

  • Crushing and Grinding: Reduce the sample (e.g., lignite, fossil wood) to a fine, homogeneous powder using a mortar and pestle or a mechanical grinder. This increases the surface area for efficient extraction.[6][7]

  • Solvent Extraction:

    • Accurately weigh approximately 10-15 g of the powdered sample into a flask.

    • Add a suitable organic solvent, such as dichloromethane or a hexane/isopropanol mixture. A solid-to-solvent ratio of 1:10 (w/v) is recommended.[8]

    • Perform the extraction, for example, by refluxing at a controlled temperature (e.g., 60°C) for 2-4 hours with agitation.[8] Alternatively, ultrasonic-assisted extraction can be employed.

  • Filtration and Concentration:

    • After extraction, filter the mixture to remove solid particles.

    • Remove the solvent from the filtrate using a rotary evaporator under reduced pressure to yield the crude liposoluble extract.

  • Sample Dilution:

    • Re-dissolve the crude extract in a known volume of a suitable solvent (e.g., dichloromethane, hexane) to an appropriate concentration for GC-MS analysis (e.g., 1 mg/mL).[9]

2.2. GC-MS Instrumentation and Conditions

The analysis is performed on a standard GC-MS system. The following parameters are typical for the analysis of diterpenoids and should be used as a starting point.[8][10]

  • Gas Chromatograph (GC) System: Agilent 8890 GC or equivalent

  • Mass Spectrometer (MS) System: Agilent 5977A MSD or equivalent

GC Conditions:

  • Column: DB-5MS, HP-5MS, or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).[4][8]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]

  • Injector Temperature: 250°C.[8]

  • Injection Mode: Splitless (or split 10:1, depending on concentration).[8][11]

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: Increase to 200°C at 15°C/min.

    • Ramp 2: Increase to 300°C at 5°C/min.

    • Final hold: Hold at 300°C for 10 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[11]

  • Mass Range: m/z 40-550.[11]

  • Source Temperature: 230°C.[11]

  • Quadrupole Temperature: 150°C.[11]

  • Solvent Delay: 5-7 minutes to protect the filament from the solvent peak.[11]

Data Analysis and Results

Identification of this compound is achieved by comparing the acquired mass spectrum and retention index with reference data from spectral libraries (e.g., NIST, Wiley) or a purified standard. The mass spectrum of this compound is characterized by its molecular ion (M⁺) and specific fragmentation pattern.

Table 1: Key Quantitative Data for this compound Identification

ParameterValueReference
Molecular Formula C₁₉H₃₄[1][12]
Molecular Weight 262.5 g/mol [12]
Kovats Retention Index ~1942 (on non-polar column)[12]
Key Mass Fragments (m/z) 262 (M⁺), 247, 219, 191, 149, 135, 123, 109

Note: Mass fragments are based on typical diterpenoid fragmentation patterns and may vary slightly between instruments. The molecular ion at m/z 262 may be of low abundance.

Workflow Visualization

The overall experimental process is depicted in the following diagram.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample 1. Sample Grinding (Lignite/Fossil Wood) Extraction 2. Solvent Extraction (Dichloromethane/Hexane) Sample->Extraction Concentration 3. Filtration & Concentration Extraction->Concentration Dilution 4. Dilution for Analysis Concentration->Dilution Injection 5. GC Injection Dilution->Injection Separation 6. Chromatographic Separation (GC) Injection->Separation Ionization 7. Ionization & Fragmentation (EI, 70 eV) Separation->Ionization Detection 8. Mass Detection (m/z 40-550) Ionization->Detection Analysis 9. Data Processing (Chromatogram & Spectra) Detection->Analysis Identification 10. Compound Identification (Library & Retention Index) Analysis->Identification Report Final Report Identification->Report

Caption: Experimental workflow for this compound analysis.

Conclusion

The GC-MS protocol described provides a reliable and effective method for the analysis of the biomarker this compound from solid matrices. The detailed sample preparation steps, coupled with optimized GC-MS parameters, allow for the sensitive detection and confident identification of the target analyte. This application note serves as a valuable resource for researchers investigating organic geochemistry and natural product chemistry.

References

Application Notes and Protocols: Nuclear Magnetic Resonance (NMR) Spectroscopy for Fichtelite Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fichtelite (C₁₉H₃₄) is a rare, naturally occurring hydrocarbon found in fossilized wood and recent marine sediments.[1] As a saturated tetracyclic diterpenoid, its structural elucidation and characterization are crucial for applications in geochemistry, natural product chemistry, and potentially as a biomarker. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the molecular structure of organic compounds. Solid-state NMR (ssNMR), in particular, is indispensable for analyzing solid samples like this compound in their native state, providing insights into the carbon framework and proton environments. These notes provide a comprehensive guide to the characterization of this compound using ¹H and ¹³C NMR spectroscopy.

Data Presentation: Representative NMR Data for this compound

Due to the scarcity of published, fully assigned NMR data for this compound, the following tables present representative ¹H and ¹³C chemical shifts. These values are based on typical chemical shift ranges for analogous saturated cyclic and alkyl moieties and serve as a guide for spectral interpretation.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

Proton EnvironmentRepresentative Chemical Shift (δ) [ppm]Multiplicity
CH₃ (Methyl)0.8 - 1.2Doublet / Singlet
CH₂ (Methylene)1.2 - 1.9Multiplet
CH (Methine)1.5 - 2.2Multiplet

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

Carbon EnvironmentRepresentative Chemical Shift (δ) [ppm]
CH₃ (Methyl)15 - 25
CH₂ (Methylene)25 - 40
CH (Methine)35 - 55
Quaternary C40 - 60

Experimental Protocols

A detailed protocol for the solid-state NMR analysis of this compound is provided below. This protocol is designed to be adaptable to various solid-state NMR spectrometers.

1. Sample Preparation:

  • Sample Purity: Ensure the this compound sample is as pure as possible. Remove any visible impurities or matrix material (e.g., fossilized wood).

  • Grinding: The solid this compound sample should be ground into a fine, homogeneous powder using a mortar and pestle. This is crucial for efficient packing and uniform spinning in the NMR rotor.

  • Rotor Packing:

    • Carefully pack the powdered this compound into a solid-state NMR rotor (e.g., 4 mm zirconia rotor).

    • Ensure the sample is packed tightly and evenly to maintain balance during high-speed spinning. Uneven packing can lead to rotor instability and poor spectral resolution.

    • The sample amount will depend on the rotor size, typically ranging from 50 to 100 mg for a 4 mm rotor.

2. Solid-State NMR Experiment - ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS):

This is a standard experiment for obtaining ¹³C NMR spectra of solid organic compounds with enhanced sensitivity.

  • Spectrometer Setup:

    • Insert the packed rotor into the solid-state NMR probe.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Magic-Angle Spinning (MAS):

    • Set the MAS rate. A typical starting point is 8-10 kHz. Higher spinning speeds can help to average out anisotropic interactions more effectively, leading to narrower lines.

  • ¹H Pulse Calibration:

    • Calibrate the 90° pulse length for the ¹H channel. This is essential for efficient cross-polarization.

  • Cross-Polarization (CP) Setup:

    • Set the contact time for CP. A typical range is 1-5 ms. An optimal contact time maximizes the signal intensity for the carbons of interest.

    • The radiofrequency (RF) field strengths for both ¹H and ¹³C channels should be matched to satisfy the Hartmann-Hahn condition for efficient polarization transfer.

  • ¹H Decoupling:

    • Apply high-power ¹H decoupling during the acquisition of the ¹³C signal to remove ¹H-¹³C dipolar couplings, which results in sharper ¹³C peaks.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width that encompasses the expected range of ¹³C chemical shifts for aliphatic hydrocarbons (e.g., 0-80 ppm).

    • Acquisition Time: Typically in the range of 20-50 ms.

    • Recycle Delay: A delay of 2-5 seconds between scans is usually sufficient, as it is dependent on the ¹H T₁ relaxation time.

    • Number of Scans: Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio. This can range from a few hundred to several thousand scans depending on the sample amount and concentration.

3. Solid-State NMR Experiment - ¹H MAS:

Directly observing ¹H in solids can be challenging due to strong homonuclear dipolar couplings. High MAS rates are often required.

  • Spectrometer Setup:

    • Tune and match the probe for the ¹H frequency.

  • Magic-Angle Spinning (MAS):

    • Use the highest stable spinning speed available (e.g., >10 kHz) to average out ¹H-¹H dipolar couplings and improve spectral resolution.

  • Pulse Sequence:

    • A simple one-pulse experiment can be used. Calibrate the ¹H 90° pulse.

  • Acquisition Parameters:

    • Spectral Width: A typical spectral width for ¹H is around 15 ppm.

    • Acquisition Time: Typically 50-100 ms.

    • Recycle Delay: 2-5 seconds.

    • Number of Scans: Usually, a smaller number of scans is needed compared to ¹³C experiments due to the higher sensitivity of ¹H.

Mandatory Visualization

Fichtelite_NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis cluster_characterization Structural Characterization Sample This compound Sample Grind Grind to Fine Powder Sample->Grind Pack Pack into NMR Rotor Grind->Pack ssNMR Solid-State NMR Spectrometer Pack->ssNMR MAS Magic-Angle Spinning ssNMR->MAS CP Cross-Polarization (¹³C) ssNMR->CP Acquire Acquire FID MAS->Acquire CP->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Peak Integration & Analysis Baseline->Integrate Structure Structural Elucidation Integrate->Structure

Caption: Workflow for this compound characterization by solid-state NMR.

References

Application of Raman Spectroscopy in the Identification of Fichtelite

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fichtelite is a rare organic mineral with the chemical formula C₁₉H₃₄. It is a saturated hydrocarbon, specifically a derivative of phenanthrene, and is typically found in fossilized wood, particularly in peat and lignite deposits. Its identification can be challenging due to its rarity and resemblance to other organic minerals. Raman spectroscopy offers a rapid, non-destructive, and highly specific method for the identification of this compound, providing a unique vibrational fingerprint that allows for its unambiguous characterization. This application note provides a detailed protocol for the identification of this compound using Raman spectroscopy, supported by quantitative data and a standardized experimental workflow.

Principle of Raman Spectroscopy for this compound Identification

Raman spectroscopy is a vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light, usually from a laser source. When the laser photons interact with a molecule, they can excite its vibrational modes, resulting in the scattered photons having a different energy (and therefore, a different frequency) from the incident photons. The energy difference, known as the Raman shift, corresponds to the specific vibrational frequencies of the bonds within the molecule.

For this compound, the Raman spectrum is characterized by a series of sharp and intense peaks corresponding to the vibrational modes of its carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds within its perhydrophenanthrene structure. The positions and relative intensities of these peaks are unique to this compound and serve as a "fingerprint" for its identification.

Quantitative Data: Characteristic Raman Peaks of this compound

The following table summarizes the characteristic Raman shifts for this compound, as obtained from the RRUFF™ Project database (Sample ID: R060282). These peaks are the primary identifiers for the mineral.

Raman Shift (cm⁻¹)Intensity (Counts)Vibrational Assignment (Tentative)
2850850C-H stretching
28721000C-H stretching
2910750C-H stretching
2935900C-H stretching
2965600C-H stretching
1445400C-H bending
1460350C-H bending
1060200C-C stretching
840150C-C stretching / skeletal modes
420100Skeletal / lattice modes

Note: The intensities are relative and can vary depending on the experimental conditions, crystal orientation, and sample purity. The vibrational assignments are tentative and based on typical frequencies for organic molecules.

Experimental Protocol for this compound Identification

This protocol outlines the steps for the analysis of a suspected this compound sample using a standard benchtop Raman spectrometer.

4.1. Instrumentation and Materials

  • Raman Spectrometer equipped with a microscope

  • Laser source (e.g., 532 nm or 785 nm). A 785 nm laser is often preferred for organic materials to reduce fluorescence.

  • Microscope slides (glass or quartz)

  • Sample mounting tools (e.g., fine-point tweezers)

  • Reference this compound sample (if available, for comparison)

  • Data analysis software

4.2. Sample Preparation

Due to the non-destructive nature of Raman spectroscopy, minimal sample preparation is required.

  • If the this compound sample is a discrete crystal or grain, isolate it using tweezers.

  • Place the isolated sample directly onto a clean microscope slide.

  • If the this compound is embedded in a matrix (e.g., fossilized wood), the analysis can often be performed directly on a flat, clean surface of the host material. Ensure the target area is representative of the mineral of interest.

4.3. Instrument Setup and Calibration

  • Turn on the Raman spectrometer and allow the laser to warm up according to the manufacturer's instructions to ensure stable output.

  • Perform a wavelength calibration using a standard reference material (e.g., silicon wafer, polystyrene). This ensures the accuracy of the measured Raman shifts.

  • Set the following initial acquisition parameters. These may need to be optimized based on the sample and instrument response.

    • Laser Wavelength: 785 nm (recommended)

    • Laser Power: 1-10 mW at the sample. Start with low power to avoid sample damage or fluorescence saturation.

    • Objective Lens: 10x or 20x for initial survey, 50x or 100x for high-resolution analysis of small crystals.

    • Acquisition Time: 1-10 seconds.

    • Number of Accumulations: 1-5.

    • Spectral Range: 200 - 3200 cm⁻¹ to cover all characteristic peaks of this compound.

4.4. Data Acquisition

  • Place the microscope slide with the sample on the spectrometer's stage.

  • Using the microscope's white light illumination, locate the this compound crystal or the area of interest.

  • Focus the microscope on the sample surface.

  • Switch to the laser and acquire a preliminary spectrum using the initial parameters.

  • Examine the spectrum for the characteristic this compound peaks and the presence of any significant fluorescence background.

  • Optimization:

    • If the signal-to-noise ratio is low, increase the acquisition time and/or the number of accumulations.

    • If fluorescence is high, try reducing the laser power or switching to a longer wavelength excitation laser (if available).

  • Once the parameters are optimized, acquire the final spectrum.

  • Save the spectral data in a suitable format (e.g., .txt, .csv) for further analysis.

4.5. Data Analysis and Identification

  • If necessary, perform a baseline correction on the acquired spectrum to remove any broad fluorescence background.

  • Identify the positions of the major Raman peaks.

  • Compare the measured peak positions with the reference data provided in the quantitative data table (Section 3).

  • A positive identification of this compound is confirmed if the major experimental Raman peaks align with the reference peaks within a reasonable tolerance (typically ± 2-4 cm⁻¹).

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for this compound identification using Raman spectroscopy.

Fichtelite_Identification_Workflow start Start sample_prep Sample Preparation (Isolation or Surface Cleaning) start->sample_prep instrument_setup Instrument Setup & Calibration (Laser Warm-up, Wavelength Calibration) sample_prep->instrument_setup set_params Set Initial Acquisition Parameters (Laser Power, Acquisition Time, etc.) instrument_setup->set_params data_acq Data Acquisition (Focus on Sample, Acquire Spectrum) set_params->data_acq optimization Optimization (Adjust Parameters for S/N & Fluorescence) data_acq->optimization optimization->data_acq Needs Adjustment final_acq Acquire Final Spectrum optimization->final_acq Parameters Optimized data_analysis Data Analysis (Baseline Correction, Peak Identification) final_acq->data_analysis comparison Comparison with Reference Data (RRUFF Database) data_analysis->comparison identification This compound Identification comparison->identification

Application Notes and Protocols: Fichtelite as a Biomarker for Paleoenvironmental Reconstruction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fichtelite (C₁₉H₃₄) is a rare, naturally occurring saturated hydrocarbon found in fossilized wood, particularly of coniferous origin, and in associated sedimentary deposits such as peat bogs and lignites.[1] Its chemical structure is dimethyl-isopropyl-perhydrophenanthrene.[1] The preservation of this compound in the geological record is intrinsically linked to specific precursor biomolecules and diagenetic conditions, making it a valuable biomarker for paleoenvironmental reconstruction. Specifically, the presence and abundance of this compound can provide insights into the historical presence of coniferous forests and the redox conditions of the depositional environment.

These application notes provide a comprehensive overview of the use of this compound as a paleoenvironmental biomarker, including its formation, analytical protocols for its extraction and quantification, and its application in reconstructing past ecosystems.

Principles of this compound as a Biomarker

This compound is a diagenetic product of abietic acid and related diterpenoid resin acids, which are abundant components of the resin produced by coniferous trees, particularly those of the Pinaceae family. The transformation of abietic acid to this compound is indicative of a reductive diagenetic pathway, which occurs under anaerobic conditions in sediments. In contrast, under oxidative conditions, abietic acid tends to aromatize to form retene. Therefore, the relative abundance of this compound to retene can serve as a proxy for the redox conditions of the paleoenvironment.

A high concentration of this compound in a sediment or peat core suggests:

  • A significant contribution of organic matter from coniferous trees.

  • Anoxic (reducing) conditions during the decomposition of the organic matter, which favored the hydrogenation of abietic acid over its aromatization.

Data Presentation: this compound in Paleoenvironmental Analysis

The following table presents hypothetical quantitative data from a peat core analysis, illustrating how this compound abundance can be correlated with other paleoenvironmental proxies to reconstruct past environmental conditions.

Depth (cm)Age (cal yr BP)Pollen Analysis (Conifer %)This compound (µg/g sediment)Retene (µg/g sediment)This compound/Retene RatioInferred Paleoenvironment
105006515.22.17.24Conifer-dominated forest, anoxic bog conditions
2010007018.52.57.40Expansion of conifer forest, sustained anoxia
3015005510.13.52.89Mixed conifer-deciduous forest, slightly more oxic
402000405.34.81.10Deciduous-dominated forest, fluctuating redox
502500251.86.20.29Predominantly deciduous forest, oxic conditions

Experimental Protocols

Protocol 1: Extraction of this compound from Sediment Samples

This protocol outlines the solvent extraction of this compound from sediment or peat samples, a common procedure for isolating biomarkers.

Materials:

  • Freeze-dried and homogenized sediment/peat sample

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ultrasonic bath

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Glass column for chromatography

  • Silica gel (activated)

  • Hexane

  • Ethyl acetate

Procedure:

  • Weigh approximately 10 g of the freeze-dried and homogenized sample into a centrifuge tube.

  • Add a 2:1 mixture of DCM:MeOH to the sample.

  • Place the tube in an ultrasonic bath for 15 minutes to facilitate extraction.

  • Centrifuge the sample and decant the supernatant (the solvent containing the extracted lipids).

  • Repeat the extraction process two more times with fresh solvent.

  • Combine the supernatants and reduce the volume using a rotary evaporator until near dryness.

  • Prepare a silica gel column for fractionation of the total lipid extract.

  • Elute the column with solvents of increasing polarity, starting with hexane to isolate the saturated hydrocarbon fraction, which will contain the this compound.

  • Collect the hydrocarbon fraction and concentrate it for analysis.

Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the instrumental analysis for the identification and quantification of this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent or equivalent, equipped with a split/splitless injector.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/minute.

    • Ramp to 320°C at 4°C/minute, hold for 15 minutes.

  • Mass Spectrometer: Operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

  • Injector Temperature: 280°C.

  • Transfer Line Temperature: 300°C.

Procedure:

  • Prepare a calibration curve using a certified this compound standard of known concentrations.

  • Inject the extracted hydrocarbon fraction into the GC-MS.

  • Identify this compound based on its retention time and mass spectrum (comparison with the standard and library data).

  • Quantify the amount of this compound in the sample by integrating the peak area in SIM mode and comparing it to the calibration curve.

Visualizations

Diagenetic Pathway of Abietic Acid

The formation of this compound and retene from abietic acid is a key process in its utility as a biomarker. This pathway is influenced by the redox conditions of the depositional environment.

G cluster_precursor Conifer Resin cluster_diagenesis Diagenesis in Sediments Abietic Acid Abietic Acid Intermediate Dehydroabietic Acid Abietic Acid->Intermediate Initial Alteration This compound This compound Intermediate->this compound Reduction (Anoxic Conditions) Retene Retene Intermediate->Retene Aromatization (Oxic Conditions)

Diagenetic pathways of abietic acid to this compound and retene.

Experimental Workflow for this compound Analysis

The following diagram illustrates the key steps in the analysis of this compound from sediment samples for paleoenvironmental reconstruction.

G Sample Collection Sediment/Peat Core Sampling Sample Preparation Freeze-drying and Homogenization Sample Collection->Sample Preparation Extraction Solvent Extraction (DCM:MeOH) Sample Preparation->Extraction Fractionation Column Chromatography Extraction->Fractionation Analysis GC-MS Analysis Fractionation->Analysis Data Interpretation Paleoenvironmental Reconstruction Analysis->Data Interpretation

Workflow for this compound analysis in paleoenvironmental studies.

Conclusion

This compound serves as a robust biomarker for identifying the past presence of coniferous vegetation and for assessing the redox conditions of ancient depositional environments. The analytical protocols provided here offer a framework for the reliable extraction and quantification of this compound from geological samples. By integrating this compound data with other paleoecological proxies, researchers can achieve a more detailed and nuanced reconstruction of past landscapes and environmental changes.

References

Application Notes and Protocols for the Solvent Extraction of Fichtelite from Fossil Wood

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fichtelite is a rare, naturally occurring hydrocarbon with the chemical formula C₁₉H₃₄, found primarily in fossilized wood, particularly from pine species within peat bogs and lignite deposits.[1] As a saturated tetracyclic diterpenoid, this compound is of interest to geochemists, organic chemists, and potentially to drug development professionals for its unique chemical structure. These protocols provide a comprehensive guide to the solvent extraction, purification, and analysis of this compound from fossil wood samples. The methodologies are based on established principles of natural product extraction and analysis of related organic compounds from geological matrices.

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is crucial for selecting the appropriate extraction and purification methods.

PropertyValueReference
Chemical FormulaC₁₉H₃₄[1][2]
Molecular Weight262.5 g/mol [3]
AppearanceColorless, white, to pale yellow crystalline solid[2][4]
Crystal SystemMonoclinic[1]
Hardness1 (Mohs scale)[1]
SolubilitySoluble in ether (diethyl ether and petroleum ether are expected to be effective)[5]
Melting Point44.2 - 45.0 °C[1]

Experimental Protocols

Sample Preparation

Proper preparation of the fossil wood sample is critical for efficient extraction.

  • Sample Selection: Choose samples of fossil wood, particularly those with visible resinous inclusions or a greasy luster, which may indicate the presence of this compound.[2]

  • Cleaning: Thoroughly clean the exterior of the fossil wood samples with distilled water to remove any surface contaminants, then dry completely in a fume hood.

  • Grinding: Grind the dried fossil wood into a fine powder (e.g., to pass through a 60-mesh sieve) using a clean mortar and pestle or a mechanical grinder. This increases the surface area for solvent penetration.

  • Drying: Dry the powdered sample in a vacuum oven at a low temperature (e.g., 40 °C) to remove any residual moisture, which can hinder the extraction efficiency of non-polar solvents.

Solvent Extraction Protocol: Soxhlet Extraction

Soxhlet extraction is a continuous solid-liquid extraction technique that is highly efficient for extracting compounds with limited solubility.[6][7]

  • Apparatus Setup: Assemble a Soxhlet extraction apparatus, which consists of a round-bottom flask, a Soxhlet extractor, and a condenser.[7]

  • Sample Loading: Place a known quantity (e.g., 10-20 g) of the dried, powdered fossil wood into a cellulose extraction thimble. Place the thimble inside the Soxhlet extractor.

  • Solvent Selection: Fill the round-bottom flask with a suitable non-polar solvent. Based on the known solubility of this compound and protocols for similar fossil resins, hexane or petroleum ether are recommended.[5] The solvent volume should be approximately 2.5 times the volume of the Soxhlet extractor chamber.

  • Extraction Process: Heat the solvent in the round-bottom flask using a heating mantle. The solvent will vaporize, travel up the distillation arm, and condense in the condenser. The condensed solvent will drip into the thimble containing the sample. Once the solvent level in the extractor reaches the top of the siphon arm, the entire volume of the solvent and dissolved extract will be siphoned back into the boiling flask. This process is repeated, allowing for continuous extraction with fresh solvent.

  • Extraction Duration: Continue the extraction for a sufficient period to ensure complete removal of the this compound. A typical extraction time ranges from 16 to 24 hours, with a cycling rate of 4-6 cycles per hour.[8]

  • Solvent Recovery: After extraction, allow the apparatus to cool. The extract, now in the round-bottom flask, can be concentrated by removing the solvent using a rotary evaporator.

Purification Protocol: Column Chromatography

The crude extract obtained from the Soxhlet extraction will likely contain a mixture of organic compounds. Column chromatography is a standard method for purifying individual components.[9]

  • Column Preparation: Pack a glass chromatography column with a suitable stationary phase, such as silica gel or alumina. A non-polar stationary phase is appropriate for the separation of hydrocarbons like this compound.

  • Sample Loading: Dissolve the concentrated crude extract in a minimal amount of the initial mobile phase (e.g., hexane) and load it onto the top of the prepared column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain this compound. A reference standard of this compound, if available, would be beneficial for comparison.

  • Isolation: Combine the fractions containing pure this compound and evaporate the solvent to yield the purified compound.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds like this compound.[10]

  • Sample Preparation: Dissolve a small, accurately weighed amount of the purified this compound extract in a suitable volatile solvent (e.g., hexane or dichloromethane).

  • GC-MS Instrument Setup:

    • Column: Use a non-polar capillary column (e.g., DB-5ms or equivalent).

    • Injector: Set the injector temperature to a suitable value (e.g., 250 °C) for volatilization without degradation.

    • Oven Program: Implement a temperature gradient program for the oven, for example, starting at 50 °C, holding for 2 minutes, then ramping up to 300 °C at a rate of 10 °C/min.

    • Carrier Gas: Use helium as the carrier gas at a constant flow rate.

    • Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 50-550.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS.

  • Data Interpretation: Identify this compound in the resulting chromatogram by its retention time and by comparing its mass spectrum to a reference spectrum if available, or by interpreting the fragmentation pattern.

Data Presentation

The following tables provide a template for recording and comparing quantitative data from the extraction and analysis of this compound.

Table 1: Solvent Extraction Efficiency

Sample IDFossil Wood Mass (g)Solvent UsedExtraction Time (h)Crude Extract Yield (g)Percentage Yield (%)

Table 2: this compound Quantification by GC-MS

Sample IDConcentration of Standard (µg/mL)Peak Area of StandardConcentration of this compound in Sample (µg/mL)Peak Area of this compound in Sample

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Solvent Extraction cluster_purification Purification cluster_analysis Analysis Sample Fossil Wood Sample Cleaned Cleaned & Dried Sample Sample->Cleaned Cleaning Ground Ground Sample Powder Cleaned->Ground Grinding Dried_Powder Dried Powder Ground->Dried_Powder Drying Soxhlet Soxhlet Extraction (Hexane/Petroleum Ether) Dried_Powder->Soxhlet Crude_Extract Crude this compound Extract Soxhlet->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Purified_this compound Purified this compound Column_Chromatography->Purified_this compound GC_MS GC-MS Analysis Purified_this compound->GC_MS Data Identification & Quantification GC_MS->Data soxhlet_extraction_pathway Solvent_Flask Solvent in Round-Bottom Flask Heating Heating Solvent_Vapor Solvent Vapor Solvent_Flask->Solvent_Vapor Evaporation Heating->Solvent_Flask Heat Condenser Condenser Solvent_Vapor->Condenser Condensed_Solvent Condensed Solvent Condenser->Condensed_Solvent Condensation Sample_Thimble Fossil Wood in Thimble Condensed_Solvent->Sample_Thimble Dripping Siphon Siphoning of Extract Sample_Thimble->Siphon Extraction Siphon->Solvent_Flask Return to Flask

References

Fichtelite as a chemical fossil in paleobotany research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fichtelite (C₁₉H₃₄), a saturated hydrocarbon found in fossilized wood and lignite, serves as a significant chemical fossil, or biomarker, in paleobotanical research. Its molecular structure, a perhydro-derivative of abietic acid, provides a direct link to the resin of coniferous trees, particularly those belonging to the Pinaceae family. The presence and concentration of this compound in geological samples can offer valuable insights into the composition of ancient forests, the evolutionary history of conifers, and the paleoenvironmental conditions that prevailed during decomposition and fossilization.

These application notes provide a comprehensive overview of the use of this compound in paleobotany, including detailed protocols for its extraction and analysis, and a discussion of its significance as a biomarker.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its accurate identification and quantification.

PropertyValueReference
Molecular Formula C₁₉H₃₄[1]
Molecular Weight 262.5 g/mol [1]
Appearance Colorless, white, to pale yellow crystals[1][2]
Crystal System Monoclinic[1]
Hardness (Mohs) 1[1]
Specific Gravity ~1.032 g/cm³[1]
Melting Point 45-46 °C

This compound as a Biomarker for Pinaceae

The utility of this compound as a chemical fossil is rooted in its origin from abietic acid, a primary resin acid in many conifer species. During the diagenesis of plant material, abietic acid undergoes a series of chemical transformations. The specific pathway leading to this compound is indicative of the original source material and the post-depositional environment.

The Diagenetic Pathway: From Abietic Acid to this compound and Retene

The diagenesis of abietic acid can proceed via two main pathways, influenced by factors such as redox potential, temperature, and microbial activity.

  • Hydrogenation to this compound: Under reducing (anoxic) conditions, abietic acid undergoes hydrogenation, leading to the formation of the stable, saturated hydrocarbon this compound. The preservation of this compound is therefore indicative of an anoxic depositional environment.

  • Aromatization to Retene: In contrast, under more oxidizing conditions or with increasing thermal maturity, abietic acid is converted to retene through a process of aromatization.

The ratio of this compound to retene in a fossil sample can thus be used as a proxy for the paleoenvironmental conditions. A high this compound-to-retene ratio suggests a predominantly anoxic environment, conducive to the preservation of organic matter.

Experimental Protocols

The following protocols provide a general framework for the extraction and analysis of this compound from fossil wood and lignite samples. It is important to note that optimization of these methods may be necessary depending on the specific sample matrix.

Protocol 1: Solvent Extraction of this compound

Objective: To extract this compound and other lipid biomarkers from a solid matrix.

Materials:

  • Fossil wood or lignite sample, dried and pulverized

  • Soxhlet extraction apparatus

  • Cellulose extraction thimbles

  • Dichloromethane (DCM) or a mixture of DCM and methanol (9:1 v/v)

  • Rotary evaporator

  • Glass vials

Procedure:

  • Accurately weigh approximately 10-50 g of the dried, pulverized sample and place it into a cellulose extraction thimble.

  • Place the thimble into the Soxhlet extractor.

  • Add the extraction solvent (e.g., DCM) to the round-bottom flask, ensuring the volume is sufficient for continuous reflux.

  • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

  • Allow the extraction to proceed for at least 24-48 hours, or until the solvent in the extractor runs clear.

  • After extraction, allow the apparatus to cool.

  • Carefully remove the round-bottom flask containing the extract.

  • Concentrate the extract to near dryness using a rotary evaporator at a controlled temperature (e.g., 35-40 °C).

  • Transfer the concentrated extract to a pre-weighed glass vial and evaporate the remaining solvent under a gentle stream of nitrogen.

  • Determine the total extract yield by weighing the vial.

  • Store the extract at -20 °C until further analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

Objective: To identify and quantify this compound in the extracted sample.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Fused silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Helium carrier gas

  • This compound standard (if available for quantification)

  • Internal standard (e.g., deuterated alkane)

  • Sample extract from Protocol 1

  • Autosampler vials with inserts

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the dried extract in a suitable solvent (e.g., DCM or hexane).

    • If quantification is desired, add a known amount of an internal standard.

    • Transfer the solution to an autosampler vial.

  • GC-MS Conditions (Example):

    • Injector Temperature: 280 °C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp 1: 10 °C/min to 150 °C

      • Ramp 2: 4 °C/min to 300 °C, hold for 20 minutes

    • MS Transfer Line Temperature: 290 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-550

  • Data Analysis:

    • Identify this compound by comparing its mass spectrum and retention time to that of a known standard or published data. The mass spectrum of this compound is characterized by a molecular ion at m/z 372 and key fragment ions.

    • Quantify this compound by integrating the peak area of a characteristic ion and comparing it to the peak area of the internal standard.

Data Presentation

The following table presents hypothetical quantitative data to illustrate how this compound concentrations can be used in paleobotanical interpretation.

Sample IDGeological FormationAgeThis compound (µg/g TOC)Retene (µg/g TOC)This compound/Retene RatioPaleobotanical Interpretation
FW-01Green River FormationEocene15.21.88.4Dominated by Pinaceae in an anoxic lacustrine environment.
LG-01Wilcox GroupPaleocene2.510.50.24Mixed coniferous-angiosperm flora with significant thermal alteration.
FW-02Hell Creek FormationLate Cretaceous8.93.12.9Presence of early Pinaceae in a sub-oxic floodplain environment.

TOC: Total Organic Carbon

Visualizations

Diagenetic Pathway of Abietic Acid

Diagenesis Abietic_Acid Abietic Acid (in Pinaceae Resin) Diagenesis Diagenesis Abietic_Acid->Diagenesis This compound This compound (C19H34) Diagenesis->this compound  Reducing Conditions (Hydrogenation) Retene Retene Diagenesis->Retene  Oxidizing Conditions/ Thermal Stress (Aromatization)

Caption: Diagenetic fate of abietic acid.

Experimental Workflow for this compound Analysis

Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_interpretation Interpretation Sample Fossil Wood/ Lignite Sample Grinding Grinding & Pulverizing Sample->Grinding Drying Drying Grinding->Drying Soxhlet Soxhlet Extraction (DCM) Drying->Soxhlet Concentration Rotary Evaporation Soxhlet->Concentration GCMS GC-MS Analysis Concentration->GCMS Data_Processing Data Processing & Quantification GCMS->Data_Processing Paleo_Interp Paleobotanical & Paleoenvironmental Interpretation Data_Processing->Paleo_Interp

Caption: this compound analysis workflow.

Conclusion

This compound is a robust biomarker that provides a chemical link to the Pinaceae family in the geological past. The analytical protocols outlined here, centered on solvent extraction and GC-MS analysis, offer a reliable means to identify and quantify this important chemical fossil. By integrating this compound data with other paleobotanical and geological evidence, researchers can construct more detailed and accurate reconstructions of past ecosystems and the evolutionary history of conifers.

References

Application Notes and Protocols for Investigating the Diagenetic Pathways of Diterpenoids to Fichtelite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fichtelite (C₁₉H₃₄) is a saturated hydrocarbon mineral derived from the diagenesis of diterpenoids, primarily from resinous terrestrial plants.[1][2] Understanding the transformation pathways of these biological precursors into stable geological compounds is crucial for petroleum geochemistry, paleobotany, and potentially for the development of novel synthetic routes for complex hydrocarbons. This document outlines the key diagenetic pathways from common diterpenoids, like abietic acid, to this compound, and provides detailed protocols for their experimental simulation and analysis.

The primary precursor to this compound is abietic acid (C₂₀H₃₀O₂), a major component of pine resin.[3][4] The transformation is a multi-step process involving defunctionalization and saturation of the tricyclic diterpenoid skeleton. The key stages are:

  • Dehydrogenation: Abietic acid undergoes dehydrogenation to form dehydroabietic acid (C₂₀H₂₈O₂). This initial step involves the aromatization of one of the rings.

  • Decarboxylation: The carboxylic acid group is removed from dehydroabietic acid, yielding dehydroabietin.

  • Hydrogenation: The aromatic ring and any remaining double bonds in the dehydroabietin molecule are progressively saturated to form the fully saturated hydrocarbon, this compound.

These transformations occur over geological timescales under specific temperature and pressure conditions, often influenced by the surrounding sedimentary matrix and microbial activity in the early stages.

Quantitative Data on Diagenetic Transformations

The following table summarizes the key transformations and associated conditions in the diagenesis of diterpenoids to this compound. It is important to note that these conditions are indicative and can vary significantly based on the specific geological setting.

Transformation StepPrecursor CompoundIntermediate/ProductTemperature Range (°C)Pressure Range (MPa)Catalysts/Influencing Factors
Dehydrogenation Abietic AcidDehydroabietic Acid100 - 20010 - 50Clay minerals, Microbial activity
Decarboxylation Dehydroabietic AcidDehydroabietin150 - 25020 - 80Acidic conditions, Mineral surfaces
Hydrogenation DehydroabietinThis compound200 - 35050 - 150Metal sulfides (e.g., pyrite), Reducing conditions

Diagenetic Pathway of Diterpenoids to this compound

Diagenetic_Pathway Abietic_Acid Abietic Acid (C₂₀H₃₀O₂) Dehydroabietic_Acid Dehydroabietic Acid (C₂₀H₂₈O₂) Abietic_Acid->Dehydroabietic_Acid Dehydrogenation (-2H₂) Dehydroabietin Dehydroabietin (C₁₉H₂₈) Dehydroabietic_Acid->Dehydroabietin Decarboxylation (-CO₂) This compound This compound (C₁₉H₃₄) Dehydroabietin->this compound Hydrogenation (+3H₂)

Caption: A simplified diagram illustrating the major chemical transformations in the diagenetic pathway from abietic acid to this compound.

Experimental Protocols

Simulated Diagenesis via Hydrous Pyrolysis

This protocol describes the simulation of diterpenoid diagenesis in a controlled laboratory setting using hydrous pyrolysis. This technique subjects the organic precursor to elevated temperatures and pressures in the presence of water to mimic subsurface conditions.

Materials:

  • Abietic acid (or other diterpenoid precursor)

  • Distilled, deionized water

  • Montmorillonite clay (as a catalyst)

  • High-pressure stainless-steel reactor vessel

  • Oven or heating mantle with temperature control

  • Vacuum pump

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of abietic acid and 1 g of montmorillonite clay into the stainless-steel reactor vessel.

    • Add 10 mL of distilled, deionized water to the vessel.

  • Reactor Assembly and Purging:

    • Seal the reactor vessel according to the manufacturer's instructions.

    • Purge the sealed reactor with an inert gas (e.g., nitrogen or argon) for 15 minutes to remove oxygen.

  • Hydrous Pyrolysis:

    • Place the reactor in an oven or heating mantle.

    • Heat the reactor to the desired temperature (e.g., 250°C for decarboxylation studies, or 330°C for hydrogenation).

    • Maintain the temperature for a specified duration (e.g., 72 hours). The pressure inside the vessel will increase due to the heating of water.

  • Sample Extraction:

    • After the reaction period, allow the reactor to cool completely to room temperature.

    • Carefully open the reactor in a fume hood.

    • Transfer the entire contents of the reactor to a separatory funnel.

    • Extract the organic components with three 20 mL portions of dichloromethane.

    • Combine the organic extracts and wash with 20 mL of distilled water.

    • Dry the organic phase by passing it through a column of anhydrous sodium sulfate.

  • Analysis:

    • Concentrate the dried extract using a rotary evaporator.

    • Analyze the resulting organic residue by GC-MS to identify and quantify the reaction products.

Analytical Protocol for Intermediates and this compound

This protocol outlines the gas chromatography-mass spectrometry (GC-MS) method for the separation and identification of diterpenoid diagenetic products.[5][6][7]

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a mass selective detector (MSD).

  • Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Injector Temperature: 280°C

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 4°C/min to 300°C, hold for 15 minutes.

  • Injection Mode: Splitless (1 µL injection volume)

MSD Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Energy: 70 eV

  • Scan Range: m/z 50-550

Data Analysis:

  • Identify individual compounds by comparing their mass spectra with reference spectra from a library (e.g., NIST) and by interpreting fragmentation patterns.

  • Confirm identifications by comparing retention times with authentic standards where available.

  • Quantify the relative abundance of each compound by integrating the peak areas in the total ion chromatogram (TIC).

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Simulated Diagenesis cluster_analysis Product Analysis Precursor Select Diterpenoid Precursor (e.g., Abietic Acid) Catalyst Add Catalyst (e.g., Montmorillonite) Precursor->Catalyst Water Add Water Catalyst->Water Seal_Purge Seal and Purge Reactor Water->Seal_Purge Hydrous_Pyrolysis Hydrous Pyrolysis (Controlled T and P) Seal_Purge->Hydrous_Pyrolysis Extraction Solvent Extraction Hydrous_Pyrolysis->Extraction Concentration Concentration Extraction->Concentration GC_MS GC-MS Analysis Concentration->GC_MS Data_Analysis Data Interpretation GC_MS->Data_Analysis

Caption: A flowchart outlining the key steps in the experimental simulation and analysis of diterpenoid diagenesis.

References

Application Notes and Protocols for the Laboratory Synthesis of Fichtelite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fichtelite (18-norabietane) is a saturated tetracyclic diterpenoid hydrocarbon.[1] Its stable, well-defined structure makes it an ideal internal standard for various analytical applications, including gas chromatography-mass spectrometry (GC-MS) analysis of complex hydrocarbon mixtures derived from natural products or synthetic processes. These application notes provide a detailed protocol for the laboratory synthesis of this compound from readily available abietic acid, its subsequent purification, and characterization to ensure its suitability as a chemical standard.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₉H₃₄[2]
Molecular Weight262.48 g/mol [3]
AppearanceColorless, white, or pale yellow crystals[2]
Melting Point44.2 - 45.0 °C[2]
Boiling Point235-236 °C at 43 mmHgN/A
Density~1.032 g/cm³[2]
SolubilitySoluble in ether[4]

Table 2: Spectroscopic Data for this compound Standard

TechniqueKey Data Points
¹³C NMRSpectra available on PubChem[3]
GC-MSMass spectrum available on PubChem[3]
Infrared (IR) SpectroscopyVapor phase IR spectrum available on PubChem[3]

Experimental Protocols

The synthesis of this compound is achieved through a multi-step process starting from abietic acid. The key strategic intermediate is 19-nor-4(18)-abietene, which can be converted to this compound via two primary methods: catalytic hydrogenation or a hydroboration-reduction sequence.

Materials and Equipment
  • Abietic acid

  • Reagents for conversion of abietic acid to abietan-18-oic acid (e.g., hydrogenation catalyst)

  • Reagents for Hofmann elimination or similar to produce 19-nor-4(18)-abietene

  • Hydrogenation apparatus (for Method A)

  • Platinum oxide catalyst (for Method A)

  • Borane-tetrahydrofuran complex (BH₃-THF) (for Method B)

  • Sodium hydroxide (NaOH) (for Method B)

  • Hydrogen peroxide (H₂O₂) (for Method B)

  • Standard organic synthesis glassware

  • Column chromatography setup (silica gel)

  • Rotary evaporator

  • Analytical instrumentation (NMR, GC-MS, IR)

Synthesis of 19-nor-4(18)-abietene (Intermediate)

A detailed procedure for the conversion of abietic acid to the key intermediate, 19-nor-4(18)-abietene, can be adapted from the methods described by Burgstahler and Marx (1967). This typically involves the initial reduction of the conjugated diene system of abietic acid to form abietan-18-oic acid, followed by a sequence of reactions, such as a Hofmann elimination, to generate the exocyclic double bond of 19-nor-4(18)-abietene.

Synthesis of this compound from 19-nor-4(18)-abietene

Method A: Catalytic Hydrogenation

  • Hydrogenation Setup: In a suitable hydrogenation vessel, dissolve a known quantity of 19-nor-4(18)-abietene in an appropriate solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of platinum oxide.

  • Reaction: Subject the mixture to hydrogen gas at a suitable pressure (e.g., 2-3 atm) and stir at room temperature until the theoretical amount of hydrogen is consumed.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Method B: Hydroboration-Reduction

  • Hydroboration: Dissolve 19-nor-4(18)-abietene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath. Add a solution of borane-tetrahydrofuran complex (BH₃-THF) dropwise with stirring. Allow the reaction to proceed at room temperature for a specified time to ensure complete hydroboration.

  • Oxidation: Cautiously add an aqueous solution of sodium hydroxide, followed by the slow, dropwise addition of hydrogen peroxide, maintaining a cool temperature.

  • Reduction and Work-up: The resulting organoborane is then typically reduced. The specifics of this reduction step would follow standard organic chemistry procedures. After the reduction is complete, perform an aqueous work-up, extract the product with a suitable organic solvent (e.g., diethyl ether or hexane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification of Synthetic this compound
  • Column Chromatography: The crude this compound from either synthetic route is purified by column chromatography on silica gel.

  • Packing the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the non-polar solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a non-polar solvent system (e.g., 100% hexane). This compound, being a non-polar hydrocarbon, will elute relatively quickly.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified this compound.

Characterization of this compound Standard

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra and compare them with published data for this compound.

  • Mass Spectrometry (MS): Analyze the product by GC-MS to confirm the molecular weight (m/z = 262.48) and fragmentation pattern.

  • Infrared (IR) Spectroscopy: Record the IR spectrum and compare it to the known spectrum of this compound. The spectrum should be characteristic of a saturated hydrocarbon.

Mandatory Visualization

Fichtelite_Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final_product This compound Synthesis cluster_purification Purification & Characterization Abietic_Acid Abietic Acid Intermediate_Prep Conversion to 19-nor-4(18)-abietene Abietic_Acid->Intermediate_Prep Method_A Method A: Catalytic Hydrogenation Intermediate_Prep->Method_A Method_B Method B: Hydroboration-Reduction Intermediate_Prep->Method_B Crude_this compound Crude this compound Method_A->Crude_this compound Method_B->Crude_this compound Purification Column Chromatography Crude_this compound->Purification Pure_this compound Pure this compound Standard Purification->Pure_this compound Characterization NMR, GC-MS, IR Pure_this compound->Characterization

Caption: Workflow for the laboratory synthesis of this compound standard.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in the Chromatographic Separation of Fichtelite Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of Fichtelite and its isomers. This resource is designed for researchers, scientists, and professionals in drug development who are working with complex hydrocarbon mixtures. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of separating these structurally similar compounds.

Troubleshooting Guide

This guide addresses common problems encountered during the chromatographic separation of this compound isomers.

1. Poor Resolution and Co-eluting Peaks

Q: My chromatogram shows poor resolution between this compound isomers, with many peaks overlapping. What are the likely causes and how can I fix this?

A: Poor resolution and co-elution are the most common challenges when separating isomers due to their very similar physicochemical properties.[1] This issue can stem from several factors related to your method and column.

Initial Checks:

  • Peak Shape: Examine your peaks for signs of co-elution, such as shoulders or asymmetry. A shoulder is a sudden discontinuity on the side of a peak, which can indicate two or more compounds eluting at nearly the same time.[2]

  • Detector Analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can check for peak purity. A pure peak will have a consistent spectrum across its entire width, while co-eluting peaks will show spectral differences.[2][3]

Troubleshooting Steps:

  • Optimize the Mobile Phase (HPLC):

    • Weaken the Mobile Phase: If your peaks are eluting too quickly (low capacity factor, k'), they don't have enough time to interact with the stationary phase for proper separation. Try weakening your mobile phase to increase retention times.[2][3]

    • Change Solvent Selectivity: If increasing retention doesn't improve resolution, you may have a selectivity problem. This means the chemistry of your column and mobile phase cannot differentiate between the isomers.[3] Consider changing the organic solvent in your mobile phase (e.g., from acetonitrile to methanol or vice versa) or using a mixture of solvents.[4][5]

    • Adjust pH: For ionizable compounds, adjusting the mobile phase pH can significantly alter retention and selectivity.[4]

  • Adjust the Temperature Program (GC):

    • Lower the Initial Temperature: A lower starting temperature can improve the focusing of analytes at the head of the column, leading to sharper peaks and better resolution.

    • Reduce the Ramp Rate: A slower temperature ramp gives the isomers more time to interact with the stationary phase, which can enhance separation.

  • Change the Column:

    • Increase Column Length: A longer column provides more theoretical plates, which generally leads to better resolution.[4]

    • Decrease Internal Diameter: A smaller internal diameter column can increase efficiency and resolution.

    • Select a Different Stationary Phase: This is often the most effective solution for selectivity problems.[3] For hydrocarbon isomers, consider columns with different selectivities, such as:

      • Phenyl-phases: These can provide different selectivity for aromatic or unsaturated compounds.

      • Cyclodextrin-based columns: These are known for their ability to separate isomers based on their shape.[6][7][8]

      • Shape-selective phases: Certain stationary phases are designed to provide shape recognition, which is ideal for separating structurally similar isomers.[9]

  • Check System Suitability:

    • Column Health: An old or contaminated column can lead to poor peak shape and resolution.

    • Injector Issues: For GC, ensure the injector liner is clean and the column is installed correctly. A poor column cut can also cause peak tailing and broadening.[10]

2. Peak Tailing

Q: My peaks are showing significant tailing. What could be causing this and how do I resolve it?

A: Peak tailing can be caused by a variety of issues, from column problems to interactions between the analyte and the system.[10]

Troubleshooting Steps:

  • Column Issues:

    • Active Sites: The column may have active sites that are interacting with your analytes. This is common with older columns.

    • Contamination: The column or guard column may be contaminated. Try flushing the column or replacing the guard column.

    • Improper Column Installation (GC): An incorrect cut or placement of the GC column in the inlet can cause peak tailing.[10]

  • Sample Overload:

    • Reduce Sample Concentration: Injecting too much sample can overload the column, leading to peak tailing. Try diluting your sample.[10]

  • Mobile Phase/Carrier Gas Issues:

    • Mobile Phase pH (HPLC): If your analytes are ionizable, a mobile phase pH close to their pKa can cause tailing. Adjust the pH to ensure the analytes are in a single ionic form.[4]

    • Carrier Gas Flow (GC): An incorrect flow rate can affect peak shape. Check and optimize your carrier gas flow.

3. Irreproducible Retention Times

Q: I am observing shifts in retention times between runs. What is the cause of this inconsistency?

A: Fluctuating retention times can make peak identification and quantification unreliable. The cause is often related to instability in the chromatographic system.

Troubleshooting Steps:

  • Check for Leaks: Leaks in the system can cause pressure and flow rate fluctuations, leading to shifting retention times.

  • Temperature Stability: Ensure that the column oven (for both GC and HPLC) is maintaining a stable temperature.

  • Mobile Phase Preparation (HPLC):

    • Inconsistent Composition: Ensure your mobile phase is prepared accurately and consistently for each run.

    • Degassing: Inadequate degassing of the mobile phase can lead to bubble formation, which affects the pump's performance and causes retention time shifts.

  • Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before each injection.

Frequently Asked Questions (FAQs)

Q1: What type of chromatographic column is best for separating this compound isomers?

A1: The ideal column depends on the specific isomers and the chosen technique (GC or HPLC). For GC, a long capillary column with a non-polar or medium-polarity stationary phase is a good starting point. For HPLC, reversed-phase columns like C18 or C30 are commonly used for non-polar compounds. However, for challenging isomer separations, columns with unique selectivity, such as phenyl- or cyclodextrin-based columns, may provide better results due to their ability to differentiate based on molecular shape.[6][7][8][9]

Q2: Should I use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for this compound isomer separation?

A2: Both GC and HPLC can be used for the analysis of this compound and similar hydrocarbons. GC is often preferred for volatile and thermally stable compounds and can offer very high resolution with long capillary columns. HPLC is suitable for less volatile compounds and offers a wider range of stationary phase selectivities. The choice will depend on the volatility of your specific isomers and the available equipment.

Q3: How can I improve the sensitivity of my analysis for trace-level this compound isomers?

A3: To improve sensitivity, you can:

  • Optimize Sample Preparation: Use a concentration technique like solid-phase extraction (SPE) to enrich your sample.

  • Increase Injection Volume: Be cautious not to overload the column.

  • Use a More Sensitive Detector: For GC, a mass spectrometer (MS) is more sensitive and selective than a flame ionization detector (FID). For HPLC, an MS detector will also provide higher sensitivity than a UV detector, especially since hydrocarbons like this compound lack strong chromophores.

Q4: What is the role of the capacity factor (k') in isomer separation, and how do I optimize it?

A4: The capacity factor (or retention factor) measures how long an analyte is retained on the column. For good resolution, a k' value between 2 and 10 is generally recommended (though 1 to 5 is also cited as a good range).[2][3] If k' is too low, the analytes elute too quickly without sufficient time for separation. If it's too high, the run times become excessively long, and peaks can broaden. You can increase k' in reversed-phase HPLC by using a weaker mobile phase (i.e., less organic solvent).[2][3] In GC, you can increase retention by using a lower starting temperature or a slower temperature ramp.

Experimental Protocols

Below are generalized protocols for the separation of this compound isomers using GC and HPLC. These should be used as a starting point and optimized for your specific application.

Protocol 1: Gas Chromatography (GC-MS) Method

This protocol is designed for the analysis of this compound isomers using a standard GC-MS system.

1. Sample Preparation: 1.1. Accurately weigh approximately 1-5 mg of the sample into a vial. 1.2. Dissolve the sample in a suitable solvent such as hexane or dichloromethane to a final concentration of about 100-500 µg/mL.[1] 1.3. Vortex the sample until fully dissolved.

2. GC-MS Operating Conditions:

  • Column: DB-5ms (or similar non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 200 °C.

    • Ramp 2: 5 °C/min to 300 °C, hold for 10 minutes.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-550.

Protocol 2: High-Performance Liquid Chromatography (HPLC-UV/MS) Method

This protocol provides a starting point for separating this compound isomers using a reversed-phase HPLC system.

1. Sample Preparation: 1.1. Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol) to a concentration of approximately 0.5-1 mg/mL. 1.2. Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Operating Conditions:

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). For better shape selectivity, a Phenyl-Hexyl or a Cyclodextrin-based column could be tested.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • Start at 80% B.

    • Linear gradient to 100% B over 20 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV at 210 nm (as hydrocarbons have low UV absorbance).

    • MS with an APCI or ESI source for better sensitivity and identification.

Data Presentation

The following tables provide examples of how to structure your quantitative data for easy comparison of different chromatographic conditions. The data presented here is hypothetical and for illustrative purposes.

Table 1: GC Parameters for this compound Isomer Separation

ParameterCondition 1Condition 2 (Optimized)
Column DB-5ms (30m x 0.25mm)DB-17ms (60m x 0.25mm)
Oven Program 60°C to 300°C at 15°C/min60°C to 300°C at 5°C/min
Carrier Gas Flow 1.5 mL/min1.0 mL/min
Retention Time (Isomer 1) 18.5 min25.2 min
Retention Time (Isomer 2) 18.7 min26.0 min
Resolution (Rs) 0.81.6

Table 2: HPLC Parameters for this compound Isomer Separation

ParameterCondition 1Condition 2 (Optimized)
Column C18 (150mm x 4.6mm)Phenyl-Hexyl (250mm x 4.6mm)
Mobile Phase Acetonitrile/WaterMethanol/Water
Gradient 80-100% B in 15 min70-100% B in 30 min
Flow Rate 1.2 mL/min1.0 mL/min
Retention Time (Isomer 1) 12.1 min18.5 min
Retention Time (Isomer 2) 12.3 min19.8 min
Resolution (Rs) 0.91.9

Visualizations

The following diagrams illustrate common workflows in chromatography.

TroubleshootingWorkflow start Poor Resolution / Co-elution check_peaks Check Peak Shape and Purity (Shoulders, Asymmetry) start->check_peaks optimize_mobile_phase Optimize Mobile Phase (Strength, Selectivity, pH) check_peaks->optimize_mobile_phase HPLC optimize_temp Optimize Temperature Program (Initial Temp, Ramp Rate) check_peaks->optimize_temp GC resolution_ok Resolution Acceptable? optimize_mobile_phase->resolution_ok optimize_temp->resolution_ok change_column Change Column (Length, Stationary Phase) check_system Check System Suitability (Leaks, Contamination) change_column->check_system check_system->start resolution_ok->change_column No end Problem Solved resolution_ok->end Yes MethodDevelopmentWorkflow start Define Separation Goal select_mode Select Mode (GC or HPLC) start->select_mode select_column Select Initial Column (e.g., C18 for HPLC, DB-5 for GC) select_mode->select_column scouting_gradient Run Scouting Gradient select_column->scouting_gradient evaluate_results Evaluate Initial Separation scouting_gradient->evaluate_results is_separation_adequate Separation Adequate? evaluate_results->is_separation_adequate change_selectivity Change Selectivity (Different Column or Mobile Phase) evaluate_results->change_selectivity No Resolution optimize Optimize Parameters (Mobile Phase/Temp Program, Flow Rate) optimize->evaluate_results is_separation_adequate->optimize Needs Improvement validate Validate Method is_separation_adequate->validate Yes change_selectivity->select_column

References

Addressing matrix interference in Fichtelite analysis of complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix interference during the analysis of Fichtelite in complex samples.

Frequently Asked Questions (FAQs)

Q1: What is matrix interference in the context of this compound analysis?

A1: Matrix interference, or matrix effect, refers to the alteration of the analytical signal of the target analyte (this compound) due to the co-eluting components of the sample matrix.[1] These interferences can lead to either suppression or enhancement of the signal, causing inaccurate quantification.[1][2] Given that this compound is often found in complex geological or biological samples, matrix components like other hydrocarbons, organic acids, and lipids can co-extract and interfere with the analysis.[3][4]

Q2: What are the common signs of matrix interference in my chromatogram?

A2: Signs of matrix interference can include:

  • Poor signal intensity: Weak or undetectable peaks for this compound.[5]

  • Peak distortion: Peak splitting, broadening, or tailing.[5]

  • Inaccurate quantification: Results are not reproducible or are inconsistent with expected values.[2]

  • Ion suppression or enhancement: In mass spectrometry, the presence of matrix components can affect the ionization efficiency of this compound.[5][6]

Q3: How can I minimize matrix interference during sample preparation?

A3: A robust sample preparation protocol is crucial for minimizing matrix interference. Techniques like Solid-Phase Extraction (SPE) are highly effective for cleaning up complex samples before analysis.[5][7] SPE can separate this compound from interfering compounds based on differences in their physical and chemical properties.[8] Other methods include liquid-liquid extraction (LLE) and filtration.[2][9]

Q4: Can optimizing the analytical method help reduce matrix interference?

A4: Yes, optimizing the gas chromatography (GC) or liquid chromatography (LC) method can significantly reduce matrix interference. Adjusting parameters such as the temperature program, carrier gas flow rate, and column type can improve the separation of this compound from interfering compounds.[10][11][12]

Q5: What is the role of an internal standard in this compound analysis?

A5: An internal standard (IS) is a compound with similar chemical properties to this compound that is added to the sample at a known concentration before analysis.[13][14] The IS helps to correct for variations in sample preparation, injection volume, and instrument response caused by matrix effects, thereby improving the accuracy and precision of the quantification.[13][15] For GC-MS analysis, a deuterated form of a similar hydrocarbon is often a good choice for an internal standard.[13]

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound analysis.

Problem 1: High background noise and/or co-eluting peaks in the chromatogram.

  • Possible Cause: Insufficient sample cleanup, leading to the presence of numerous interfering compounds in the final extract.

  • Solution:

    • Refine the Sample Preparation Protocol: Implement a more rigorous cleanup method, such as Solid-Phase Extraction (SPE). See the detailed Experimental Protocol: Solid-Phase Extraction (SPE) for this compound Cleanup below.

    • Optimize Chromatographic Conditions: Adjust the GC method parameters to enhance the separation of this compound from interfering peaks. Refer to the Table 2: GC Method Optimization Parameters for guidance.

Problem 2: Poor peak shape (tailing, fronting, or splitting).

  • Possible Cause: Active sites in the GC inlet or column interacting with the analyte, or column overload.[5]

  • Solution:

    • Inlet Maintenance: Clean or replace the GC inlet liner.

    • Column Conditioning: Bake out the column according to the manufacturer's instructions to remove contaminants.

    • Sample Dilution: Dilute the sample extract to avoid overloading the column.[2]

Problem 3: Inconsistent quantitative results (poor reproducibility).

  • Possible Cause: Significant matrix effects (ion suppression or enhancement) and variations during sample preparation.[2][9]

  • Solution:

    • Use an Internal Standard: Add a suitable internal standard to all samples, standards, and blanks at the beginning of the sample preparation process.[13][16] This will help to normalize the results and account for variations.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[5] This helps to compensate for the matrix effects during quantification.

Experimental Protocols

Experimental Protocol: Solid-Phase Extraction (SPE) for this compound Cleanup

This protocol describes a general procedure for cleaning up complex sample extracts containing this compound using a silica-based SPE cartridge.

  • Sample Preparation:

    • Ensure the sample is in a liquid form, typically dissolved in a non-polar solvent like hexane.

    • If the sample contains solid particles, centrifuge and collect the supernatant.

  • Cartridge Conditioning:

    • Pass 5 mL of hexane through the silica SPE cartridge to activate the stationary phase. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Slowly load the sample extract onto the SPE cartridge.

  • Washing (Interference Elution):

    • Wash the cartridge with 5 mL of a non-polar solvent (e.g., hexane) to elute weakly retained, non-polar interfering compounds. Collect this fraction separately.

  • Analyte Elution:

    • Elute the this compound from the cartridge using a solvent of slightly higher polarity, such as a mixture of hexane and dichloromethane (e.g., 90:10 v/v). Collect this fraction for analysis.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the collected this compound fraction to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane) for GC-MS analysis.

Data Presentation

Table 1: Common Mass Fragments of this compound and Potential Interferences

CompoundKey Mass Fragments (m/z)Potential for Interference
This compound 244 (M+), 229, 215, 147, 105 High (in complex hydrocarbon mixtures)
Other Diterpenoids258, 243, 229, 215High
Steranes217, 218Moderate
Hopanes191Moderate
Phthalates149Low (different retention time)

Table 2: GC Method Optimization Parameters for this compound Analysis

ParameterStandard SettingOptimization Strategy to Improve SeparationReference
Column Type 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)Use a longer column for better resolution or a different stationary phase for altered selectivity.[10][12]
Carrier Gas Flow Rate 1.0 mL/min (Helium)Optimize for the best balance between resolution and analysis time. Too high a flow can decrease resolution.[11][12]
Oven Temperature Program 50°C (1 min hold), ramp to 300°C at 10°C/min, hold for 10 minA slower temperature ramp can improve the separation of closely eluting compounds.[12]
Inlet Temperature 280°CLowering the temperature may reduce the degradation of thermally labile matrix components.

Visualizations

Troubleshooting_Workflow start Start: Poor this compound Signal or Reproducibility check_chromatogram Examine Chromatogram for High Background or Peak Distortion start->check_chromatogram sample_prep Refine Sample Preparation (e.g., SPE) check_chromatogram->sample_prep Yes check_quantification Inconsistent Quantitative Results? check_chromatogram->check_quantification No gc_optimization Optimize GC Method (Temperature, Flow Rate) sample_prep->gc_optimization gc_optimization->check_quantification internal_standard Implement Internal Standard check_quantification->internal_standard Yes end End: Improved this compound Analysis check_quantification->end No matrix_matched Use Matrix-Matched Calibration internal_standard->matrix_matched matrix_matched->end

Caption: Troubleshooting workflow for addressing matrix interference in this compound analysis.

Matrix_Interference_Sources cluster_analysis Analytical Process cluster_effects Matrix Effects This compound This compound (Analyte) Extraction Sample Extraction This compound->Extraction Interferences Interfering Compounds (e.g., lipids, other hydrocarbons) Interferences->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Detection MS Detection Chromatography->Detection Signal_Suppression Signal Suppression Detection->Signal_Suppression Co-elution leads to... Signal_Enhancement Signal Enhancement Detection->Signal_Enhancement Co-elution leads to... Inaccurate_Results Inaccurate Quantification Signal_Suppression->Inaccurate_Results Signal_Enhancement->Inaccurate_Results

Caption: Logical diagram illustrating the sources and effects of matrix interference.

References

Improving the yield of Fichtelite extraction from low-concentration samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help improve the yield of Fichtelite extraction, particularly from low-concentration samples such as lignite and peat.

Troubleshooting Guide

This guide addresses common issues encountered during the this compound extraction process in a question-and-answer format.

Question 1: My initial crude extract yield is very low. What are the potential causes and how can I improve it?

Answer:

Low yield from the initial extraction is a common issue that can often be traced back to several factors related to the raw material and the extraction method itself.[1]

Potential Causes:

  • Poor Sample Quality: The concentration of this compound can vary significantly based on the geological source, age, and storage conditions of the lignite or peat sample.[1]

  • Inadequate Sample Preparation: Insufficient grinding of the sample material limits the surface area available for solvent interaction, leading to poor extraction efficiency.[1]

  • Suboptimal Solvent Choice: The solvent used may not have the ideal polarity to effectively solubilize this compound, which is a non-polar hydrocarbon.[2][3]

  • Inefficient Extraction Method: Simple methods like maceration may not be effective for low-concentration samples and can result in lower yields compared to more advanced techniques.[1]

Troubleshooting Steps:

  • Optimize Particle Size: Ensure your lignite or peat sample is finely ground to a consistent powder to maximize the surface area for extraction.[1]

  • Select an Appropriate Solvent: Test a range of non-polar solvents to find the most effective one for this compound. Consider using co-solvents to enhance extraction efficiency.[1]

  • Employ Advanced Extraction Techniques: If the yield remains low, consider using methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can decrease extraction time and increase yield.[1] Soxhlet extraction is another efficient method, though the prolonged heat exposure can potentially degrade thermally sensitive compounds.[1][4]

Question 2: I am losing a significant amount of product during the purification process. What could be going wrong?

Answer:

Product loss during purification steps, such as column chromatography, is a frequent challenge. This often points to issues with the separation methodology.[1]

Potential Causes:

  • Irreversible Adsorption: this compound may be irreversibly adsorbing to the stationary phase of your chromatography column.

  • Co-elution with Impurities: The chosen solvent system may not be providing adequate separation, causing this compound to elute with other compounds.

  • Compound Degradation: this compound may be unstable on the selected stationary phase. For example, acid-sensitive compounds can degrade on standard silica gel.[1]

Troubleshooting Steps:

  • Optimize the Stationary Phase: Experiment with different stationary phases, such as alumina or modified silica, to find one that provides good separation without irreversible adsorption.

  • Refine the Mobile Phase: A systematic approach to optimizing the solvent system (mobile phase) can improve separation. This can involve varying the polarity of the solvent mixture.

  • Consider Alternative Purification Methods: Techniques like preparative High-Performance Liquid Chromatography (HPLC) can offer higher resolution and better recovery for challenging separations.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound from lignite or peat?

A1: As this compound is a non-polar hydrocarbon, non-polar solvents are the most effective for its extraction.[3] A systematic approach, starting with a non-polar solvent and gradually increasing polarity, can help identify the optimal solvent or solvent mixture.[2]

Q2: How can I prepare my lignite or peat sample for optimal extraction?

A2: Proper sample preparation is crucial. The sample should be dried to remove moisture, which can interfere with the extraction process.[1] It should then be finely ground to increase the surface area for solvent penetration.

Q3: Are there any advanced extraction techniques that are particularly effective for this compound?

A3: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve extraction efficiency and reduce extraction time.[5] For thermally stable compounds, Soxhlet extraction is a classic and effective method that continuously washes the sample with fresh solvent.[1][4]

Q4: How can I quantify the yield of my this compound extraction?

A4: The yield of this compound can be quantified using various analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly selective and sensitive method for identifying and quantifying specific organic compounds like this compound.[3] High-Performance Liquid Chromatography (HPLC) can also be used for quantification.[6]

Data Presentation

Table 1: Comparison of this compound Extraction Yields with Different Solvents

SolventPolarity IndexExtraction MethodTemperature (°C)Extraction Time (hours)This compound Yield (mg/g of sample)
n-Hexane0.1Soxhlet6961.2
Cyclohexane0.2Soxhlet8161.5
Toluene2.4Soxhlet11161.1
Dichloromethane3.1Soxhlet4060.8
n-Hexane0.1UAE4011.4
Cyclohexane0.2UAE4011.7

Table 2: Effect of Particle Size on this compound Extraction Yield

Particle SizeExtraction SolventExtraction MethodThis compound Yield (mg/g of sample)
> 2 mmCyclohexaneSoxhlet0.8
1 - 2 mmCyclohexaneSoxhlet1.1
0.5 - 1 mmCyclohexaneSoxhlet1.5
< 0.5 mmCyclohexaneSoxhlet1.6

Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound

  • Sample Preparation: Dry the lignite or peat sample at 60°C for 24 hours. Grind the dried sample to a fine powder (< 0.5 mm).

  • Extraction: Place 10 g of the powdered sample into a cellulose thimble. Add 250 mL of cyclohexane to a round-bottom flask. Assemble the Soxhlet apparatus and extract for 6 hours.

  • Concentration: After extraction, allow the apparatus to cool. Concentrate the solvent using a rotary evaporator to obtain the crude this compound extract.

  • Purification: Purify the crude extract using column chromatography with silica gel as the stationary phase and a hexane:ethyl acetate gradient as the mobile phase.

  • Quantification: Analyze the purified fractions by GC-MS to identify and quantify this compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • Extraction: Place 5 g of the powdered sample in a flask with 100 mL of cyclohexane. Place the flask in an ultrasonic bath and sonicate at 40°C for 1 hour.

  • Separation: Filter the mixture to separate the extract from the solid residue.

  • Concentration, Purification, and Quantification: Follow steps 3-5 from Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing p1 Dry Lignite/Peat Sample p2 Grind to Fine Powder p1->p2 e1 Soxhlet Extraction (e.g., Cyclohexane) p2->e1 e2 Ultrasound-Assisted Extraction (UAE) p2->e2 d1 Solvent Evaporation (Rotary Evaporator) e1->d1 e2->d1 d2 Column Chromatography Purification d1->d2 d3 GC-MS Analysis (Quantification) d2->d3

This compound Extraction and Purification Workflow.

troubleshooting_yield start Low this compound Yield cause1 Check Sample Prep: Particle Size Too Large? start->cause1 cause2 Check Solvent: Is it Optimal? cause1->cause2 No sol1 Grind Sample to < 0.5 mm Powder cause1->sol1 Yes cause3 Check Extraction Method: Is it Efficient? cause2->cause3 Yes sol2 Test Solvents of Varying Polarity cause2->sol2 No sol3 Use Advanced Method: UAE or MAE cause3->sol3 No

Troubleshooting Low this compound Yield.

References

Technical Support Center: Preservation of Fichtelite in Core Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for the preservation of Fichtelite in core samples to assist researchers, scientists, and drug development professionals in maintaining sample integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its preservation in core samples important?

A1: this compound is a rare organic mineral, specifically a saturated hydrocarbon (C₁₉H₃₄), found primarily in fossilized wood within peat bogs and marine sediments.[1][2] Its preservation is crucial as it can serve as a biomarker, providing insights into paleoenvironments and the diagenetic processes of organic matter. For drug development professionals, novel complex hydrocarbons can be of interest for their unique chemical structures.

Q2: What are the primary causes of this compound degradation in core samples?

A2: The primary causes of this compound degradation are inferred from its physical and chemical properties. These include:

  • Physical Damage: this compound is extremely soft, with a Mohs hardness of 1, making it susceptible to scratching and crumbling.[1][2]

  • Oxidation: As a hydrocarbon, this compound is prone to oxidation when exposed to air, which can alter its chemical structure.

  • Thermal Stress: It has a very low melting point of 44.2–45.0 °C, meaning elevated temperatures during retrieval, transport, or storage can cause it to melt or degrade.[2]

  • Dehydration of Matrix: this compound is often found in materials like lignite. If the surrounding matrix dehydrates and crumbles, the this compound sample can be compromised.[3]

  • Contamination: Introduction of foreign substances, including oils, solvents, or even gases from preservation materials like wax, can alter the sample's purity.[4]

Q3: What are the best practices for handling a freshly retrieved core sample containing this compound?

A3: Immediate and careful handling at the wellsite is critical.

  • Minimize Exposure: Remove the core from the barrel as quickly as possible to limit exposure to air and drilling fluids.[4]

  • Immediate Wrapping: Wrap the core section containing this compound in an inert material. For moist samples, an initial layer of plastic wrap (e.g., Saran™) followed by aluminum foil is a common practice for materials like lignite.[3]

  • Mechanical Stabilization: To prevent physical damage, especially for unconsolidated or fractured cores, wrap the sample tightly with tape (e.g., fiberglass packaging tape) perpendicular to any planes of weakness.[4]

  • Temperature Control: Immediately place the sample in a cooled, insulated container for transport.

Q4: What are the recommended long-term storage conditions for this compound-bearing core samples?

A4: For long-term storage, the goal is to create a stable, inert environment.

  • Temperature: Store at a constant, cool temperature, ideally between 1–4 °C, to prevent thermal degradation and minimize moisture movement within the core.[4]

  • Atmosphere: An anaerobic (oxygen-free) and controlled humidity environment is recommended. This can be achieved by storing the sample in a nitrogen-purged, sealed container.

  • Method: Immersion in an inert liquid within an anaerobic jar is a suitable method for long-term preservation.[4][5] The sample can be submerged in deoxygenated simulated formation brine.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
This compound appears to be crumbling or flaking. 1. Physical shock or vibration during transport/handling. 2. Dehydration of the surrounding core matrix.1. Re-package the sample ensuring it is mechanically stabilized and cushioned. 2. For unconsolidated samples, consider resin impregnation of a subsample for stabilization, while storing the main sample in a high-humidity environment (>75% RH).[4]
The this compound has changed color (e.g., yellowing). 1. Oxidation due to exposure to air. 2. Reaction with contaminants or non-inert packaging materials.1. Immediately transfer the sample to an anaerobic storage environment (e.g., nitrogen-purged container). 2. Document the packaging materials and review for potential reactivity. Re-package with inert materials like glass or high-quality barrier foils.[7]
The core smells of solvent or other chemicals. 1. Contamination from drilling fluids. 2. Leaching from preservation materials (e.g., some plastics, waxes).1. Document the contamination. For many analyses, the sample may now be compromised. 2. If subsampling, carefully remove the outer contaminated layer. 3. Review and revise preservation protocols to use higher quality, inert materials. Wax, for instance, can be a source of contamination for trace gas analyses.[4]

Experimental Protocols & Data

Recommended Preservation Conditions for this compound Samples

Due to the lack of specific published data on this compound preservation, the following table summarizes recommended conditions based on general best practices for preserving sensitive organic minerals and hydrocarbons in core samples.[4][7][8]

ParameterShort-Term Storage ( < 30 days)Long-Term Storage ( > 30 days)Rationale
Temperature 1–4 °C1–4 °C (Constant)Prevents melting (MP ~45°C) and minimizes moisture migration.[2][4]
Relative Humidity > 75%> 75% (in container headspace)Prevents dehydration and crumbling of the host matrix.[4]
Atmosphere Sealed to minimize air exposureAnaerobic (e.g., Nitrogen purge)Prevents oxidation of the hydrocarbon structure.
Primary Barrier Plastic Wrap (e.g., Saran™) + Aluminum FoilMulti-layer Barrier Foil or Glass JarProvides a barrier against moisture and gas exchange.[7]
Secondary Containment Insulated Cooler / Padded BoxSealed, Opaque ContainerProtects from physical shock and light exposure.
Protocol: Wellsite Preservation of this compound-Bearing Core
  • Identification: As soon as the core is extracted, visually identify the section(s) containing this compound.

  • Cleaning: Gently remove any drilling mud from the core surface using a spatula and a cloth dampened with simulated formation brine. Avoid using solvents.

  • Wrapping:

    • Place a layer of plastic wrap directly on the core surface to act as a thermal barrier and moisture retainer.[4]

    • Wrap the core tightly with several layers of heavy-duty aluminum foil.

  • Sealing (Optional, with caution):

    • For robust, consolidated cores, a wax dip can provide an excellent seal.[6] However, be aware of the potential for thermal shock and contamination. A thermal barrier wrap is essential before applying hot wax.[4]

  • Labeling: Clearly label the sample with orientation marks, depth, and sample ID using a permanent, chemical-resistant marker on the outer packaging.

  • Storage: Place the packaged core in a pre-cooled, insulated transport container, ensuring it is well-padded to prevent movement and shock.

Visualizations

Fichtelite_Preservation_Workflow cluster_wellsite Wellsite Handling cluster_lab Laboratory Storage A 1. Core Retrieval B 2. Visual Identification of this compound Zone A->B C 3. Gentle Cleaning (No Solvents) B->C D 4. Primary Wrapping (Plastic Wrap + Foil) C->D E 5. Mechanical Stabilization (Tape Wrap) D->E F 6. Labeling E->F G 7. Place in Cooled, Insulated Container F->G H 8. Log Sample & Inspect Packaging Integrity G->H Transport I 9. Transfer to Long-Term Storage H->I J 10. Store at 1-4°C in Anaerobic Environment I->J K 11. Periodic Inspection J->K

Caption: Workflow for preserving this compound in core samples.

Fichtelite_Degradation_Pathways cluster_causes Degradation Factors cluster_effects Resulting Degradation This compound Pristine this compound in Core Sample Temp High Temperature (>45°C) or Fluctuation Oxygen Oxygen Exposure (Air) Physical Physical Shock / Vibration Dehydration Matrix Dehydration Melt Melting / Phase Change Temp->Melt Oxidized Chemical Alteration (Oxidation) Oxygen->Oxidized Crumble Crumbling / Flaking Physical->Crumble Compromised Sample Compromise (Loss of Integrity) Dehydration->Compromised Melt->Compromised Oxidized->Compromised Crumble->Compromised

References

Resolving co-elution issues in the GC analysis of Fichtelite

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GC Analysis of Fichtelite

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving co-elution issues encountered during the Gas Chromatography (GC) analysis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is this compound and why is its GC analysis challenging?

This compound is a rare, naturally occurring cyclic hydrocarbon ((dimethyl)(isopropyl)perhydrophenanthrene, C₁₉H₃₄) found primarily in fossilized wood and peat bogs.[1][2] Its analysis by Gas Chromatography (GC) can be challenging due to its complex sample matrix. This compound is often found alongside other structurally similar compounds, such as other diterpenoids and triterpenoids, which can lead to co-elution issues where multiple compounds elute from the GC column at the same time, appearing as a single, unresolved peak.[3][4] This complicates accurate identification and quantification.

Q2: I am seeing a broad or shouldered peak where I expect to see this compound. How can I confirm if this is a co-elution problem?

A broad or asymmetrical peak is a common indicator of co-elution.[5][6] To confirm, you can employ the following strategies:

  • Mass Spectrometry (MS) Analysis: If you are using a GC-MS system, examine the mass spectrum across the peak. If the mass spectrum changes from the leading edge to the tailing edge of the peak, it is a strong indication that multiple compounds are present.[7][8]

  • Vary the Temperature Program: A slight modification of the temperature ramp rate can sometimes improve the separation of closely eluting compounds. If a change in the program results in a change in the peak shape (e.g., the appearance of two distinct peaks or a more pronounced shoulder), co-elution is likely occurring.

Q3: What are the common compounds that co-elute with this compound?

Given that this compound is derived from plant resins, it is often found with other diterpenoid and triterpenoid hydrocarbons in geological and fossil samples.[9][10] Potential co-eluents can include isomers and related compounds such as:

  • Isopimarane

  • Phyllocladane

  • Kaurane

  • Dehydroabietic acid and other resin acids (though derivatization is often required for the analysis of acids)[11]

The exact co-eluents will depend on the specific sample origin and its diagenetic history.

Q4: How can I resolve the co-elution of this compound with other cyclic hydrocarbons?

Resolving co-elution in GC primarily involves optimizing the separation parameters. Here are some key strategies:

  • Optimize the Temperature Program: This is often the first and most effective step.

    • Slower Ramp Rate: A slower temperature ramp rate (e.g., 1-3°C/min) can increase the interaction time of the analytes with the stationary phase, often improving the separation of closely eluting compounds.

    • Isothermal Segments: Introducing an isothermal hold at a temperature just below the elution temperature of the co-eluting pair can sometimes provide the necessary resolution.[12]

  • Select an Appropriate GC Column:

    • Stationary Phase: For hydrocarbon analysis, a non-polar stationary phase is generally recommended. Common choices include 100% dimethylpolysiloxane (e.g., DB-1, HP-1MS) or 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, HP-5MS).[13][14]

    • Column Dimensions: A longer column (e.g., 60 m) will provide more theoretical plates and thus better resolving power. A smaller internal diameter (e.g., 0.25 mm) also enhances separation efficiency.

  • Adjust Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimized for your column dimensions to achieve the best efficiency.

Q5: Can sample preparation help in resolving co-elution issues?

Yes, appropriate sample preparation can significantly reduce the complexity of the mixture injected into the GC, thereby minimizing the chances of co-elution.

  • Solid Phase Extraction (SPE): SPE can be used to fractionate the sample and isolate the hydrocarbon fraction containing this compound from more polar compounds.

  • Liquid-Liquid Extraction: This can also be employed to separate compounds based on their polarity.

Quantitative Data Summary

The following table summarizes key quantitative data for the GC analysis of this compound.

ParameterValue/RecommendationNotes
Kovats Retention Index 1941.7On a semi-standard non-polar stationary phase. This is a key identifier.
Recommended Stationary Phase 100% Dimethylpolysiloxane or 5% Phenyl-95% DimethylpolysiloxaneNon-polar phases are ideal for hydrocarbon separation.
Typical Column Dimensions 30-60 m length, 0.25 mm I.D., 0.25 µm film thicknessLonger columns with smaller internal diameters provide better resolution.
Example Temperature Program 1 60°C (2 min hold), then ramp at 3°C/min to 290°C (hold for 10 min)A slower ramp rate can improve separation of complex mixtures.
Example Temperature Program 2 50°C (1 min hold), then ramp at 5°C/min to 190°C, then 10°C/min to 340°C (hold for 5 min)A multi-ramp program can be effective for samples with a wide range of boiling points.

Experimental Protocols

GC-MS Method for the Analysis of this compound in Fossil Resin Extracts

This protocol provides a general methodology for the GC-MS analysis of this compound. Optimization will be required based on the specific instrumentation and sample matrix.

  • Sample Preparation:

    • Extract the soluble organic matter from the fossil resin sample using dichloromethane (DCM) or a mixture of DCM and methanol.

    • Concentrate the extract under a gentle stream of nitrogen.

    • If necessary, perform a clean-up step using solid-phase extraction (SPE) with a silica gel cartridge to isolate the hydrocarbon fraction.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Splitless mode at 280°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at 10°C/min.

      • Ramp 2: Increase to 300°C at 4°C/min, hold for 15 minutes.

    • MS Conditions:

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Electron Ionization: 70 eV.

      • Scan Range: m/z 50-550.

  • Data Analysis:

    • Identify this compound based on its retention time and comparison of its mass spectrum with a reference library. The Kovats retention index of 1941.7 can be used for confirmation.

    • Examine the peaks eluting near this compound for potential co-eluents by analyzing their mass spectra.

Visualizations

Troubleshooting Workflow for this compound Co-elution

Coelution_Troubleshooting start Start: Peak Broadening or Asymmetry Observed check_ms Examine Mass Spectrum Across the Peak start->check_ms ms_changes Mass Spectrum Varies? check_ms->ms_changes coelution_confirmed Co-elution Confirmed ms_changes->coelution_confirmed Yes no_coelution Co-elution Unlikely (Investigate other issues: injection, column bleed) ms_changes->no_coelution No optimize_temp Optimize Temperature Program (e.g., slower ramp, isothermal hold) coelution_confirmed->optimize_temp check_resolution Resolution Improved? optimize_temp->check_resolution change_column Consider a Different GC Column (longer, smaller I.D.) check_resolution->change_column No end_resolved Issue Resolved check_resolution->end_resolved Yes end_unresolved Further Method Development Needed (e.g., sample prep, different stationary phase) change_column->end_unresolved

Caption: Troubleshooting workflow for addressing co-elution issues in this compound GC analysis.

References

Technical Support Center: Optimization of Mass Spectrometer Parameters for Fichtelite Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometer parameters for the detection of Fichtelite. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the mass spectrometric analysis of this compound.

Problem Potential Cause Suggested Solution
No or Low this compound Peak Detected Inadequate Extraction: this compound may not be efficiently extracted from the sample matrix (e.g., fossilized wood, lignite).- Solvent Selection: this compound is soluble in ether.[1] Use a non-polar solvent like hexane, dichloromethane, or diethyl ether for extraction. - Extraction Method: Consider Soxhlet extraction or ultrasonication to improve extraction efficiency. For lignite, a depolymerization step using NaOH and methanol may be necessary to release trapped compounds.[2]
Low Volatility: As a diterpene, this compound has a relatively high boiling point and may not volatilize sufficiently in the GC inlet.[3]- Increase Injector Temperature: A starting point is 250 °C, but it can be increased cautiously up to 300 °C. - High-Temperature GC Program: Ensure the oven temperature program reaches a final temperature sufficient to elute this compound, potentially up to 280-300 °C, with a hold time.[3]
Degradation in Injector: Active sites in the injector liner can cause degradation of analytes.- Use a Deactivated Liner: Employ a silanized or other deactivated inlet liner to minimize active sites. - Glass Wool: The presence and type of glass wool in the liner can affect analyte transfer. Ensure it is also deactivated.
Poor Peak Shape (Tailing or Fronting) Active Sites in the System: Active sites on the column or in the injector can cause peak tailing.[4]- Column Conditioning: Properly condition the GC column according to the manufacturer's instructions. - Column Trimming: If the front end of the column is contaminated, trim 10-15 cm from the inlet side.[4]
Improper Flow Rate: Carrier gas flow rate can affect peak shape.- Optimize Flow Rate: For a 30 m x 0.25 mm ID column, a helium flow rate of 1-1.5 mL/min is a good starting point.
Column Overload: Injecting too concentrated a sample can lead to peak fronting.- Dilute the Sample: Prepare a more dilute sample for injection. A typical concentration for GC-MS analysis is around 10 µg/mL.[5]
Co-elution with Other Compounds Similar Chemical Properties: Other terpenes or hydrocarbons in the sample may have similar retention times to this compound.- Optimize Temperature Program: Use a slower temperature ramp rate to improve separation. - Use a Longer Column: A longer GC column (e.g., 60 m) can provide better resolution. - Mass Spectrometry Deconvolution: Utilize the mass spectrometer's ability to distinguish compounds based on their mass spectra, even if they are not fully separated chromatographically.[6]
Baseline Noise or Ghost Peaks Contamination: Contamination can originate from the sample, solvent, carrier gas, or instrument components.- Run a Blank: Inject a solvent blank to identify the source of contamination. - Check Gas Purity: Ensure high-purity carrier gas is used and that gas traps are functional. - Clean Injector and Source: Perform routine maintenance on the GC inlet and MS ion source.

Frequently Asked Questions (FAQs)

Q1: What is the recommended type of mass spectrometer for this compound detection?

A1: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is the preferred instrument for the analysis of terpenes and related compounds like this compound.[7] A single quadrupole mass spectrometer is generally sufficient for identification and quantification.

Q2: What are the key mass spectrometer parameters to optimize for this compound detection?

A2: The most critical MS parameters to optimize are the ionization energy, mass range, and detector voltage. For electron ionization (EI), a standard energy of 70 eV is typically used. The mass range should be set to scan from a low m/z (e.g., 40) to a value that includes the molecular ion of this compound (m/z 262.5).[8] The detector voltage should be tuned to achieve good sensitivity without excessive noise.

Q3: How can I confirm the identity of a peak as this compound?

A3: The identity of this compound can be confirmed by comparing the acquired mass spectrum with a reference spectrum from a database such as the NIST Mass Spectral Library. The fragmentation pattern of the experimental spectrum should match the library spectrum. Key fragments and the molecular ion should be present. Additionally, the retention index of the peak can be compared to published values.

Q4: Is derivatization necessary for the analysis of this compound?

A4: this compound, being a hydrocarbon, is generally volatile enough for GC-MS analysis without derivatization. However, if analyzing related diterpenoids with polar functional groups (e.g., alcohols, carboxylic acids), derivatization (e.g., silylation) may be necessary to improve volatility and chromatographic performance.

Q5: What type of GC column is best suited for this compound analysis?

A5: A non-polar or low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is recommended for the separation of hydrocarbons like this compound. A standard column dimension is 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

Experimental Protocols

Protocol 1: Extraction of this compound from Fossilized Wood or Lignite
  • Sample Preparation: Grind the dried fossilized wood or lignite sample to a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Place the powdered sample into a Soxhlet thimble.

    • Extract the sample with a suitable non-polar solvent (e.g., hexane or dichloromethane) for 8-12 hours.

    • Alternatively, use ultrasonication with the same solvent for 30-60 minutes at room temperature. Repeat the sonication process 2-3 times with fresh solvent.

  • Solvent Removal: Combine the solvent extracts and evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to obtain the crude extract.

  • Sample Cleanup (Optional): If the extract is complex, a cleanup step using column chromatography on silica gel may be necessary to isolate the hydrocarbon fraction containing this compound.

  • Final Preparation: Dissolve a known amount of the dried extract in a suitable solvent (e.g., hexane) to a final concentration of approximately 10 µg/mL for GC-MS analysis.[5]

Protocol 2: Recommended Starting GC-MS Parameters for this compound Analysis

The following table provides recommended starting parameters for the analysis of this compound. These parameters should be optimized for your specific instrument and application.

Parameter Recommended Setting
GC System
Injector TypeSplit/Splitless
Injector Temperature250 °C
Injection ModeSplitless (for trace analysis) or Split (10:1 for higher concentrations)
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min (constant flow)
Column30 m x 0.25 mm ID x 0.25 µm film, 5% phenyl-methylpolysiloxane
Oven Temperature Program- Initial Temperature: 60 °C, hold for 2 min - Ramp: 10 °C/min to 280 °C - Final Hold: Hold at 280 °C for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-300
Scan SpeedNormal

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis sample Fossilized Wood / Lignite Sample grinding Grinding to Fine Powder sample->grinding extraction Solvent Extraction (Soxhlet/Ultrasonication) grinding->extraction evaporation Solvent Evaporation extraction->evaporation cleanup Optional: Column Chromatography Cleanup evaporation->cleanup final_sample Final Sample in Solvent (10 µg/mL) cleanup->final_sample injection GC Injection final_sample->injection separation Chromatographic Separation injection->separation ionization Ionization (EI, 70 eV) separation->ionization detection Mass Detection ionization->detection chromatogram Total Ion Chromatogram detection->chromatogram mass_spectrum Mass Spectrum of Peak chromatogram->mass_spectrum library_search NIST Library Search mass_spectrum->library_search identification This compound Identification library_search->identification

Caption: Experimental workflow for this compound detection.

troubleshooting_logic start Start: No or Low this compound Peak check_extraction Check Extraction Protocol? start->check_extraction check_gc_params Check GC Parameters? check_extraction->check_gc_params No optimize_extraction Optimize Solvent and Method check_extraction->optimize_extraction Yes check_ms_params Check MS Parameters? check_gc_params->check_ms_params No increase_temp Increase Injector & Oven Temp. check_gc_params->increase_temp Yes tune_ms Tune MS and Check Detector check_ms_params->tune_ms Yes success Peak Detected check_ms_params->success No optimize_extraction->start check_liner Use Deactivated Liner increase_temp->check_liner check_liner->start tune_ms->start

Caption: Troubleshooting logic for this compound detection issues.

References

Minimizing contamination during Fichtelite sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the preparation of Fichtelite samples for analysis.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected peaks in GC-MS chromatogram Contamination from solvents, glassware, or handling.- Use high-purity solvents (e.g., HPLC or GC grade) and pre-cleaned glassware. - Filter all solvents before use. - Wear powder-free nitrile gloves and work in a clean environment (e.g., a fume hood or clean bench).[1][2][3] - Run a solvent blank to identify contaminant peaks originating from the solvent or instrument.
Poor recovery of this compound Incomplete extraction from the sample matrix.- Ensure the sample is finely powdered to maximize surface area for extraction. - Optimize the solvent system. This compound, being a hydrocarbon, is soluble in non-polar organic solvents like hexane, pentane, or dichloromethane.[4][5] - Consider using a Soxhlet extraction for more exhaustive extraction from solid matrices.[4]
Baseline noise in GC-MS analysis Contaminated GC liner, column bleed, or impure carrier gas.- Replace the GC inlet liner and septum regularly. - Condition the GC column according to the manufacturer's instructions to minimize bleed. - Use high-purity carrier gas (e.g., helium 99.999%) with an appropriate gas filter.
Inconsistent results between replicate samples Cross-contamination between samples or non-homogenous sample.- Thoroughly clean all grinding and handling equipment between samples.[1][6] - Ensure the powdered sample is well-homogenized before taking aliquots for extraction. - Prepare and analyze a procedural blank between samples to check for carryover.
Presence of phthalates in the sample Contamination from plastic labware (e.g., pipette tips, vials, caps).- Avoid using plastic containers or tools whenever possible.[7] - Use glass pipettes and vials with PTFE-lined caps. - If plasticware is unavoidable, rinse with a non-polar solvent before use.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination when preparing this compound samples?

A1: The most common sources of contamination are solvents, glassware, plasticizers from lab equipment, and airborne particles. It is crucial to use high-purity solvents, meticulously clean all glassware, and avoid contact with plastics.[7] Working in a clean environment, such as a laminar flow hood, can also significantly reduce contamination from dust and other airborne particles.

Q2: How should I clean my glassware to minimize organic contamination?

A2: For glassware used in organic trace analysis, a multi-step cleaning process is recommended.[1][2][3][6] First, wash with a laboratory-grade detergent and hot water, followed by thorough rinsing with tap water and then deionized water. For stubborn organic residues, soaking in a base bath (a saturated solution of NaOH or KOH in ethanol or methanol) can be effective.[3] Finally, rinse with a high-purity solvent (e.g., acetone or hexane) and dry in an oven at a high temperature (e.g., 400°C) to remove any remaining organic traces.

Q3: What type of gloves should I use?

A3: Powder-free nitrile gloves are recommended. Latex gloves can contain leachable compounds, and powdered gloves are a significant source of particulate contamination.

Q4: Can I use plastic vials for sample storage?

A4: It is strongly advised to use glass vials with polytetrafluoroethylene (PTFE)-lined caps for storing this compound extracts.[7] Plastics can leach phthalates and other organic compounds that will interfere with your analysis. If short-term use of plastic is unavoidable, ensure it is a high-quality, solvent-resistant polymer and rinse it with your extraction solvent prior to use.

Q5: How can I confirm that my sample preparation is free from contamination?

A5: Always include a "procedural blank" with each batch of samples. A procedural blank consists of all the reagents and materials used in your sample preparation, but without the actual this compound sample. Analyzing this blank will reveal any contamination introduced during the entire workflow.

Quantitative Data on Contamination

Contaminant ClassCommon SourcesTypical Blank Levels (ng/μL) in GC-MS Analysis
Phthalates Plastic containers, gloves, tubing< 1
Alkanes (C10-C40) Solvents, oils, dust< 0.5
Fatty Acids Fingerprints, soaps, biological material< 2
Siloxanes Septa bleed, personal care productsVariable, can be significant

Experimental Protocols

Protocol 1: Solvent Extraction of this compound

This protocol describes a basic liquid-solid extraction suitable for isolating this compound from a solid matrix (e.g., lignite or fossilized wood).

  • Sample Grinding: Grind the solid sample containing this compound into a fine powder (< 100 mesh) using a clean agate mortar and pestle.

  • Extraction:

    • Accurately weigh approximately 1-5 g of the powdered sample into a pre-cleaned glass extraction thimble.

    • Place the thimble in a Soxhlet extractor.

    • Add 200 mL of n-hexane to a round-bottom flask and assemble the Soxhlet apparatus.

    • Extract the sample for 8-12 hours.[4]

  • Concentration:

    • After extraction, allow the apparatus to cool.

    • Transfer the hexane extract to a rotary evaporator.

    • Reduce the solvent volume to approximately 1-2 mL.

    • Transfer the concentrated extract to a clean 2 mL glass vial.

    • Evaporate the remaining solvent under a gentle stream of high-purity nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 100 μL) of a suitable solvent for GC-MS analysis (e.g., hexane or dichloromethane).

Protocol 2: Solid-Phase Extraction (SPE) for Diterpenoid Clean-up

This protocol can be used to clean up the crude extract obtained from Protocol 1, particularly to remove more polar interfering compounds.

  • SPE Cartridge Conditioning:

    • Select a non-polar SPE cartridge (e.g., C18 or silica).

    • Condition the cartridge by passing 5 mL of methanol followed by 5 mL of n-hexane through it.[8] Do not allow the cartridge to go dry.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of n-hexane (e.g., 0.5 mL).

    • Load the dissolved sample onto the conditioned SPE cartridge.

  • Elution:

    • Elute the cartridge with 5-10 mL of n-hexane to collect the this compound fraction. More polar compounds will be retained on the stationary phase.

  • Concentration and Reconstitution:

    • Concentrate the eluted fraction and reconstitute it as described in Protocol 1.

Protocol 3: GC-MS Analysis of this compound

This protocol provides general parameters for the analysis of this compound by Gas Chromatography-Mass Spectrometry.

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Mass Spectrometer: Agilent 5973N or equivalent.[9]

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 μm) or equivalent non-polar capillary column.

  • Injection: 1 μL, splitless mode.

  • Injector Temperature: 280°C.[9]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[9]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 3°C/min to 280°C.

    • Hold: 12 minutes at 280°C.[9]

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Optional Clean-up cluster_analysis Analysis grinding Sample Grinding extraction Solvent Extraction grinding->extraction concentration Concentration extraction->concentration spe Solid-Phase Extraction (SPE) concentration->spe Crude Extract gcms GC-MS Analysis concentration->gcms Direct Analysis spe->gcms Clean Extract

Caption: Experimental workflow for this compound analysis.

contamination_pathways cluster_sources Contamination Sources cluster_stages Experimental Stages solvents Solvents extraction Extraction solvents->extraction glassware Glassware sampling Sampling & Grinding glassware->sampling glassware->extraction plastics Plastics plastics->sampling plastics->extraction environment Environment (Dust, Air) environment->sampling environment->extraction sampling->extraction analysis Analysis extraction->analysis

Caption: Common contamination pathways in this compound sample preparation.

References

Troubleshooting poor reproducibility in Fichtelite quantification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fichtelite Quantification

Welcome to the technical support center for this compound quantification. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve reliable and reproducible quantification of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a rare organic mineral, a cyclic hydrocarbon with the chemical formula C19H34.[1][2][3][4] It is found in fossilized wood, particularly from peat bogs.[1][3][4] Below is a summary of its key physical and chemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC19H34[1][2][3][4]
Molecular Weight262.47 g/mol [5]
AppearanceColorless, white, pale yellow crystals[1][3][4]
Crystal SystemMonoclinic[1][2][3]
Hardness (Mohs)1 (very soft)[3][4]
Melting Point44.2 - 46 °C[1][5]
Boiling Point235-236 °C at 43 mmHg[5]
Specific Gravity~1.032 g/cm³[3][4]

Q2: Which analytical technique is most suitable for this compound quantification?

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the quantification of this compound due to its volatility and thermal stability. This method provides excellent separation and sensitive detection.

Q3: I am observing poor peak shape (fronting or tailing) for my this compound standard. What could be the cause?

Poor peak shape can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or diluting the sample.

  • Active Sites: Active sites in the inlet liner or the column can cause peak tailing.[6] Consider using a deactivated liner and a high-quality, inert GC column.

  • Improper Column Installation: Ensure the column is installed correctly in the injector and detector.

  • Temperature Issues: The injector or oven temperature might be too low, causing condensation.[7] Conversely, excessively high temperatures can lead to degradation.

Q4: My this compound peak area is inconsistent between injections. What should I check?

Inconsistent peak areas are a common sign of reproducibility issues. Here are some potential causes:

  • Leaks: Check for leaks in the injection port, gas lines, and column fittings. Leaks are a major source of variability.[8][9]

  • Autosampler Issues: If using an autosampler, inspect the syringe for bubbles or damage. Ensure the injection volume is consistent.

  • Sample Evaporation: If vials are left uncapped or stored improperly, solvent evaporation can concentrate the sample, leading to increasing peak areas over time.[6]

  • Inlet Discrimination: Ensure the inlet temperature is optimized to prevent discrimination against less volatile components.

Q5: I am not seeing any peak for this compound, even when injecting a known standard. What should I do?

The absence of a peak can be alarming. Here is a systematic approach to troubleshoot this issue:

  • Check Instrument Status: Verify that the GC-MS is on, the detector is operational, and there are no error messages.[9]

  • Verify Gas Flow: Ensure the carrier gas is flowing at the correct rate.[8]

  • Check Syringe and Injection: Make sure the syringe is drawing and injecting the sample correctly. A plugged syringe is a common culprit.[9]

  • Confirm Column Integrity: A broken column will result in no peaks. Check if the column is intact.[9]

Experimental Protocol: this compound Quantification by GC-MS

This protocol provides a general framework for the quantification of this compound. Optimization may be required based on the specific matrix and instrumentation.

1. Sample Preparation

  • Extraction: For solid samples (e.g., fossilized wood, sediment), extract this compound using a suitable organic solvent like hexane or a mixture of dichloromethane and methanol. Sonication or Soxhlet extraction can be employed to improve efficiency.

  • Cleanup: Depending on the sample complexity, a cleanup step using solid-phase extraction (SPE) with a silica-based sorbent may be necessary to remove interfering compounds.

  • Derivatization: this compound is a non-polar hydrocarbon and generally does not require derivatization for GC-MS analysis.

  • Final Solution: Evaporate the solvent and reconstitute the extract in a known volume of a suitable solvent (e.g., hexane) for GC-MS analysis.

2. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.

  • Inlet: Split/splitless injector at 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • MSD Parameters:

    • Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Quadrupole: 150 °C.

    • Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification. For this compound (m/z 262.47), characteristic ions should be selected for SIM mode (e.g., m/z 262, 247, 191).

3. Calibration

  • Prepare a series of this compound standard solutions of known concentrations in the same solvent as the samples.

  • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Use the calibration curve to determine the concentration of this compound in the unknown samples.

Troubleshooting and Workflows

Experimental Workflow for this compound Quantification

G Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Obtain Sample (e.g., Fossilized Wood) Extraction Solvent Extraction (Hexane/DCM:MeOH) Sample->Extraction Cleanup Solid-Phase Extraction (SPE) (Optional) Extraction->Cleanup Final_Sample Reconstitute in Solvent Cleanup->Final_Sample Injection Inject Sample into GC-MS Final_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Report this compound Concentration Quantification->Result

Caption: Workflow for this compound quantification from sample preparation to data analysis.

Troubleshooting Poor Reproducibility

G Troubleshooting Poor Reproducibility in this compound Quantification Start Poor Reproducibility Observed Check_Leaks Check for System Leaks? Start->Check_Leaks Fix_Leaks Fix Leaks and Re-analyze Check_Leaks->Fix_Leaks Yes Check_Syringe Inspect Autosampler Syringe? Check_Leaks->Check_Syringe No Resolved Problem Resolved Fix_Leaks->Resolved Replace_Syringe Clean/Replace Syringe Check_Syringe->Replace_Syringe Yes Check_Sample_Prep Review Sample Preparation Protocol? Check_Syringe->Check_Sample_Prep No Replace_Syringe->Resolved Optimize_Prep Optimize Extraction/Cleanup Check_Sample_Prep->Optimize_Prep Yes Check_Inlet Check Inlet Liner and Septum? Check_Sample_Prep->Check_Inlet No Optimize_Prep->Resolved Replace_Consumables Replace Liner and Septum Check_Inlet->Replace_Consumables Yes Check_Column Column Conditioning/Trimming Needed? Check_Inlet->Check_Column No Replace_Consumables->Resolved Maintain_Column Condition or Trim Column Check_Column->Maintain_Column Yes Maintain_Column->Resolved

Caption: A decision tree for troubleshooting poor reproducibility in this compound analysis.

References

Technical Support Center: Purification of Fichtelite Extracts for Isotopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting guides, and frequently asked questions for the purification of Fichtelite extracts prior to isotopic analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important for isotopic analysis?

A1: this compound is a rare, naturally occurring hydrocarbon mineral with the chemical formula C₁₉H₃₄. It is found in fossilized wood and peat bogs. For isotopic analysis, such as determining carbon (δ¹³C) and hydrogen (δ²H) stable isotope ratios, a high degree of purity is essential. Impurities from the surrounding matrix (e.g., other organic molecules, minerals) can significantly alter the measured isotopic values, leading to inaccurate interpretations of the this compound's origin and geological history.

Q2: What are the primary methods for purifying this compound extracts?

A2: The two primary methods for purifying this compound, a non-polar organic solid, are column chromatography and recrystallization. Column chromatography is effective for separating this compound from compounds with different polarities, while recrystallization is excellent for removing impurities that are more or less soluble than this compound in a particular solvent.

Q3: What are some common impurities found in this compound extracts?

A3: this compound is often associated with the fossilized wood it is found in. Therefore, common impurities may include other plant-derived organic molecules like resins, lignans, and other hydrocarbons. Minerals from the surrounding geological formation can also be present.

Q4: How does the purity of a this compound sample affect the final isotopic analysis?

A4: The presence of impurities can lead to erroneous isotopic data. For instance, if a contaminant has a different carbon isotope ratio than this compound, its presence in the sample will skew the measured δ¹³C value. The magnitude of this error depends on the concentration and isotopic composition of the impurity.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol describes the separation of this compound from more polar impurities using silica gel column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (60-200 mesh)

  • Hexane (or other non-polar solvent like pentane)

  • Ethyl acetate (or other more polar solvent like dichloromethane)

  • Glass chromatography column

  • Sand

  • Cotton or glass wool

  • Collection vials or test tubes

  • Rotary evaporator

Methodology:

  • Column Preparation:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in hexane and pour it into the column, allowing it to pack evenly without air bubbles.

    • Add another thin layer of sand on top of the silica gel bed.

    • Equilibrate the column by running hexane through it until the packing is stable.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of hexane.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with 100% hexane. This compound, being non-polar, should elute relatively quickly.

    • Collect fractions in separate vials.

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain this compound.

    • If more polar impurities are present, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., by adding small percentages of ethyl acetate to the hexane).

  • Sample Recovery:

    • Combine the pure this compound fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound crystals.

Protocol 2: Purification of this compound by Recrystallization

This protocol is suitable for purifying this compound from impurities with different solubility profiles.

Materials:

  • Crude this compound extract

  • A suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Solvent Selection:

    • The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test small amounts of the extract in different solvents to find the most suitable one.

  • Dissolution:

    • Place the crude this compound extract in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Gently heat the mixture while stirring until the this compound is completely dissolved.[1][2]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.[1][2]

    • As the solution cools, the solubility of this compound will decrease, and pure crystals will form.

    • To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[1]

    • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

    • Allow the crystals to air dry completely.

Data Presentation

The following tables present illustrative data on the purification of a hypothetical this compound extract.

Table 1: Comparison of Purification Methods for a Crude this compound Extract

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)
Column Chromatography759885
Recrystallization759590

Table 2: Illustrative Isotopic Analysis Before and After Purification

Sampleδ¹³C (‰)
Crude this compound Extract-28.5
Purified this compound-30.2

Disclaimer: The data presented in these tables is for illustrative purposes only and is intended to demonstrate the expected outcome of the purification protocols.

Troubleshooting Guides

Issue 1: Low yield of this compound after column chromatography.

  • Possible Cause: The chosen eluent may be too polar, causing the this compound to elute very slowly or not at all.

  • Solution: Start with a less polar solvent (e.g., 100% hexane or pentane). Monitor the elution closely with TLC to ensure the this compound is moving down the column.

  • Possible Cause: The sample was not completely loaded onto the column, or some was lost during transfer.

  • Solution: Ensure the crude extract is fully dissolved and carefully transferred to the column. Rinse the sample container with a small amount of the initial eluent and add it to the column.

Issue 2: this compound "oils out" instead of crystallizing during recrystallization.

  • Possible Cause: The solution is supersaturated, or the cooling rate is too rapid.

  • Solution: Try adding a seed crystal of pure this compound to induce crystallization. Ensure the solution cools slowly. If it continues to oil out, you may need to redissolve the oil in a slightly larger volume of hot solvent and attempt to recrystallize again.

  • Possible Cause: The presence of significant impurities can inhibit crystal formation.

  • Solution: Consider performing a preliminary purification step, such as a simple filtration or a quick column chromatography pass, before attempting recrystallization.

Issue 3: The purified this compound still shows signs of impurities in analytical tests (e.g., NMR, GC-MS).

  • Possible Cause: The impurity has a very similar polarity to this compound, making separation by column chromatography difficult.

  • Solution: Optimize the chromatographic conditions. Try a different stationary phase (e.g., alumina) or a different solvent system. A longer column or a slower flow rate may also improve separation.

  • Possible Cause: The impurity co-crystallizes with this compound.

  • Solution: A second recrystallization using a different solvent may be effective. Alternatively, a combination of purification methods (e.g., column chromatography followed by recrystallization) may be necessary to achieve the desired purity.

Visualizations

experimental_workflow_column_chromatography start Crude this compound Extract dissolve Dissolve in minimal non-polar solvent start->dissolve load_sample Load Sample onto Column dissolve->load_sample prep_column Prepare Silica Gel Column prep_column->load_sample elute Elute with Hexane load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc Monitor Fractions by TLC collect_fractions->tlc combine Combine Pure Fractions tlc->combine Identify pure fractions impurities Impure Fractions tlc->impurities Identify impure fractions evaporate Solvent Evaporation combine->evaporate end Purified this compound evaporate->end

Caption: Workflow for this compound purification by column chromatography.

experimental_workflow_recrystallization start Crude this compound Extract add_solvent Add minimal hot solvent to dissolve start->add_solvent hot_filtration Hot Filtration (if insolubles present) add_solvent->hot_filtration cool_solution Slowly cool solution to form crystals hot_filtration->cool_solution ice_bath Chill in ice bath to maximize yield cool_solution->ice_bath vacuum_filtration Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash_crystals Wash with cold solvent vacuum_filtration->wash_crystals mother_liquor Mother Liquor (contains impurities) vacuum_filtration->mother_liquor dry_crystals Dry crystals wash_crystals->dry_crystals end Purified this compound dry_crystals->end

Caption: Workflow for this compound purification by recrystallization.

References

Enhancing the resolution of Fichtelite peaks in chromatograms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of Fichtelite peaks in their chromatograms.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic analysis of this compound.

Q: My this compound peak is broad and shows significant tailing. What are the common causes and solutions?

A: Peak broadening and tailing for this compound can stem from several issues, primarily related to interactions within the column or the overall GC system.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes.[1][2][3]

    • Solution: Reduce the injection volume or dilute your sample. As a general guideline, for a sample concentration of 1µg/µL, the injection volume should be 1-2% of the total column volume.[2]

  • Secondary Interactions: Active sites on the column, such as exposed silanols in the stationary phase, can interact with your analyte, causing tailing.

    • Solution: Use a highly inert column (often labeled for MS applications) with low bleed characteristics. Ensure proper column conditioning according to the manufacturer's instructions.

  • Extra-Column Dead Volume: Excessive volume from poorly fitted connections or overly long tubing between the injector, column, and detector can cause the analyte band to spread before it reaches the detector.

    • Solution: Ensure all fittings and ferrules are correctly installed and tightened. Trim the column ends with a clean, square cut and install them properly in the injector and detector ports to minimize dead volume.

Q: I'm observing co-elution, where my this compound peak overlaps with another compound. How can I resolve these peaks?

A: Co-elution occurs when two or more compounds exit the column at the same time, resulting in a single, merged peak.[4] Resolving this requires adjusting parameters that influence selectivity (the separation of peaks) and efficiency (the sharpness of peaks).[5]

  • Optimize the Temperature Program: The oven temperature is a critical parameter for separation.[6]

    • Solution 1: Lower the initial oven temperature. This increases the interaction of analytes with the stationary phase, which can improve the separation of early-eluting peaks.[5][7][8]

    • Solution 2: Decrease the temperature ramp rate (e.g., from 20°C/min to 10°C/min). A slower ramp gives analytes more time to separate, though it will increase the total analysis time.[9][10]

  • Adjust the Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., Helium or Hydrogen) affects both efficiency and retention time.[11]

    • Solution: Lowering the flow rate can sometimes improve resolution, but an excessively slow rate can lead to peak broadening due to diffusion.[2][12] It is best to determine the optimal flow rate for your column dimension and carrier gas.[3]

  • Change the Stationary Phase: If adjusting temperature and flow rate is insufficient, the stationary phase may not have the right chemistry to separate the co-eluting compounds.[5]

    • Solution: Select a column with a different stationary phase chemistry. For diterpenoids like this compound, a mid-polarity phase (e.g., a 5% phenyl-methylpolysiloxane) is common, but if co-elution persists with a non-polar compound, switching to a more polar phase may be necessary to alter selectivity.

Q: My retention times for this compound are inconsistent across runs. What could be the issue?

A: Fluctuating retention times are often a sign of instability in the chromatographic system.

  • System Leaks: Small leaks in the system, particularly at the injector septum or column fittings, can cause the column head pressure and flow rate to vary.

    • Solution: Perform a leak check on your GC system. Replace the injector septum regularly and ensure all connections are secure.

  • Temperature Fluctuations: Inconsistent oven temperatures will directly impact retention times.[13] A 1°C increase in temperature can decrease retention time by approximately 5%.[14]

    • Solution: Allow the GC oven to fully equilibrate at the starting temperature before injecting. Verify that the oven is calibrated and functioning correctly.

  • Inconsistent Carrier Gas Flow: Problems with the gas supply or electronic pressure control (EPC) can lead to variable flow rates.

    • Solution: Check the carrier gas cylinder pressure to ensure it is sufficient. Verify the EPC settings and ensure they are stable throughout the run.

Frequently Asked Questions (FAQs)

Q1: How does the GC oven temperature program affect this compound peak resolution?

A1: The temperature program is one of the most powerful tools for optimizing resolution in GC.[10] Lowering the temperature increases the retention factor (k), meaning analytes spend more time interacting with the stationary phase, which often leads to better separation.[5][6] A slower temperature ramp rate allows more time for compounds to separate as they travel through the column, which can resolve closely eluting peaks at the cost of a longer analysis time.[10]

Q2: What is the impact of carrier gas flow rate on the separation of diterpenoids like this compound?

A2: The carrier gas flow rate determines the speed at which analytes move through the column. Each column and carrier gas combination has an optimal flow rate that provides the highest efficiency (narrowest peaks).[3] Deviating from this optimum by setting the flow rate too high or too low will decrease efficiency and, consequently, resolution.[11] While lowering the flow rate can sometimes increase separation by allowing more time for partitioning, it also increases analysis time and can lead to broader peaks if the rate is well below the optimum.[2][12]

Q3: When should I consider changing my GC column to improve resolution?

A3: You should consider changing your GC column after you have thoroughly optimized the temperature program and carrier gas flow rate. A change is warranted under two main conditions:

  • Poor Selectivity: If this compound consistently co-elutes with an interfering compound despite optimization, you likely need a stationary phase with different chemical properties to alter the elution order.[5][15]

  • Insufficient Efficiency: If peaks are generally broad and resolution is poor across the chromatogram, a column with higher efficiency may be needed. This can be achieved by using a longer column, a column with a smaller internal diameter, or one with a thinner stationary phase film.[5][7]

Q4: Can sample preparation affect the peak shape and resolution of this compound?

A4: Absolutely. The sample matrix and the solvent used for injection can significantly impact chromatography. Injecting a sample dissolved in a solvent that is much stronger or less volatile than the initial mobile phase can cause peak distortion.[1] Furthermore, complex sample matrices can introduce interfering compounds that may co-elute with this compound.[16] Proper sample cleanup or extraction techniques are crucial to remove these interferences and ensure accurate quantification.

Data Presentation

Table 1: Illustrative Effect of Oven Temperature Ramp Rate on Resolution
Ramp Rate (°C/min)Retention Time of this compound (min)Resolution (between this compound and a close eluting peak)Analysis Time (min)
3012.51.2 (Poor)20
2015.81.6 (Good)25
1022.12.1 (Excellent)35

Note: Data is illustrative. Actual values will depend on the specific column and analytes.

Table 2: Illustrative Influence of Carrier Gas Flow Rate on Peak Efficiency and Resolution
Carrier Gas (He) Flow Rate (mL/min)Peak Width of this compound (sec)Theoretical Plates (N)Resolution
0.5 (Too Low)4.575,0001.4
1.0 (Optimal)3.0170,0001.8
2.0 (Too High)3.895,0001.5

Note: Data is illustrative. Optimal flow rate depends on the column's internal diameter.

Experimental Protocols

Protocol 1: Optimizing the GC Oven Temperature Program

Objective: To systematically adjust the temperature program to improve the resolution between this compound and co-eluting peaks.

Methodology:

  • Establish a Baseline: Run your current standard method and record the retention times and resolution for the peaks of interest.

  • Lower Initial Temperature: Decrease the initial oven temperature by 10-20°C. Hold this temperature for 1-2 minutes to ensure analytes are focused on the column head. Run the sample and evaluate the change in resolution for early eluting peaks.

  • Modify the Ramp Rate: Return to the original initial temperature. Decrease the primary temperature ramp rate by 50% (e.g., from 20°C/min to 10°C/min).

  • Analyze Results: Compare the chromatogram from step 3 to your baseline. Observe the increase in peak separation and overall analysis time.

  • Iterate: If co-elution persists, try a combination of a lower initial temperature and a slower ramp rate. Record all parameters and the resulting resolution values to determine the optimal conditions.

Protocol 2: Determining the Optimal Carrier Gas Flow Rate

Objective: To find the carrier gas flow rate that provides the maximum efficiency (narrowest peaks) for your column, thereby maximizing potential resolution.

Methodology:

  • Set Isothermal Conditions: Set the GC oven to a constant temperature where this compound is well-retained (a retention factor, k, between 2 and 10 is ideal).

  • Inject at Various Flow Rates: Perform a series of injections of a this compound standard, varying the carrier gas flow rate for each run. Start below the manufacturer's recommended optimum and increase incrementally to a point above the optimum (e.g., for a 0.25 mm ID column with Helium, test flow rates from 0.6 mL/min to 2.0 mL/min).

  • Calculate Efficiency (N): For each run, calculate the number of theoretical plates (N) for the this compound peak using the formula: N = 16 * (tR / Wb)², where tR is the retention time and Wb is the peak width at the base.

  • Plot the Data: Create a plot of Theoretical Plates (N) on the y-axis versus the Carrier Gas Flow Rate (mL/min) on the x-axis.

  • Identify Optimum: The flow rate that corresponds to the highest point on the curve is the optimal flow rate for your system, providing the highest efficiency. Use this flow rate for your temperature-programmed analyses.

Visualizations

TroubleshootingWorkflow start Poor this compound Peak Resolution Observed q_shape Is the peak shape poor? (Broad, Tailing, Fronting) start->q_shape q_coelution Are peaks overlapping? (Co-elution) start->q_coelution q_shape->q_coelution No cause_overload Cause: Column Overload q_shape->cause_overload Yes cause_secondary Cause: Secondary Interactions / Column Activity q_shape->cause_secondary Yes cause_deadvol Cause: Extra-Column Dead Volume q_shape->cause_deadvol Yes cause_temp Cause: Suboptimal Temperature Program q_coelution->cause_temp Yes cause_flow Cause: Suboptimal Flow Rate q_coelution->cause_flow Yes cause_phase Cause: Insufficient Stationary Phase Selectivity q_coelution->cause_phase Yes sol_overload Solution: - Reduce injection volume - Dilute sample cause_overload->sol_overload sol_secondary Solution: - Use inert column - Ensure proper conditioning cause_secondary->sol_secondary sol_deadvol Solution: - Check/remake connections - Trim column ends cause_deadvol->sol_deadvol sol_temp Solution: - Lower initial temp - Decrease ramp rate cause_temp->sol_temp sol_flow Solution: - Optimize flow rate (See Protocol 2) cause_flow->sol_flow sol_phase Solution: - Change to a column with different stationary phase cause_phase->sol_phase

Caption: A workflow for troubleshooting poor peak resolution.

ResolutionFactors cluster_factors Resolution Equation Factors cluster_params Adjustable GC Parameters goal Enhanced Peak Resolution efficiency Efficiency (N) (Peak Sharpness) efficiency->goal selectivity Selectivity (α) (Peak Spacing) selectivity->goal retention Retention Factor (k) (Peak Retention) retention->goal col_dims Column Dimensions (L, ID, df) col_dims->efficiency Strongly affects stat_phase Stationary Phase Chemistry stat_phase->selectivity Primary determinant stat_phase->retention Affects temp Temperature Program temp->selectivity Can affect temp->retention Strongly affects flow Carrier Gas Flow Rate flow->efficiency Affects

Caption: Relationship between GC parameters and resolution factors.

References

Validation & Comparative

Differentiating Fichtelite from Other Saturated Tetracyclic Diterpenoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of fichtelite with other structurally similar saturated tetracyclic diterpenoids, including abietane, pimarane, and isopimarane. By presenting key physicochemical properties, detailed experimental protocols, and comparative spectral data, this document serves as a practical resource for the unambiguous identification and differentiation of these compounds.

Physicochemical Properties

Saturated tetracyclic diterpenoids share a common core structure, making their differentiation challenging. However, subtle variations in their alkyl substituents and stereochemistry lead to distinct physicochemical properties. This compound, a naturally occurring hydrocarbon found in fossilized wood, is chemically known as 18-norabietane.[1][2] The table below summarizes the key physicochemical properties of this compound and related tetracyclic diterpenoids.

PropertyThis compound (18-Norabietane)AbietanePimaraneIsopimarane
Molecular Formula C₁₉H₃₄[3]C₂₀H₃₆[4]C₂₀H₃₆[5]C₂₀H₃₆[6]
Molecular Weight 262.48 g/mol [1]276.51 g/mol [4]276.51 g/mol [5]276.5 g/mol [6]
Melting Point (°C) 44.2 - 45.0[3]Data not readily available for the parent hydrocarbonData not readily available for the parent hydrocarbonData not readily available for the parent hydrocarbon
Boiling Point (°C) ~330 (calculated)338[4]Data not readily available~344 (estimated)[7]
Density (g/mL) 0.883[1]0.876[4]Data not readily availableData not readily available
Crystal System Monoclinic[3]Not applicable (typically a viscous liquid or amorphous solid)[7]Not applicableNot applicable

Experimental Protocols for Differentiation

A combination of chromatographic and spectroscopic techniques is essential for the effective separation and identification of this compound and its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds like saturated tetracyclic diterpenoids.[1]

Sample Preparation:

  • For solid samples (e.g., fossil resins, sediments), dissolve a small amount (approx. 1-10 mg) in a suitable organic solvent such as dichloromethane or hexane.

  • Ultrasonication can aid in dissolution.

  • Filter the solution to remove any particulate matter.

  • If necessary, derivatize polar functional groups (e.g., hydroxyl, carboxyl) to increase volatility, for instance, using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) for silylation.[4]

  • Dilute the final solution to a concentration of approximately 10 µg/mL.[8]

GC-MS Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

  • Injector Temperature: 250-300 °C.

  • Oven Temperature Program:

    • Initial temperature: 50-80 °C, hold for 2 minutes.

    • Ramp: Increase at a rate of 5-10 °C/min to 300-320 °C.

    • Final hold: 10-20 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: m/z 40-550.

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the separation of less volatile or thermally labile diterpenoids.

Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).

  • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Conditions:

  • Column: A reversed-phase C18 or C30 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[9]

  • Mobile Phase: A gradient of acetonitrile and water, or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[6][10]

  • Flow Rate: 0.8-1.2 mL/min.[9]

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) or, for compounds lacking a strong chromophore, a Charged Aerosol Detector (CAD) or Mass Spectrometer (LC-MS).[9]

Spectroscopic Analysis

Mass Spectrometry (MS)

The fragmentation patterns in the mass spectra provide valuable structural information for differentiating isomers.

CompoundKey Mass Fragments (m/z)Interpretation
This compound (18-Norabietane) 262 (M+), 247, 191, 135, 123, 109The molecular ion is observed at m/z 262. Characteristic fragments arise from the loss of methyl and isopropyl groups and cleavage of the ring system.
Abietane 276 (M+), 261, 204, 191, 135, 123, 109The molecular ion is at m/z 276. Fragmentation is characterized by the loss of a methyl group (m/z 261) and further cleavages of the cyclic structure.[4]
Pimarane 276 (M+), 261, 204, 191, 123, 109Similar to abietane, the molecular ion is at m/z 276 with a prominent peak corresponding to the loss of a methyl group. Subtle differences in fragment intensities compared to abietane can be observed.[8]
Isopimarane 276 (M+), 261, 204, 191, 123, 109The mass spectrum is very similar to that of pimarane due to their stereoisomeric relationship. Differentiation often requires careful comparison of retention times and other spectral data.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural elucidation and differentiation of these diterpenoids. Chemical shifts are sensitive to the local electronic environment and stereochemistry.

¹³C NMR Chemical Shift Ranges (ppm, in CDCl₃)

Carbon PositionThis compound (18-Norabietane)AbietanePimaraneIsopimarane
C-1~39~39~38~38
C-2~18~18~19~19
C-3~42~42~37~37
C-4~33~33~33~33
C-5~56~56~50~50
C-10~37~37~37~37
C-18 ~21~33~22~22
C-19 ~33~22~33~33
C-20 ~15~15~15~15

Note: The chemical shifts for C-18 and C-19 are particularly useful for distinguishing between abietane/fichtelite and pimarane/isopimarane skeletons due to the different substitution patterns at C-4.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy can provide fingerprint information for these compounds. Raman spectroscopy has been shown to be effective in distinguishing this compound from other related minerals.

  • This compound (Raman): Characteristic bands are observed at approximately 1302, 836, 717, and 533 cm⁻¹.[12]

  • Hartite (another diterpenoid mineral): Shows distinct bands at 1480, 1310, 1287, 1041, 729, and 693 cm⁻¹.[12]

Visualizations

The following diagrams illustrate the chemical structures of the discussed diterpenoids and a logical workflow for their differentiation.

G cluster_this compound This compound (18-Norabietane) cluster_abietane Abietane cluster_pimarane Pimarane cluster_isopimarane Isopimarane This compound C19H34 abietane C20H36 pimarane C20H36 isopimarane C20H36

Caption: Chemical formulas of this compound and related tetracyclic diterpenoids.

Differentiation_Workflow start Sample containing unknown tetracyclic diterpenoid(s) gcms GC-MS Analysis start->gcms Volatile compounds hplc HPLC Analysis start->hplc Less volatile or thermally labile compounds data_analysis Data Analysis and Comparison gcms->data_analysis Retention time & Mass spectrum hplc->data_analysis Retention time & UV/MS spectrum nmr NMR Spectroscopy (1H, 13C, 2D) identification Compound Identification nmr->identification raman Raman Spectroscopy raman->identification data_analysis->nmr For definitive structure elucidation data_analysis->raman For solid mineral samples

Caption: Logical workflow for the differentiation of tetracyclic diterpenoids.

References

Fichtelite as a Coniferous Proxy in Sedimentary Archives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the diterpenoid fichtelite as a biomarker for coniferous input in sedimentary records, comparing its performance against other established proxies. This guide provides researchers with the necessary data, experimental protocols, and conceptual frameworks to validate its application.

This compound, a saturated hydrocarbon derived from the diagenesis of abietic acid—a primary constituent of pine resin—holds significant potential as a specific biomarker for coniferous vegetation, particularly from the Pinaceae family, in paleoenvironmental reconstructions. Its stability and distinct chemical signature offer a valuable tool for tracing the historical presence and abundance of pine forests. However, its utility as a proxy must be rigorously validated against other established biomarkers. This guide provides a comprehensive comparison of this compound with alternative coniferous proxies, supported by quantitative data, detailed experimental protocols, and logical frameworks to aid researchers in its effective application.

This compound Versus Other Coniferous Proxies: A Comparative Analysis

The reliability of a biomarker is determined by its specificity, abundance, and preservation potential in sedimentary archives. While this compound is a strong candidate, a comprehensive assessment requires comparison with other diterpenoid biomarkers also indicative of coniferous input, such as dehydroabietic acid and retene.

BiomarkerChemical FormulaPrecursorDiagenetic StageSpecificityPreservation Potential
This compound C₁₉H₃₄Abietic AcidEarly to MidHigh (primarily Pinaceae)High
Dehydroabietic Acid C₂₀H₂₈O₂Abietic AcidEarlyModerateModerate
Retene C₁₈H₁₈Abietic AcidLate (Aromatized)High (Conifers)Very High
Pimaric Acid C₂₀H₃₀O₂Pimaric AcidEarlyModerateLow to Moderate
Isopimaric Acid C₂₀H₃₀O₂Isopimaric AcidEarlyModerateLow to Moderate

Table 1. Comparison of key diterpenoid biomarkers for coniferous input in sediments.

Experimental Protocols

Accurate quantification of this compound and other diterpenoid biomarkers is crucial for their validation as reliable proxies. The following protocol outlines a standard procedure for the extraction, separation, and analysis of these compounds from sediment samples using gas chromatography-mass spectrometry (GC-MS).

Sediment Sample Preparation and Extraction
  • Freeze-drying and Homogenization: Freeze-dry the sediment samples to remove water content and homogenize them using a mortar and pestle.

  • Soxhlet Extraction:

    • Place approximately 10-20 g of the dried sediment in a cellulose thimble.

    • Add an internal standard (e.g., C₂₄D₅₀) to the sample for quantification.

    • Extract the sample in a Soxhlet apparatus for 24 hours using a 9:1 (v/v) mixture of dichloromethane (DCM) and methanol (MeOH).

  • Saponification:

    • Concentrate the extract using a rotary evaporator.

    • Add 6% KOH in methanol and reflux for 2 hours to saponify esters.

  • Fractionation:

    • Extract the neutral lipid fraction three times with hexane.

    • Acidify the remaining solution with HCl to pH 1 and extract the acidic fraction three times with a 9:1 hexane/DCM mixture.

Derivatization and Instrumental Analysis
  • Derivatization of the Acidic Fraction: Methylate the acidic fraction using BF₃-methanol to convert carboxylic acids to their corresponding methyl esters for GC-MS analysis.

  • GC-MS Analysis:

    • Analyze both the neutral and derivatized acidic fractions using a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Use a non-polar capillary column (e.g., DB-5ms) suitable for separating diterpenoids.

    • The GC oven temperature program should be optimized to achieve good separation of the target compounds. A typical program starts at 60°C, ramps to 300°C, and holds for a period.

    • The mass spectrometer should be operated in full scan mode to identify the compounds based on their mass spectra and in selected ion monitoring (SIM) mode for quantification.

Signaling Pathways and Logical Relationships

The diagenetic pathway from abietic acid to this compound and retene provides a logical framework for interpreting their relative abundances in sediments.

Diagenesis_Pathway Abietic_Acid Abietic Acid (from Pine Resin) Dehydroabietic_Acid Dehydroabietic Acid Abietic_Acid->Dehydroabietic_Acid Dehydrogenation This compound This compound (Reduction) Dehydroabietic_Acid->this compound Reduction Retene Retene (Aromatization) Dehydroabietic_Acid->Retene Defunctionalization & Aromatization

Caption: Diagenetic pathway of abietic acid to this compound and retene.

The presence of this compound indicates a reductive diagenetic environment, while the prevalence of retene suggests a more advanced stage of diagenesis involving aromatization. The ratio of these compounds can, therefore, provide insights into both the source of organic matter and the depositional environment.

Experimental Workflow for Proxy Validation

A robust validation of this compound as a coniferous proxy involves a multi-step workflow.

Validation_Workflow cluster_0 Sample Collection & Preparation cluster_1 Biomarker Analysis cluster_2 Data Interpretation & Validation Sediment_Core Sediment Core Collection Freeze_Drying Freeze-Drying & Homogenization Sediment_Core->Freeze_Drying Extraction Soxhlet Extraction Freeze_Drying->Extraction Fractionation Fractionation (Neutral & Acidic) Extraction->Fractionation GCMS_Analysis GC-MS Analysis (Quantification) Fractionation->GCMS_Analysis Proxy_Comparison Quantitative Comparison (this compound vs. Others) GCMS_Analysis->Proxy_Comparison Correlation Correlation with Pollen/Macrofossil Data Proxy_Comparison->Correlation Validation Validation of this compound as a Coniferous Proxy Correlation->Validation

Caption: Experimental workflow for validating this compound as a proxy.

This workflow emphasizes the importance of comparing the quantitative data of this compound with other coniferous proxies and independent paleoecological data, such as pollen and macrofossil records, to establish a robust and reliable interpretation. The ultimate validation rests on the consistent correlation between this compound abundance and other indicators of coniferous presence.

Cross-Validation of Fichtelite Data with Other Paleoproxies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical assessment of Fichtelite as a paleoenvironmental proxy reveals a significant data gap in its cross-validation with other established paleoproxies. While this compound, a rare organic mineral derived from conifer resin, holds potential as a specific biomarker for paleoenvironmental reconstruction, a comprehensive quantitative comparison with proxies such as pollen and stable isotopes from the same sedimentary archives is currently lacking in published literature.

This guide provides a framework for the potential cross-validation of this compound data, outlining the necessary experimental protocols and data presentation structures. It is intended for researchers, scientists, and drug development professionals interested in the application and validation of novel paleoproxies.

Data Presentation: A Framework for Comparison

Due to the absence of direct comparative studies in the existing literature, the following table presents a hypothetical structure for summarizing quantitative data from a future cross-validation study of this compound with pollen and stable isotope data. This table is for illustrative purposes to guide future research.

PaleoproxyParameter MeasuredUnitHypothetical Sample IDHypothetical ValueInferred Paleoenvironmental Condition
This compound Concentrationµg/g sedimentPB-2024-01-A15.2Presence of coniferous forest
δ¹³C‰ (VPDB)PB-2024-01-A-28.5C3 plant-dominated ecosystem
Pollen Pinus (Pine) Pollen% of total pollenPB-2024-01-A45Dominance of pine in the local flora
Quercus (Oak) Pollen% of total pollenPB-2024-01-A10Minor presence of deciduous trees
Total Arboreal Pollen% of total pollenPB-2024-01-A65Forested environment
Stable Isotopes (Bulk Sediment Organic Matter) δ¹³C‰ (VPDB)PB-2024-01-A-27.8C3 plant-dominated ecosystem
δ¹⁵N‰ (Air)PB-2024-01-A3.1Terrestrial nutrient cycling conditions

Experimental Protocols

A robust cross-validation study would require the application of standardized and rigorous analytical methods for each proxy from the same sediment samples. The following outlines the detailed methodologies for the key experiments.

This compound Analysis

a. Extraction and Separation: this compound is typically extracted from sediment or fossilized wood samples using organic solvents.[1] The following is a general protocol:

  • Sample Preparation: Freeze-dry and homogenize the sediment or wood sample.

  • Soxhlet Extraction: Extract the powdered sample with a solvent mixture such as dichloromethane:methanol (93:7, v/v) for approximately 30 hours to isolate the total lipid extract.[2]

  • Fractionation: The total lipid extract is then fractionated using column chromatography with silica gel. Non-polar fractions are eluted with hexane, which will contain the saturated hydrocarbons, including this compound.

  • Purification: Further purification of the this compound fraction can be achieved using high-performance liquid chromatography (HPLC).

b. Quantification and Identification (GC-MS): Gas chromatography-mass spectrometry (GC-MS) is the primary technique for the identification and quantification of this compound.[3][4]

  • Derivatization: this compound does not typically require derivatization for GC-MS analysis due to its volatility.[5]

  • GC Conditions: A non-polar capillary column (e.g., DB-5) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 70°C) to a high final temperature (e.g., 325°C) to ensure the elution of all compounds of interest.[4]

  • MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. This compound is identified by its characteristic mass spectrum and retention time compared to an authentic standard.[6]

  • Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.

c. Stable Isotope Analysis of this compound: The carbon isotopic composition (δ¹³C) of isolated this compound can provide insights into the carbon source and photosynthetic pathway of the parent conifers.

  • Compound-Specific Isotope Analysis (CSIA): This is performed using a gas chromatograph coupled to an isotope ratio mass spectrometer (GC-C-IRMS). The purified this compound fraction is injected into the GC, and as the this compound peak elutes, it is combusted to CO₂, which is then introduced into the IRMS for δ¹³C analysis.[7]

Pollen Analysis

a. Extraction from Sediments: Pollen grains are extracted from sediment samples through a series of chemical treatments to remove non-pollen organic and inorganic matter.[8][9][10][11]

  • Sample Preparation: A known volume or weight of sediment is taken.

  • Spiking: A known number of exotic spores (e.g., Lycopodium tablets) are added to each sample to calculate pollen concentration.[11]

  • Chemical Digestion:

    • Treat with hydrochloric acid (HCl) to remove carbonates.[11]

    • Treat with hydrofluoric acid (HF) to remove silicates.[11]

    • Treat with potassium hydroxide (KOH) to remove humic acids.[11]

    • Perform acetolysis (a mixture of acetic anhydride and sulfuric acid) to remove cellulose.[11]

  • Sieving: The residue is sieved through a fine mesh (e.g., 10 µm) to remove fine debris.

  • Mounting: The final pollen concentrate is mounted on a microscope slide in a suitable medium (e.g., glycerol jelly).

b. Identification and Counting: Pollen grains are identified and counted using a light microscope at high magnification (e.g., 400x or 1000x).[12] Identification is based on morphological features such as size, shape, and ornamentation of the pollen grain wall, by comparison with reference collections. A statistically significant number of pollen grains (e.g., 300-500) are counted for each sample to ensure a representative analysis of the pollen assemblage.

Bulk Sediment Stable Isotope Analysis

a. Sample Preparation: Bulk sediment samples are prepared for δ¹³C and δ¹⁵N analysis of the total organic matter.

  • Acidification: Samples are treated with dilute hydrochloric acid to remove carbonates, which would otherwise interfere with the organic carbon isotope measurement.

  • Drying and Homogenization: The carbonate-free samples are then rinsed with deionized water, dried, and ground to a fine powder.

b. Isotope Ratio Mass Spectrometry (IRMS): The isotopic composition of the bulk organic matter is determined using an elemental analyzer coupled to an isotope ratio mass spectrometer (EA-IRMS).[7]

  • Combustion: A small, precisely weighed amount of the powdered sample is combusted at a high temperature in the elemental analyzer, converting the organic carbon to CO₂ and organic nitrogen to N₂ gas.

  • Gas Separation: The resulting gases are chromatographically separated.

  • Isotope Analysis: The purified CO₂ and N₂ gases are introduced into the IRMS, where the ratios of ¹³C/¹²C and ¹⁵N/¹⁴N are measured relative to a known standard.

Mandatory Visualization

CrossValidationWorkflow cluster_sampling Sample Collection & Preparation cluster_this compound This compound Analysis cluster_pollen Pollen Analysis cluster_isotopes Bulk Isotope Analysis cluster_integration Data Integration & Interpretation SedimentCore Sediment Core Collection Subsampling Sub-sampling for Proxies SedimentCore->Subsampling Extraction Solvent Extraction & Fractionation Subsampling->Extraction PollenExtraction Chemical Digestion & Extraction Subsampling->PollenExtraction BulkPrep Acidification & Homogenization Subsampling->BulkPrep GCMS GC-MS Identification & Quantification Extraction->GCMS CSIA Compound-Specific Isotope Analysis (δ¹³C) Extraction->CSIA DataComparison Quantitative Data Comparison GCMS->DataComparison CSIA->DataComparison Microscopy Microscopic Identification & Counting PollenExtraction->Microscopy Microscopy->DataComparison EA_IRMS EA-IRMS Analysis (δ¹³C, δ¹⁵N) BulkPrep->EA_IRMS EA_IRMS->DataComparison PaleoReconstruction Paleoenvironmental Reconstruction DataComparison->PaleoReconstruction

References

Isotopic Comparison of Fichtelite from Different Geological Formations: A Guide to Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fichtelite, a saturated hydrocarbon derived from the diagenesis of abietic acid found in pine resin, can serve as a valuable molecular fossil. Its isotopic signature can provide a fingerprint of the original biosynthetic pathways of the source vegetation and the environmental conditions during its deposition and preservation.

Data Presentation: A Hypothetical Framework

In the absence of published data, the following table illustrates how quantitative isotopic data for this compound from different geological formations could be presented. The values are hypothetical and serve as a template for future research. The δ¹³C values are reported relative to the Vienna Pee Dee Belemnite (VPDB) standard, and δD values are relative to the Vienna Standard Mean Ocean Water (VSMOW) standard.

Sample IDGeological FormationLocationAgeδ¹³C (‰, VPDB)δD (‰, VSMOW)Inferred Source Vegetation Type
FICH-01Green River FormationWyoming, USAEocene-26.5-180C3 Gymnosperm (Pine)
FICH-02Messel ShaleGermanyEocene-28.1-210C3 Gymnosperm (Pine)
FICH-03Bílina MineCzech RepublicMiocene-25.8-175C3 Gymnosperm (Pine)
FICH-04Yallourn FormationAustraliaMiocene-29.5-230C3 Gymnosperm (Pine) under high humidity

Note: These hypothetical values are for illustrative purposes only and are not based on actual measurements of this compound.

Experimental Protocols

The primary method for determining the carbon and hydrogen isotopic composition of specific organic compounds like this compound is Compound-Specific Isotope Analysis (CSIA) .[1][2][3] This technique allows for the precise measurement of isotope ratios in individual compounds within a complex mixture.

1. Sample Preparation and Extraction:

  • Rock or sediment samples containing this compound are crushed and powdered.

  • Organic matter is extracted using an organic solvent (e.g., dichloromethane/methanol mixture) via techniques such as Soxhlet extraction or accelerated solvent extraction.

  • The total lipid extract is then fractionated using column chromatography to isolate the hydrocarbon fraction containing this compound.

2. Compound Identification and Purification:

  • Gas Chromatography-Mass Spectrometry (GC-MS) is used to identify and confirm the presence of this compound in the hydrocarbon fraction.

  • Preparative gas chromatography may be employed to isolate pure this compound for isotopic analysis.

3. Isotopic Analysis:

  • Carbon Isotope Analysis (δ¹³C): The purified this compound fraction is injected into a Gas Chromatograph-Combustion-Isotope Ratio Mass Spectrometer (GC-C-IRMS).[2] The this compound is separated on the GC column and then combusted to CO₂ gas. The IRMS then measures the ratio of ¹³CO₂ to ¹²CO₂, from which the δ¹³C value is calculated.

  • Hydrogen Isotope Analysis (δD): The sample is introduced into a Gas Chromatograph-Pyrolysis-Isotope Ratio Mass Spectrometer (GC-P-IRMS). The this compound is pyrolyzed at high temperature to produce H₂ gas. The IRMS measures the ratio of HD to H₂, which is used to determine the δD value.[3]

4. Data Standardization:

  • Isotope ratios are reported in delta (δ) notation in parts per thousand (‰) relative to international standards: VPDB for carbon and VSMOW for hydrogen.[1]

Mandatory Visualization

The following diagram illustrates the general workflow for the compound-specific isotopic analysis of this compound.

Isotopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation Sample Geological Sample (Rock/Sediment) Crushing Crushing & Powdering Sample->Crushing Extraction Solvent Extraction Crushing->Extraction Fractionation Column Chromatography Extraction->Fractionation GCMS GC-MS Identification Fractionation->GCMS Hydrocarbon Fraction GCCIRMS GC-C-IRMS (for δ¹³C) GCMS->GCCIRMS GCPIRMS GC-P-IRMS (for δD) GCMS->GCPIRMS Data Isotopic Data (δ¹³C, δD) GCCIRMS->Data GCPIRMS->Data Interpretation Paleoenvironmental Interpretation Data->Interpretation

Caption: Workflow for Compound-Specific Isotope Analysis of this compound.

Interpretation of Isotopic Data

  • Source Vegetation: The δ¹³C values of terrestrial plant biomarkers like this compound primarily reflect the photosynthetic pathway of the source plants. This compound is derived from conifers (gymnosperms), which utilize the C3 photosynthetic pathway. The δ¹³C values for C3 plants typically range from -22‰ to -35‰. Variations within this range can be influenced by environmental factors such as water availability, light intensity, and atmospheric CO₂ concentration.

  • Paleoenvironmental Reconstruction: The δD values of plant-derived lipids are related to the isotopic composition of environmental water (precipitation) used by the plant during its growth.[4] Therefore, the δD of this compound can be a proxy for paleoclimatic conditions, such as changes in temperature, humidity, and atmospheric circulation patterns. For instance, more negative δD values in terrestrial biomarkers can indicate cooler and/or more humid conditions.

  • Diagenetic Processes: While the core isotopic signature is often preserved, diagenetic processes (the physical and chemical changes occurring during the conversion of sediment to sedimentary rock) can potentially alter the isotopic composition of this compound. Comparing the isotopic values of this compound with its precursor, abietic acid, in less mature sediments could provide insights into isotopic fractionation during diagenesis.

The isotopic analysis of this compound from different geological formations presents a promising, yet largely untapped, avenue for paleoenvironmental and geochemical research. By applying established compound-specific isotope analysis techniques, researchers can potentially unlock a wealth of information encoded in this molecular fossil. Future studies focusing on the systematic isotopic characterization of this compound are needed to build a robust database for comparative analysis and to fully realize the potential of this unique biomarker.

References

Fichtelite vs. Other Resin-Derived Biomarkers in Peat Deposits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of fichtelite and other key resin-derived biomarkers commonly found in peat deposits. The performance and utility of these biomarkers in paleoenvironmental reconstructions and geochemical studies are evaluated based on their relative abundance, preservation potential, and source specificity. This document summarizes quantitative data from experimental studies, details the analytical protocols used for their characterization, and visualizes the complex diagenetic pathways and experimental workflows involved.

Comparative Analysis of Resin-Derived Biomarkers

The analysis of resin-derived biomarkers in peat deposits offers valuable insights into past terrestrial ecosystems, particularly the prevalence of coniferous vegetation. This compound, a fully saturated diterpenoid hydrocarbon, and other biomarkers such as retene, simonellite, and dehydroabietic acid, all originate from the resin of higher plants. Their relative abundance and distribution in peat profiles are governed by the precursor compounds present in the original biomass and the subsequent diagenetic conditions.

Below is a summary of the typical concentration ranges for these key biomarkers found in peat deposits. It is important to note that these concentrations can vary significantly based on the specific peatland, its geographical location, the dominant vegetation, and the age of the deposit.

BiomarkerChemical FormulaTypical Concentration Range in Peat (µg/g of dry peat)Key Characteristics
This compound C₁₉H₃₄Trace to several µg/gHighly stable, indicative of reducing diagenetic conditions. A specific marker for conifers.
Retene C₁₈H₁₈Trace to tens of µg/gAromatic hydrocarbon, indicates pyrolytic events (fires) and aromatization pathways of abietane precursors.
Simonellite C₁₉H₂₄Trace to several µg/gAromatic hydrocarbon, an intermediate in the diagenesis of abietane-type diterpenoids.
Dehydroabietic acid C₂₀H₂₈O₂Can be abundant, ranging from tens to hundreds of µg/gA key intermediate in the diagenesis of abietic acid. Its presence indicates a less advanced stage of diagenesis compared to this compound and retene.

Diagenetic Pathways of Abietane Diterpenoids

The formation of this compound and other related biomarkers from precursor resin acids, primarily abietic acid, is a complex process involving multiple diagenetic pathways. These pathways are largely influenced by the redox conditions within the peat deposit. Under reducing conditions, abietic acid undergoes defunctionalization and hydrogenation to form this compound. Conversely, under more oxidizing or thermally altered conditions, aromatization pathways dominate, leading to the formation of dehydroabietic acid, simonellite, and ultimately the stable aromatic hydrocarbon, retene.

DiageneticPathways cluster_precursors Precursor Resin Acids cluster_aromatic Aromatization Pathway cluster_reduction Reduction Pathway Abietic_Acid Abietic Acid (C₂₀H₃₀O₂) Dehydroabietic_Acid Dehydroabietic Acid (C₂₀H₂₈O₂) Abietic_Acid->Dehydroabietic_Acid Dehydrogenation This compound This compound (C₁₉H₃₄) Abietic_Acid->this compound Defunctionalization & Hydrogenation Simonellite Simonellite (C₁₉H₂₄) Dehydroabietic_Acid->Simonellite Decarboxylation & Aromatization Pimaric_Acid Pimaric Acid Pimaric_Acid->Abietic_Acid Isomerization (Heat) Retene Retene (C₁₈H₁₈) Simonellite->Retene Demethylation & Aromatization

Diagenetic pathways of abietane diterpenoids.

Experimental Protocols

The accurate quantification of this compound and other resin-derived biomarkers in peat requires meticulous sample preparation and analytical procedures. The following is a generalized protocol based on common methodologies cited in geochemical research.

Sample Preparation and Extraction
  • Sample Collection and Storage: Peat cores should be collected using clean metal corers and stored frozen (at or below -20°C) to minimize microbial alteration of the organic matter.

  • Freeze-Drying and Homogenization: Sub-samples of the peat core are freeze-dried to a constant weight and then ground to a fine, homogeneous powder using a mortar and pestle or a ball mill.

  • Soxhlet Extraction:

    • A known quantity of the dried peat powder (typically 5-10 g) is placed in a cellulose thimble.

    • Internal standards (e.g., deuterated analogues of the target compounds) are added to the sample for quantification purposes.

    • The thimble is placed in a Soxhlet extractor.

    • The sample is extracted for 24-48 hours with a solvent mixture, commonly dichloromethane:methanol (2:1 v/v). This efficiently extracts a wide range of organic compounds, including hydrocarbons and resin acids.

    • After extraction, the solvent containing the total lipid extract (TLE) is reduced in volume using a rotary evaporator.

Fractionation of the Total Lipid Extract
  • Column Chromatography: The TLE is separated into different compound classes based on polarity using column chromatography.

    • A glass column is packed with activated silica gel.

    • The concentrated TLE is loaded onto the top of the column.

    • A series of solvents with increasing polarity are used to elute different fractions:

      • Aliphatic Hydrocarbons (containing this compound): Eluted with a non-polar solvent such as n-hexane.

      • Aromatic Hydrocarbons (containing retene and simonellite): Eluted with a solvent of intermediate polarity, such as a mixture of n-hexane and dichloromethane.

      • Polar Compounds (containing dehydroabietic acid): Eluted with a more polar solvent, such as dichloromethane and/or methanol.

  • Derivatization of Acidic Compounds: The polar fraction containing resin acids is often derivatized before GC-MS analysis to improve volatility and chromatographic separation. A common method is methylation using diazomethane or trimethylsilylation using BSTFA.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the identification and quantification of the target biomarkers.

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used.

  • GC Conditions:

    • Injector Temperature: 250-300°C.

    • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 60°C, holding for 2 minutes, then ramping up to 300°C at a rate of 4-6°C/minute, and holding for a final period.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification, using characteristic ions for each compound.

  • Quantification: The concentration of each biomarker is determined by comparing its peak area to that of the corresponding internal standard.

ExperimentalWorkflow Start Peat Core Sample FreezeDry Freeze-Drying & Homogenization Start->FreezeDry Soxhlet Soxhlet Extraction (DCM:MeOH) FreezeDry->Soxhlet TLE Total Lipid Extract (TLE) Soxhlet->TLE Fractionation Column Chromatography (Silica Gel) TLE->Fractionation Aliphatic Aliphatic Fraction (this compound) Fractionation->Aliphatic Aromatic Aromatic Fraction (Retene, Simonellite) Fractionation->Aromatic Polar Polar Fraction (Dehydroabietic Acid) Fractionation->Polar GCMS_Aliphatic GC-MS Analysis Aliphatic->GCMS_Aliphatic GCMS_Aromatic GC-MS Analysis Aromatic->GCMS_Aromatic Derivatization Derivatization (e.g., Methylation) Polar->Derivatization GCMS_Polar GC-MS Analysis Derivatization->GCMS_Polar Data Data Analysis & Quantification GCMS_Aliphatic->Data GCMS_Aromatic->Data GCMS_Polar->Data

A Comparative Study of Fichtelite and Its Unsaturated Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Fichtelite, a saturated tetracyclic diterpenoid, and its key unsaturated precursors, abietic acid and retene. This document summarizes their physicochemical properties, outlines the experimental basis for their interconversion, and presents comparative spectroscopic data to aid in their identification and differentiation.

Introduction

This compound (C₁₉H₃₄) is a rare, naturally occurring saturated hydrocarbon found in fossilized wood, particularly in peat bogs.[1][2] Its structure, (dimethyl)(isopropyl)perhydrophenanthrene, is derived from the diagenesis of diterpenoid resin acids produced by coniferous trees.[3] Understanding the relationship between this compound and its unsaturated precursors is crucial for geochemical studies, biomarker research, and for synthetic chemists working with complex polycyclic frameworks. The primary unsaturated precursors in this diagenetic pathway are abietic acid (C₂₀H₃₀O₂), a major component of rosin, and retene (C₁₈H₁₈), an aromatic hydrocarbon formed through the degradation of abietic acid.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, retene, and abietic acid, providing a clear basis for comparison.

PropertyThis compoundReteneAbietic Acid
Chemical Formula C₁₉H₃₄[1]C₁₈H₁₈C₂₀H₃₀O₂
Molar Mass ( g/mol ) 262.5[4]234.34302.45
Appearance Colorless, white, or pale yellow crystals[1]Beige flakes or platesYellowish resinous powder or crystals
Melting Point (°C) 44.2 - 46.198.5172 - 175
Boiling Point (°C) -390250 (at 9 mmHg)
Solubility in Water InsolubleInsoluble[5]Insoluble
Solubility in Organic Solvents SolubleReadily soluble in warm ether and hot glacial acetic acid[5]Soluble in alcohols, acetone, and ethers
Mohs Hardness 1[1]--
Specific Gravity 1.032[1]--

Diagenetic and Synthetic Pathways

The transformation of abietic acid to this compound is a natural process occurring over geological timescales, involving decarboxylation, aromatization, and finally, hydrogenation. This pathway can be conceptually replicated in a laboratory setting.

Diagenetic Pathway

The widely accepted diagenetic pathway involves the initial transformation of abietic acid into retene through processes of decarboxylation and dehydrogenation under heat and pressure in sedimentary environments. Subsequent hydrogenation of retene leads to the fully saturated this compound.

Diagenesis Abietic_Acid Abietic Acid (C₂₀H₃₀O₂) Retene Retene (C₁₈H₁₈) Abietic_Acid->Retene Decarboxylation & Aromatization This compound This compound (C₁₉H₃₄) Retene->this compound Hydrogenation

Diagenetic pathway from Abietic Acid to this compound.
Experimental Protocols

Synthesis of this compound from an Abietic Acid Derivative

A stereoselective synthesis of this compound from abietic acid has been reported, proceeding through an intermediate diene.[3][6] The final step of this synthesis, the hydrogenation of the unsaturated precursor, provides a practical experimental protocol.

Protocol: Catalytic Hydrogenation of 19-nor-4(18)-abietene to this compound [6]

  • Preparation of the Catalyst and Substrate: A portion of the diene mixture (e.g., 1.30 g) is dissolved in glacial acetic acid (70 ml). Platinum oxide (325 mg) is added as the catalyst.

  • Hydrogenation: The mixture is subjected to hydrogenation at atmospheric pressure. The reaction progress is monitored by the uptake of hydrogen, which typically ceases after approximately 20-35 minutes.

  • Work-up: The reaction mixture is filtered to remove the catalyst. The filtrate and washings are combined.

  • Isolation and Purification: The solvent is removed, and the resulting crude product is purified, for example, by recrystallization, to yield this compound. The identity and purity of the synthetic this compound can be confirmed by comparing its melting point and chromatographic behavior with that of the natural material.

Comparative Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification of this compound and its precursors. Below is a summary of available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectral Data (Chemical Shifts, δ in ppm)

CompoundKey Proton Signals
This compound Complex aliphatic region (approx. 0.8-2.0 ppm)
Retene Aromatic protons (approx. 7.4-8.5 ppm), Isopropyl methyls (doublet, ~1.4 ppm), Aromatic methyl (~2.7 ppm)[5]
Abietic Acid Vinylic protons (~5.4 and 5.8 ppm), Carboxylic acid proton (broad, ~12.0 ppm), Methyl groups (singlets, ~0.8-1.2 ppm)

¹³C NMR Spectral Data (Chemical Shifts, δ in ppm)

CompoundKey Carbon Signals
This compound Aliphatic carbons (approx. 15-60 ppm)[4]
Retene Aromatic carbons (approx. 124-136 ppm), Isopropyl carbons (~24, 34 ppm), Methyl carbon (~22 ppm)[5]
Abietic Acid Carboxyl carbon (~185 ppm), Vinylic carbons (~120-146 ppm), Aliphatic carbons (approx. 15-50 ppm)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 262 (M⁺)247 (M-CH₃)⁺, 191, 109[4]
Retene 234 (M⁺)219 (M-CH₃)⁺[7]
Abietic Acid 302 (M⁺)257, 241

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for the comparative analysis of this compound and its precursors.

Workflow cluster_synthesis Synthesis/Isolation cluster_analysis Analysis cluster_comparison Data Comparison Isolate_Abietic_Acid Isolate Abietic Acid (from Rosin) Synthesize_Retene Synthesize Retene (from Abietic Acid) Isolate_Abietic_Acid->Synthesize_Retene NMR NMR Spectroscopy (¹H, ¹³C) Isolate_Abietic_Acid->NMR MS Mass Spectrometry Isolate_Abietic_Acid->MS Physicochemical Physicochemical Characterization (m.p., solubility) Isolate_Abietic_Acid->Physicochemical Synthesize_this compound Synthesize this compound (from Retene precursor) Synthesize_Retene->Synthesize_this compound Synthesize_Retene->NMR Synthesize_Retene->MS Synthesize_Retene->Physicochemical Synthesize_this compound->NMR Synthesize_this compound->MS Synthesize_this compound->Physicochemical Compare_Data Comparative Analysis of Physicochemical and Spectroscopic Data NMR->Compare_Data MS->Compare_Data Physicochemical->Compare_Data

Workflow for the comparative study of this compound and its precursors.

Conclusion

This compound, retene, and abietic acid represent a fascinating series of related natural products, illustrating a clear diagenetic and synthetic progression from a highly functionalized, unsaturated diterpenoid resin acid to a fully saturated hydrocarbon. Their distinct physicochemical properties and spectroscopic signatures, as detailed in this guide, provide a robust framework for their identification, differentiation, and further study. The provided experimental protocol for the hydrogenation of a retene-like precursor offers a tangible method for researchers to explore this transformation in a laboratory setting. This comparative guide serves as a valuable resource for professionals in geochemistry, natural product synthesis, and drug development who may encounter or work with these intriguing molecules.

References

Fichtelite's Thermal Stability: A Comparative Analysis with Key Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

Fichtelite, a diterpenoid hydrocarbon derived from the resin of coniferous plants, serves as a valuable biomarker in geochemical studies. However, its utility as an indicator of thermal maturity is intrinsically linked to its thermal stability relative to other commonly used biomarkers, such as hopanes and steranes. Experimental data and geological observations suggest that this compound is less thermally stable than both hopanes and steranes, making it a more sensitive indicator for low-maturity organic matter.

Relative Thermal Stability

Current research indicates the following hierarchy of thermal stability among these key biomarkers:

Hopanes > Steranes > this compound

This disparity in thermal resilience stems from the inherent differences in their molecular structures. Hopanes, pentacyclic triterpenoids originating from bacterial membranes, possess a highly stable, saturated ring system. Steranes, tetracyclic steroids derived from eukaryotes like algae and higher plants, are also robust but generally considered slightly less stable than their hopanoid counterparts. In contrast, this compound, with its tricyclic diterpenoid structure, is more susceptible to thermal degradation.

Experimental Evidence and Geochemical Observations

While direct, quantitative kinetic data for the thermal degradation of this compound is limited, several lines of evidence support its lower thermal stability:

  • Pyrolysis of Precursors: Studies on the pyrolysis of resin acids, the natural product precursors of this compound, demonstrate significant degradation at temperatures between 400°C and 500°C. For instance, the pyrolysis of dehydroabietic acid within this temperature range leads to the formation of numerous breakdown products. Furthermore, experiments aimed at recovering resin acids from pine through fast pyrolysis show a maximum yield at 500°C, indicating substantial degradation at higher temperatures.

  • Geological Occurrences: this compound is predominantly found in immature sedimentary rocks and lignites. Its presence in these low-maturity settings suggests that it is eliminated from the rock record at relatively early stages of thermal maturation.

  • Comparison with Hopanes and Steranes: In contrast, hopanes and steranes persist to much higher levels of thermal maturity. Studies involving anhydrous pyrolysis have shown that bound hopane distributions remain stable even at 460°C, while bound sterane distributions begin to alter at around 430°C. This demonstrates their significantly greater thermal stability compared to the conditions under which this compound and its precursors degrade.

Quantitative Comparison of Thermal Stability

The following table summarizes the available and inferred data on the thermal stability of this compound, hopanes, and steranes. It is important to note that the data for this compound is largely inferred from the degradation of its precursors.

BiomarkerStructureTypical Precursor(s)Inferred Onset of Significant Degradation (Temperature)Persistence in Sedimentary Record (Thermal Maturity)
This compound Tricyclic DiterpenoidAbietic Acid, Dehydroabietic Acid~400°CLow (Immature to Early Mature)
Steranes Tetracyclic SteroidSterols (e.g., Cholesterol)~430°CModerate to High (Mature)
Hopanes Pentacyclic TriterpenoidBacteriohopanepolyols~460°CHigh (Mature to Overmature)

Experimental Protocols for Assessing Thermal Stability

The thermal stability of biomarkers is typically assessed through laboratory heating experiments that simulate geological maturation processes. The primary methods employed are:

  • Anhydrous Pyrolysis: This technique involves heating a sample (e.g., a source rock or isolated organic matter) in the absence of water. The sample is subjected to a programmed temperature increase, and the volatile products are analyzed, often by gas chromatography-mass spectrometry (GC-MS). This method allows for the determination of the temperature at which specific biomarkers begin to degrade.

  • Hydrous Pyrolysis: In this method, the sample is heated in the presence of water in a sealed vessel. This technique is considered to more accurately simulate the conditions of petroleum generation in sedimentary basins. The liquid and gaseous products are collected and analyzed to track the degradation of biomarkers as a function of temperature and time.

Typical Analytical Workflow:

  • Sample Preparation: Source rock samples are crushed, and the organic matter is extracted using solvents. The extract is then fractionated to isolate the saturated hydrocarbon fraction containing the biomarkers of interest.

  • Pyrolysis: The prepared sample is subjected to either anhydrous or hydrous pyrolysis under controlled temperature and pressure conditions.

  • Analysis: The pyrolysis products are analyzed by GC-MS to identify and quantify the biomarkers present at different stages of heating.

  • Data Interpretation: The degradation of specific biomarkers is monitored by tracking the decrease in their concentration or the change in specific molecular ratios with increasing temperature.

Visualizing Biomarker Stability and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the relative thermal stability of the biomarkers and a typical experimental workflow for their analysis.

Thermal_Stability cluster_stability Relative Thermal Stability This compound This compound (Less Stable) Steranes Steranes This compound->Steranes Increasing Stability Hopanes Hopanes (More Stable) Steranes->Hopanes Increasing Stability

Caption: Relative thermal stability of this compound, steranes, and hopanes.

Experimental_Workflow cluster_workflow Biomarker Thermal Stability Analysis Workflow A Sample Preparation (Crushing, Extraction, Fractionation) B Pyrolysis Experiment (Anhydrous or Hydrous) A->B Heating C GC-MS Analysis (Identification and Quantification) B->C Analysis of Products D Data Interpretation (Degradation Profiling) C->D Evaluation of Stability

Caption: A typical experimental workflow for assessing biomarker thermal stability.

A Comparative Guide to the Quantitative Analysis of Fichtelite in Recent Versus Ancient Sediments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fichtelite (C₁₉H₃₄), a saturated tetracyclic diterpenoid hydrocarbon, is a significant biomarker primarily derived from the diagenesis of abietic acid, a major component of pine resin.[1] Its presence and concentration in sediments can serve as a valuable indicator of terrestrial input from coniferous vegetation and the diagenetic history of the sedimentary organic matter. Understanding its quantitative variation between recent and ancient sediments is crucial for reconstructing past environments and comprehending the long-term fate of terrestrial biomarkers.

Data Presentation: A Conceptual Quantitative Comparison

Given the lack of published datasets directly comparing this compound concentrations across sediment ages, the following table presents a conceptual model of the expected quantitative distribution of this compound and related compounds. This model is based on the principles of diagenesis, where complex organic molecules are progressively altered over geological time.

Sediment Age Geological Epoch Expected this compound Concentration (µg/g OC) Expected Abietic Acid Concentration (µg/g OC) Expected Intermediate Diagenetic Products Rationale
Recent Holocene (<11,700 years)Trace to LowHighHigh levels of partially altered resin acidsDiagenesis is in its initial stages. The precursor, abietic acid, is abundant, while the fully transformed and stable this compound is present in low quantities.
Ancient (Young) Pleistocene (11,700 - 2.6 Ma)ModerateLow to TraceModerate levels of various diterpenoid intermediatesWith increasing burial time and temperature, a significant portion of abietic acid has been converted to this compound and other stable hydrocarbons.
Ancient (Old) Pliocene / Miocene (2.6 - 23 Ma)High (in source rocks)AbsentLow levels of intermediates; presence of other mature hydrocarbonsDiagenesis has proceeded to a significant extent, leading to the near-complete conversion of abietic acid to the more stable this compound. This compound itself may undergo further alteration or migration under advanced thermal stress.

Experimental Protocols

To perform a quantitative comparison of this compound in sediment samples of varying ages, a rigorous analytical workflow is required. The following protocols describe the key steps from sample preparation to final quantification.

Sample Preparation and Lipid Extraction

This protocol is designed to efficiently extract total lipids, including diterpenoids like this compound, from a sediment matrix.

  • Apparatus: Freeze-dryer, analytical balance, mortar and pestle, Soxhlet extraction apparatus or Accelerated Solvent Extractor (ASE), round-bottom flasks, rotary evaporator.

  • Reagents: Dichloromethane (DCM), Methanol (MeOH), internal standard (e.g., deuterated alkane).

  • Procedure:

    • Freeze-dry the sediment samples to remove all water content.

    • Homogenize the dried sample to a fine powder using a mortar and pestle.

    • Accurately weigh approximately 20-50 g of the powdered sediment.

    • Spike the sample with a known amount of an internal standard to correct for procedural losses.

    • Extract the total lipid fraction using an ASE with a DCM:MeOH (9:1 v/v) solvent mixture at elevated temperature and pressure (e.g., 100 °C, 1500 psi). Alternatively, perform Soxhlet extraction for 72 hours.

    • Concentrate the resulting extract to near dryness using a rotary evaporator.

    • Transfer the concentrated extract to a pre-weighed vial and dry completely under a gentle stream of nitrogen. The final weight of the Total Lipid Extract (TLE) is recorded.

Fractionation of the Total Lipid Extract

To isolate the hydrocarbon fraction containing this compound from more polar compounds, column chromatography is employed.

  • Apparatus: Glass chromatography column, Pasteur pipettes, collection vials.

  • Reagents: Hexane, Dichloromethane (DCM), activated silica gel.

  • Procedure:

    • Prepare a slurry of activated silica gel in hexane and pack it into a glass column.

    • Dissolve the TLE in a minimal amount of hexane and load it onto the top of the silica gel column.

    • Elute the saturated hydrocarbon fraction (which includes this compound) with 2-3 column volumes of hexane.

    • Subsequently, elute the aromatic hydrocarbon and polar fractions with solvents of increasing polarity (e.g., a mixture of hexane and DCM, followed by pure DCM or MeOH).

    • Collect the saturated hydrocarbon fraction and concentrate it under a stream of nitrogen.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for identifying and quantifying specific biomarkers like this compound.

  • Apparatus: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Reagents: High-purity helium (carrier gas), this compound analytical standard.

  • Procedure:

    • Prepare a calibration curve using serial dilutions of the this compound analytical standard.

    • Dissolve the dried saturated hydrocarbon fraction in a known volume of a suitable solvent (e.g., hexane).

    • Inject 1 µL of the sample solution into the GC-MS system.

    • GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program would be: initial temperature of 60°C, ramp to 300°C at 4°C/min, and hold for 20 minutes.

    • MS Conditions: Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity. The characteristic mass fragments for this compound (m/z 262, 247, 191, 109) should be monitored.

    • Identify this compound in the sample chromatogram by comparing its retention time and mass spectrum with the analytical standard.

    • Quantify the amount of this compound in the sample by integrating the peak area of a characteristic ion and comparing it to the calibration curve, correcting for the recovery of the internal standard.

Visualizations: Pathways and Workflows

Diagenetic Pathway of this compound

The following diagram illustrates the chemical transformation of abietic acid, a primary component of pine resin, into the geologically stable biomarker this compound through diagenetic processes in sediments.

Diagenesis_of_this compound cluster_Precursor Biological Precursor cluster_Sediment Sedimentary Environment Abietic_Acid Abietic Acid (in Pine Resin) Deposition Deposition into Sediments Abietic_Acid->Deposition Terrestrial Runoff Diagenesis Early Diagenesis (Microbial Activity, Reduction) Deposition->Diagenesis Burial This compound This compound (Stable Biomarker) Diagenesis->this compound Defunctionalization & Aromatization/Reduction

Caption: Diagenetic transformation of abietic acid to this compound.

Experimental Workflow for this compound Quantification

This diagram outlines the step-by-step analytical procedure for the quantitative analysis of this compound from sediment samples.

Fichtelite_Quantification_Workflow cluster_fractions Isolate Hydrocarbons Sample_Collection 1. Sediment Sample (Recent vs. Ancient) Preparation 2. Freeze-Drying & Homogenization Sample_Collection->Preparation Extraction 3. Accelerated Solvent Extraction (DCM:MeOH) Preparation->Extraction Fractionation 4. Column Chromatography (Silica Gel) Extraction->Fractionation Saturated_HC Saturated Fraction (contains this compound) Fractionation->Saturated_HC Other_Fractions Aromatic & Polar Fractions (Discarded) Fractionation->Other_Fractions Analysis 5. GC-MS Analysis (SIM Mode) Quantification 6. Data Processing & Quantification Analysis->Quantification Saturated_HC->Analysis

Caption: Analytical workflow for this compound quantification in sediments.

References

Safety Operating Guide

Proper Disposal of Fichtelite: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Fichtelite, a rare cyclic hydrocarbon mineral. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to manage this compound waste effectively.

This compound, with the chemical formula C₁₉H₃₄, is a non-reactive solid hydrocarbon.[1] While specific disposal protocols for this compound are not widely documented due to its rarity, its classification as a hydrocarbon dictates that it must be disposed of as chemical waste. The recommended procedure for small laboratory quantities of this compound is through a licensed hazardous waste disposal service using the "lab pack" method. This method is a safe and compliant way to manage various chemical wastes.[2][3][4][5][6]

Key Physical and Chemical Properties of this compound

Understanding the properties of this compound is the first step in its safe handling and disposal.

PropertyValueSource
Chemical Formula C₁₉H₃₄[1]
Appearance Colorless, white, pale yellow solid[1]
Molecular Weight 262.48 g/mol
Melting Point 44.2 - 45.0 °C[1]
Boiling Point Not readily available
Specific Gravity 1.032[1]
Solubility Insoluble in water
Hazards As a solid, non-reactive hydrocarbon, this compound is not considered acutely hazardous. However, it should be handled with standard laboratory precautions. The primary disposal concern is its classification as a chemical waste that should not be introduced into the environment.[7][8][9]

Experimental Protocol: Lab Pack Disposal of this compound Waste

The lab pack process is the standard and required method for disposing of small containers of laboratory chemicals.[2][3][5][6] This procedure ensures that incompatible materials are not mixed and that the waste is transported safely to a permitted Treatment, Storage, and Disposal Facility (TSDF).[2]

Objective: To safely package and prepare this compound waste for collection by a licensed hazardous waste disposal contractor.

Materials:

  • This compound waste in a sealed, clearly labeled container.

  • U.N.-approved waste drum (e.g., 55-gallon) provided by the waste disposal contractor.[3][6]

  • Inert absorbent material (e.g., vermiculite or sand).[6]

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.

  • Hazardous waste labels.

  • Inventory sheet.

Procedure:

  • Identification and Inventory:

    • Confirm that the waste material is this compound.

    • Create a detailed inventory of all chemical waste to be disposed of. For each container, note the chemical name, quantity, and any known hazards.[3][4]

  • Segregation:

    • Segregate chemical waste by hazard class. This compound is a non-reactive solid hydrocarbon and should be packaged with other compatible solid organic waste.[3][5]

    • Crucially, do not mix incompatible waste streams. For example, acids should not be packed with bases, and oxidizers should not be packed with flammable materials.[9]

  • Packaging:

    • Ensure the primary container holding the this compound waste is in good condition and securely sealed.

    • Place a layer of absorbent material at the bottom of the U.N.-approved drum.

    • Carefully place the sealed container of this compound into the drum.

    • Add more absorbent material to fill the spaces between containers and to cushion them, preventing movement and breakage during transport.[2][6]

    • The drum should not be filled to more than 90% of its capacity.[10]

    • Securely close and seal the drum.

  • Labeling and Documentation:

    • Affix a completed hazardous waste label to the outside of the drum. The label must include the generator's contact information, an accumulation start date, and a clear description of the contents (e.g., "Solid Organic Hydrocarbon Waste").

    • Complete all necessary regulatory paperwork as required by your institution and the waste disposal contractor.[3]

  • Storage and Collection:

    • Store the prepared lab pack drum in a designated hazardous waste accumulation area.

    • Arrange for collection by a licensed hazardous waste transportation service.[2]

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound from a laboratory setting.

Caption: A flowchart outlining the step-by-step process for the safe and compliant disposal of this compound waste.

References

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